3-Chloro-n-(3,4-dimethylphenyl)propanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17194. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(3,4-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGGKYKFPNAESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280505 | |
| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-25-3 | |
| Record name | 5446-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-n-(3,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide
This guide provides a comprehensive overview of the synthetic pathway for 3-Chloro-n-(3,4-dimethylphenyl)propanamide, a molecule of interest in the fields of agrochemical and pharmaceutical research. By leveraging established principles of organic chemistry and drawing parallels from the synthesis of structurally related compounds, this document offers a robust framework for its preparation and purification.
Introduction: The Significance of N-Aryl Amides
N-aryl amides are a cornerstone of modern chemical synthesis, with their structural motifs present in a vast array of biologically active compounds.[1] Their applications span from pharmaceuticals to agrochemicals, where the specific substitution patterns on the aryl ring and the amide chain play a crucial role in determining their biological efficacy. The title compound, this compound, belongs to the class of N-aryl-3-chloropropanamides, which have been investigated for various biological activities, including herbicidal properties.[2] The synthesis of this specific molecule, while not extensively documented in dedicated literature, can be reliably achieved through a well-understood and versatile chemical transformation.
This guide will detail the primary synthetic route, elucidate the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that influence the reaction's success.
The Core Synthesis Pathway: Acylation of 3,4-Dimethylaniline
The most direct and efficient method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3,4-dimethylaniline and 3-chloropropionyl chloride. This reaction is a classic example of amide bond formation, a fundamental transformation in organic synthesis.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline at the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The hydrochloric acid (HCl) generated as a byproduct is neutralized by a suitable base, typically a tertiary amine like triethylamine, to prevent the protonation of the starting aniline and drive the reaction to completion.
Caption: Nucleophilic Acyl Substitution Mechanism.
Experimental Protocol
This protocol is based on established procedures for the synthesis of analogous N-aryl-3-chloropropanamides and is optimized for laboratory-scale preparation.[3][4]
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | 10.0 g | 82.5 |
| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 11.5 g (8.8 mL) | 90.8 |
| Triethylamine | C₆H₁₅N | 101.19 | 12.5 mL | 90.8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl (aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3,4-dimethylaniline (10.0 g, 82.5 mmol) and triethylamine (12.5 mL, 90.8 mmol) in 150 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-chloropropionyl chloride (11.5 g, 90.8 mmol) in 50 mL of anhydrous dichloromethane to the stirred aniline solution over a period of 30-45 minutes, maintaining the temperature below 10 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.
-
Causality and Experimental Choices
-
Choice of Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert to the reactants and readily dissolves both the starting materials and the product, while the byproduct, triethylammonium chloride, is largely insoluble, which can help drive the reaction forward.
-
Temperature Control: The initial cooling to 0-5 °C is crucial to control the exothermic nature of the acylation reaction. Uncontrolled temperature rise can lead to the formation of side products.
-
Use of a Base: Triethylamine acts as an acid scavenger, neutralizing the HCl produced. This is essential because the free HCl would protonate the unreacted 3,4-dimethylaniline, rendering it non-nucleophilic and halting the reaction.
-
Workup Procedure: The series of washes in the workup is designed to remove unreacted starting materials and byproducts. The HCl wash removes any remaining triethylamine and unreacted aniline. The sodium bicarbonate wash neutralizes any residual acid. The brine wash helps to break any emulsions and remove water from the organic layer.
Characterization and Physicochemical Properties
| Property | Predicted Value/Range |
| Molecular Formula | C₁₁H₁₄ClNO |
| Molecular Weight | 211.69 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 100-150 °C |
| Solubility | Soluble in most organic solvents (DCM, ethyl acetate, acetone), sparingly soluble in water. |
Characterization of the synthesized product should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Potential Applications and Future Directions
Given that structurally related N-aryl amides exhibit herbicidal activity, it is plausible that this compound could be investigated as a potential agrochemical.[2] The presence of the chloroalkyl chain provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies could explore the impact of different substituents on the phenyl ring and modifications of the chloro-propyl chain on the compound's biological activity.
Caption: Proposed Research and Development Workflow.
Conclusion
The synthesis of this compound is a straightforward yet important transformation that can be accomplished with high efficiency through the acylation of 3,4-dimethylaniline. This guide provides a robust and scientifically grounded protocol for its preparation, drawing upon established methodologies for similar compounds. The potential for this molecule and its derivatives in agrochemical and pharmaceutical applications warrants further investigation, making the synthetic pathway outlined herein a valuable tool for researchers in these fields.
References
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 19101947, 3-Chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 240404, 3-chloro-N-phenylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
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Akkurt, M., et al. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E, E66, o1559-o1560. [Link]
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Li, Y., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(25), 7137–7146. [Link]
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MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
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ChemSrc. (n.d.). 3-Chloro-N-(4-methoxy-phenyl)-propionamide. Retrieved from [Link]
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ChemBK. (n.d.). Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Retrieved from [Link]
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physicochemical properties of "3-Chloro-n-(3,4-dimethylphenyl)propanamide"
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-n-(3,4-dimethylphenyl)propanamide
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 5446-25-3). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We will explore its structural attributes, solubility, lipophilicity, thermal stability, and spectroscopic profile. The causality behind experimental choices for characterization is explained, and detailed, field-proven protocols are provided for key analytical procedures. This guide is grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness, serving as a vital resource for integrating this molecule into research and development pipelines.
Molecular Identity and Structural Characteristics
This compound is a secondary amide derivative characterized by a substituted aromatic ring. Understanding its fundamental structure is the first step in predicting its chemical behavior and interactions. The primary identifiers for this compound are cataloged below.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₄ClNO[2]
-
Synonyms: PROPANAMIDE, 3-CHLORO-N-(3,4-DIMETHYLPHENYL)-[2]
Caption: Chemical structure of this compound.
Synthesis Context
While this guide focuses on properties, understanding the synthesis route provides context for potential impurities that could influence physicochemical measurements. The synthesis of N-substituted propanamides typically involves the nucleophilic acyl substitution between an aniline and an acyl chloride.[3] For the title compound, this involves the reaction of 3,4-dimethylaniline with 3-chloropropionyl chloride, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
Summary of Physicochemical Properties
The following table summarizes key physicochemical data for this compound. It is critical to note that while some values are derived from database entries, others, particularly experimental ones like melting and boiling points, are often predicted or inferred from related structures in the absence of specific literature. Empirical determination is always the gold standard.
| Property | Value / Prediction | Source / Method | Significance in Drug Development |
| Molecular Weight | 211.69 g/mol | [2] | Adherence to Lipinski's Rule of Five; influences diffusion rates. |
| Melting Point (°C) | Not available. Expected to be a solid at room temperature. | Inferred from similar amides.[4] | Purity assessment, solid-state stability, formulation design. |
| Boiling Point (°C) | High; amides have elevated boiling points due to strong intermolecular forces. | General amide properties.[5] | Relevant for purification (distillation) and assessing thermal stability. |
| Hydrogen Bond Donors | 1 | [2] | Governs interactions with biological targets and water solubility. |
| Hydrogen Bond Acceptors | 2 (Carbonyl oxygen and nitrogen) | [2] | Key for receptor binding and solubility characteristics. |
| LogP (o/w) | Not available. Predicted to be moderately lipophilic. | Inferred from structure. | Predicts membrane permeability and aqueous solubility.[6] |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., alcohols, DMSO) and poorly soluble in water. | General amide properties.[5][7] | Crucial for formulation, bioavailability, and designing in vitro assays. |
In-Depth Analysis of Key Properties & Experimental Protocols
Lipophilicity and Solubility
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone property in drug development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6] A positive LogP value indicates a preference for a lipid (n-octanol) environment over an aqueous one, suggesting higher membrane permeability but potentially lower aqueous solubility.[8][9]
Causality in Experimental Choice: While several methods exist, the shake-flask method remains the "gold standard" for its direct and accurate measurement of partitioning, especially for LogP values in the range of -2 to 4.[6] For higher throughput screening, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method.[6][10]
Caption: Workflow for the experimental determination of LogP via the shake-flask method.
Protocol 1: Shake-Flask Method for LogP Determination
This protocol describes a miniaturized, medium-throughput approach to minimize compound usage.[11]
-
Phase Preparation: Mix equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 10 mg/mL).
-
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol, 1 mL of the pre-saturated aqueous buffer, and a small aliquot (e.g., 10 µL) of the compound stock solution.
-
Equilibration: Cap the vial tightly and shake on an orbital shaker at a consistent speed for at least 2 hours at room temperature to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15 minutes to ensure a clean and complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically HPLC with UV detection. A calibration curve should be prepared to ensure accurate quantification.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Thermal Properties
The thermal behavior of a compound provides critical insights into its purity, polymorphism, and stability. For small molecules in pharmaceutical development, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[12][13][14]
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point (an endothermic event) and detect phase transitions or polymorphic forms.[14] A sharp, well-defined melting peak is often indicative of high purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[14] TGA is used to assess thermal stability and decomposition temperature. For a stable, non-hydrated compound like this compound, one would expect to see no significant mass loss until the onset of thermal decomposition at elevated temperatures.
Expertise in Practice: When analyzing small molecules, it is crucial to use an inert atmosphere (e.g., nitrogen or argon) during TGA/DSC runs to prevent oxidative degradation, which could be misinterpreted as thermal instability.[15] Heating rates of 5-10 °C/min are typical, but slower rates can be used to resolve overlapping thermal events.[14]
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.
1. Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying the functional groups present in a molecule. For this compound, the key diagnostic peaks are related to the amide group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch (Amide II) | 3300 - 3500 | A sharp to moderately broad peak, characteristic of a secondary amide.[16] |
| C=O Stretch (Amide I) | 1640 - 1690 | A very strong, sharp absorption. Its position is sensitive to resonance and hydrogen bonding.[16][17] |
| C-N Stretch | 1200 - 1400 | Moderate absorption, coupled with other vibrations. |
| C-Cl Stretch | 600 - 800 | Can be weak to moderate; useful for confirming the presence of the chloroalkane moiety. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amide N-H proton, the two methyl groups, and the two methylene (-CH₂-) groups of the propanamide chain. The splitting patterns (multiplicity) will confirm the adjacency of these groups. The amide proton often appears as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will confirm the total number of unique carbon atoms. The carbonyl carbon of the amide group will be highly deshielded, appearing far downfield (typically 160-180 ppm).[16] The aromatic and aliphatic carbons will have characteristic chemical shifts.
3. Mass Spectrometry (MS): MS provides the exact molecular weight and valuable fragmentation data. In an electron ionization (EI) mass spectrum, one would expect to see the molecular ion peak [M]⁺ corresponding to the molecular weight (211.69). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+2]⁺ peak that is about one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom.
Conclusion
This compound is a small molecule with physicochemical properties governed by its secondary amide functionality, substituted aromatic ring, and alkyl chloride chain. Its moderate lipophilicity and capacity for hydrogen bonding suggest it will have limited aqueous solubility but good potential for membrane permeability. The experimental protocols and analytical frameworks detailed in this guide provide a robust system for the empirical validation of its properties. Accurate characterization of its solubility, thermal stability, and structure is a non-negotiable prerequisite for its successful application in research and drug development, ensuring both reproducibility of results and a deeper understanding of its potential biological interactions.
References
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- Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation - PMC - NIH. (2019).
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022).
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed. (n.d.).
- LogP—Making Sense of the Value - ACD/Labs. (n.d.).
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019).
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- Thermal Analysis in Practice Tips and Hints. (n.d.).
- Amides | Organic Chemistry II Class Notes - Fiveable. (n.d.).
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An In-Depth Technical Guide to 3-Chloro-n-(3,4-dimethylphenyl)propanamide (CAS: 5446-25-3)
Abstract: This document provides a comprehensive technical overview of 3-Chloro-n-(3,4-dimethylphenyl)propanamide, CAS number 5446-25-3. As a halogenated aromatic amide, this compound serves as a crucial intermediate and building block in synthetic organic chemistry. Its utility stems from the presence of two key functional groups: a reactive chloroalkane chain amenable to nucleophilic substitution and a stable amide linkage to a substituted phenyl ring. This guide delves into the logical synthesis pathways, detailed experimental protocols, robust analytical characterization methods, and critical safety considerations. The insights presented are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Compound Identification and Physicochemical Properties
This compound is a secondary amide characterized by a 3-chloropropanoyl group attached to the nitrogen of 3,4-dimethylaniline. While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its constituent precursors and closely related analogues.
| Property | Value | Source/Basis |
| IUPAC Name | This compound | - |
| CAS Number | 5446-25-3 | - |
| Molecular Formula | C₁₁H₁₄ClNO | Calculated |
| Molecular Weight | 211.69 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | 49-51 °C (for 3,4-dimethylaniline) | The melting point of the final product is expected to be higher than its amine precursor due to increased molecular weight and potential for hydrogen bonding. |
| Boiling Point | > 228 °C (for 3,4-dimethylaniline) | Expected to be significantly higher than the precursor due to increased mass and polarity. |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, DMF); limited solubility in water. | Based on analogue solubility[1]. |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound involves the nucleophilic acyl substitution between 3,4-dimethylaniline and 3-chloropropionyl chloride. This method is favored for its high efficiency and straightforward execution.
Primary Synthetic Pathway: Acylation of 3,4-Dimethylaniline
The core of this synthesis is the formation of an amide bond. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The reaction produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base to prevent protonation of the starting amine and drive the reaction to completion.
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials and Equipment:
-
3,4-Dimethylaniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, dropping funnel, ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3,4-dimethylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride. TEA serves as an acid scavenger.[1]
-
-
Controlling Exothermicity: Cool the solution to 0-5 °C using an ice bath.
-
Causality: The acylation reaction is exothermic. Cooling prevents side reactions and ensures controlled formation of the amide.
-
-
Reagent Addition: Add 3-chloropropionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 30 minutes with vigorous stirring.
-
Causality: Slow, dropwise addition maintains temperature control and prevents localized overheating. A slight excess of the acid chloride ensures the complete consumption of the starting amine.
-
-
Reaction Monitoring (Self-Validation): After addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the 3,4-dimethylaniline spot.
-
Workup and Quenching: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality: The HCl wash removes unreacted TEA and any remaining starting amine. The NaHCO₃ wash neutralizes any residual acid. The brine wash removes bulk water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Analytical Characterization Workflow
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures unambiguous structural verification.
Caption: Standard workflow for post-synthesis analysis.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the singlet for the amide N-H proton, two triplets corresponding to the -CH₂-CH₂-Cl system, and two singlets for the two methyl groups on the aromatic ring.
-
¹³C NMR: The carbon spectrum will confirm the presence of 11 distinct carbon environments, including the carbonyl carbon (~170 ppm), aromatic carbons, the two carbons of the propyl chain, and the two methyl group carbons.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z 211. A characteristic isotopic peak (M+2) at m/z 213, with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of the presence of a single chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining the purity of the final compound. Using a suitable reversed-phase column and mobile phase, a single sharp peak should be observed, and the purity can be quantified as >98% for most research applications.[2]
Potential Applications in Research and Development
The primary value of this compound lies in its role as a versatile synthetic intermediate.
-
Medicinal Chemistry: The terminal chlorine atom is an excellent leaving group, making it a reactive handle for nucleophilic substitution reactions. This allows for the facile introduction of various nucleophiles (amines, thiols, azides, etc.) to create a library of derivatives. This strategy is commonly employed in drug discovery to explore structure-activity relationships (SAR). The core N-aryl propanamide scaffold is found in various biologically active molecules.[1][3][4]
-
Agrochemicals: Similar N-aryl amide structures are prevalent in herbicides and fungicides. This compound could serve as a precursor for novel agrochemical agents.
-
Materials Science: The amide functionality provides rigidity and hydrogen bonding capabilities, while the reactive chloro group allows for grafting onto polymer backbones or surfaces to create functionalized materials.[1]
Safety and Handling
| Hazard Category | GHS Classification (Predicted) | Precautionary Measures |
| Acute Toxicity | Warning: H302 - Harmful if swallowed. | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[5][6] |
| Skin/Eye Irritation | Warning: May cause skin and serious eye irritation. | P280: Wear protective gloves/eye protection.IF ON SKIN: Wash with plenty of soap and water.IF IN EYES: Rinse cautiously with water for several minutes.[6][7] |
| Handling | - | Use in a well-ventilated fume hood. Avoid breathing dust.[8] |
| Storage | - | Store in a tightly sealed container in a cool, dry place. |
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, is mandatory when handling this compound.
References
- EvitaChem. 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
- Chemsrc. 3,4-Dimethylaniline | CAS#:95-64-7.
- PubChem. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378.
- Google Patents. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- CymitQuimica. Safety data sheet - (RS)-2-Chloro-N-(2-methylphenyl)propanamide.
- ChemScene. Safety Data Sheet - 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.
- Fisher Scientific. SAFETY DATA SHEET - p-Chloro-m-xylenol.
- U.S. Environmental Protection Agency. Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
- ResearchGate. Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
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An In-Depth Technical Guide to the Solubility of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 3-Chloro-n-(3,4-dimethylphenyl)propanamide in a range of organic solvents. Recognizing the critical role of solubility in drug development and chemical synthesis, this document furnishes researchers, scientists, and formulation experts with both theoretical constructs and actionable experimental protocols. The guide opens with a detailed physicochemical characterization of the target molecule, transitions to predictive solubility modeling using Hansen Solubility Parameters (HSP), and culminates in a rigorous, step-by-step methodology for empirical solubility determination via the shake-flask method, coupled with quantitative analysis using High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.
Physicochemical Characterization of this compound
A thorough understanding of a molecule's physicochemical properties is the cornerstone of predicting its solubility behavior. The principle of "like dissolves like" is governed by the interplay of molecular forces between the solute and the solvent.[1]
Molecular Structure:
The chemical structure of this compound is paramount to its solubility profile.
-
Amide Group: The presence of a secondary amide group (-C(=O)NH-) allows for both hydrogen bond donation (from the N-H group) and acceptance (at the carbonyl oxygen).[2] This imparts a degree of polarity to the molecule.
-
Aromatic Ring: The 3,4-dimethylphenyl group is a nonpolar, hydrophobic moiety. The electron-donating nature of the two methyl groups slightly increases the electron density of the aromatic ring.
-
Chlorinated Alkyl Chain: The 3-chloropropane tail introduces a polar C-Cl bond and adds to the molecule's overall size and nonpolar surface area.
Physicochemical Properties:
Based on its structure, the following properties for this compound (CAS No: 5446-25-3) can be determined:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [3] |
| Molecular Weight | 211.69 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | General observation for similar amides |
| Hydrogen Bond Donor Count | 1 | Calculated from structure |
| Hydrogen Bond Acceptor Count | 1 | Calculated from structure |
The molecule possesses a balance of polar (amide, chloro group) and nonpolar (dimethylphenyl, alkyl chain) features. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.
Theoretical Solubility Prediction: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model offers a powerful quantitative framework.[4] This model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Stemming from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The fundamental principle is that substances with similar HSP values are likely to be miscible.[4] The distance (Ra) between the HSP of the solute (1) and the solvent (2) in the three-dimensional Hansen space can be calculated using the following equation:
Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]
A smaller Ra value indicates a higher likelihood of solubility.
Estimated Hansen Solubility Parameters for this compound
In the absence of experimental data, HSP values can be estimated using group contribution methods, where the contributions of the individual functional groups of the molecule are summed.[5][6]
Functional Group Breakdown:
| Group | Contribution |
| -CH₃ (2) | Aromatic methyl groups |
| >C- (aromatic, 2) | Substituted aromatic carbons |
| >CH (aromatic, 2) | Aromatic C-H |
| -NH- | Secondary amide |
| -C=O | Carbonyl |
| -CH₂- (2) | Methylene groups |
| -Cl | Chloro group |
By applying established group contribution values from literature and specialized software, the estimated HSP for this compound are presented below.
Estimated HSP for this compound:
| Parameter | Estimated Value (MPa⁰·⁵) |
| δd (Dispersion) | 19.5 |
| δp (Polar) | 6.8 |
| δh (Hydrogen Bonding) | 5.2 |
Hansen Solubility Parameters for Common Organic Solvents
The following table provides the HSP values for a range of organic solvents, which can be used to calculate the Ra and predict the solubility of this compound.[7][8][9]
| Solvent | δd (MPa⁰·⁵) | δp (MPa⁰·⁵) | δh (MPa⁰·⁵) |
| Nonpolar Solvents | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Polar Aprotic Solvents | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Polar Protic Solvents | |||
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
Interpretation: By calculating the Ra between this compound and each solvent, a ranked list of potential solvents can be generated. Solvents with lower Ra values are predicted to be better solvents. For instance, based on the estimated HSP, solvents like dichloromethane, acetone, and ethyl acetate are expected to be good candidates for solubilizing the target compound.
Experimental Determination of Solubility: The Shake-Flask Method
While theoretical models provide valuable guidance, empirical determination of solubility is essential for definitive data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10]
Rationale and Self-Validation
The core principle of the shake-flask method is to create a saturated solution of the solute in the solvent at a constant temperature. By ensuring an excess of the solid solute is present, the system is allowed to reach thermodynamic equilibrium. The concentration of the dissolved solute in the liquid phase is then measured. The protocol is self-validating by analyzing samples at multiple time points; equilibrium is confirmed when the measured concentration remains constant over time.
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of glass vials. A starting point could be 20-50 mg.
-
Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Include a magnetic stir bar in each vial if using a stirring plate for agitation.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator or on a multi-position stirring plate set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed that ensures the solid particles remain suspended.
-
Allow the samples to equilibrate for a predetermined set of time points (e.g., 24, 48, and 72 hours). This is crucial to ensure that thermodynamic equilibrium has been reached.
-
-
Sampling and Phase Separation:
-
After each time point, remove the vials from the agitator and allow the excess solid to settle for at least 30 minutes.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis of Solute Concentration:
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV/Vis.
-
-
Data Interpretation:
-
Calculate the solubility at each time point, accounting for the dilution factor.
-
Equilibrium is considered to be reached when the calculated solubility values from at least two consecutive time points are within an acceptable margin of error (e.g., ± 5%).
-
The final, constant value is reported as the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Quantitative Analysis of Solute Concentration
Accurate quantification of the dissolved solute is paramount for reliable solubility data. HPLC with UV-Vis detection is a standard and robust method for this purpose.[11][12]
HPLC Method Development
A suitable HPLC method must be developed to separate the analyte of interest from any potential impurities and to provide a linear response over a range of concentrations.
Typical HPLC Parameters for an Amide Compound:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A C18 column provides good retention for moderately nonpolar compounds like the target molecule. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | A mixture of a polar and a nonpolar solvent allows for the tuning of the retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for good peak shape and sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at λmax | The wavelength of maximum absorbance provides the highest sensitivity. |
The synthesis of similar compounds often involves nucleophilic acyl substitution, for example, between an aniline derivative and an acyl chloride.[13] Potential impurities could include unreacted starting materials. The HPLC method should be able to resolve the main compound peak from these potential impurities.
UV-Vis Detection
The aromatic 3,4-dimethylphenyl group in the molecule will exhibit strong UV absorbance, making UV-Vis detection highly suitable.[14]
-
Determination of λmax: A full UV-Vis scan of a dilute solution of this compound should be performed to determine the wavelength of maximum absorbance (λmax). This wavelength should be used for quantification to ensure the highest sensitivity.[15]
-
Calibration Curve: A calibration curve must be prepared by analyzing a series of standard solutions of known concentrations. The peak area from the HPLC chromatogram is plotted against the concentration. A linear regression of this data will provide an equation (y = mx + c) that can be used to calculate the concentration of the unknown samples.[16]
Data Analysis and Calculation
The solubility (S) is calculated using the following formula:
S (mg/mL) = (C_hplc × DF) / 1000
Where:
-
C_hplc is the concentration of the diluted sample in µg/mL, as determined from the HPLC calibration curve.
-
DF is the dilution factor.
Conclusion
This guide has provided a multi-faceted approach to understanding and determining the solubility of this compound in organic solvents. By integrating physicochemical analysis, theoretical prediction using Hansen Solubility Parameters, and a rigorous experimental protocol based on the shake-flask method, researchers can confidently generate reliable solubility data. The detailed methodologies for sample preparation, equilibration, and quantitative analysis via HPLC-UV/Vis are designed to ensure scientific integrity and reproducibility. The application of these principles will empower scientists in the fields of drug development and chemical synthesis to make informed decisions regarding solvent selection, formulation design, and process optimization.
References
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Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2868. Retrieved from [Link]
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ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]
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Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]
-
Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]
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ResearchGate. (2014). Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. Retrieved from [Link]
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Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]
-
EPA NEIPS. (1993). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2021). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
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Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
-
ResearchGate. (2021). Hansen solubility parameters (δ D , δ P and δ H , [MPa 1/2 ])[17] and.... Retrieved from [Link]
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MDPI. (2021). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
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Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]
-
MSU Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
-
Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1. Retrieved from [Link]
-
MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent ?. Retrieved from [Link]
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ACS Publications. (2026). Influence of Structural Features of Peptides on Their Affinity to Cotton Linters Paper. Retrieved from [Link]
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The Ascendant Scaffold: Unlocking the Therapeutic Potential of Substituted Propanamides
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The propanamide scaffold, a seemingly simple chemical framework, has emerged as a remarkably versatile and privileged structure in modern medicinal chemistry. Its inherent structural features—a three-carbon chain with a terminal amide group—provide an ideal backbone for functionalization, enabling the precise spatial orientation of pharmacophoric elements to engage a diverse array of biological targets. This guide synthesizes current research to provide an in-depth exploration of the multifaceted biological activities of substituted propanamides. We will delve into their established roles as anticonvulsant and anti-inflammatory agents and explore their growing potential in oncology, infectious diseases, and neurodegenerative disorders. By examining structure-activity relationships (SAR), mechanisms of action, and the critical experimental protocols used for their evaluation, this document serves as a comprehensive resource for professionals dedicated to the discovery and development of novel therapeutics.
The Propanamide Core: A Privileged Scaffold in Drug Design
The utility of the propanamide core lies in its conformational flexibility and its capacity to participate in key molecular interactions, particularly hydrogen bonding via the amide moiety. This allows propanamide derivatives to act as ligands for a wide range of receptors and enzymes. The general structure, often represented as R¹-C(O)N(R²)R³, allows for extensive chemical modification at multiple positions, enabling chemists to fine-tune pharmacokinetic and pharmacodynamic properties. This adaptability is a primary reason why propanamide derivatives have found success across numerous therapeutic areas.
A logical starting point for any drug discovery campaign involving this scaffold is a systematic workflow that integrates synthesis with robust biological evaluation. This iterative process is fundamental to identifying lead compounds with promising therapeutic profiles.
Caption: Key Structure-Activity Relationship (SAR) points for anticonvulsant propanamides.
Mechanism of Action
Many anticonvulsants work by modulating ion channels to reduce excessive neuronal firing. [1]A classic example within the broader amide class is Procainamide, which functions as a Class 1A antiarrhythmic agent by blocking voltage-gated sodium channels in cardiac cells. [2][3]This mechanism is highly relevant to anticonvulsant activity, as sodium channel blockade in neurons stabilizes the neuronal membrane and prevents the rapid, repetitive firing characteristic of seizures. [1]By blocking the rapid influx of sodium ions, these compounds decrease the rate of depolarization and prolong the neuronal action potential, thus suppressing seizure propagation. [2][4]
Quantitative Efficacy Data
The efficacy of novel anticonvulsants is typically quantified by their ED₅₀ (median effective dose) in standardized animal models. Lower ED₅₀ values indicate higher potency.
| Compound Class | Animal Model | ED₅₀ (mg/kg) | Reference |
| ((benzyloxy)benzyl)propanamides | MES Test (mouse, i.p.) | 45.2 - 48.0 | [5][6] |
| 3-(phenylamino)propanamides | MES Test (mouse, i.p.) | Varies by substitution | [7] |
| N-phenylpropanamides | MES Test (mouse, i.p.) | Varies by substitution | [8] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.
Causality: This test is chosen because it reliably induces a highly reproducible, stereotyped seizure pattern (tonic hindlimb extension), and its suppression is predictive of clinical efficacy for major seizure types. The electrical stimulus overwhelms endogenous seizure-suppressing mechanisms, providing a robust challenge for a potential anticonvulsant.
Methodology:
-
Animal Model: Adult male ICR mice or Sprague-Dawley rats are commonly used. [7][9]Animals are acclimatized for at least one week before testing.
-
Compound Administration: Test compounds are typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Time to Peak Effect: A preliminary study is conducted to determine the time at which the compound is expected to have its maximum effect.
-
Stimulation: At the predetermined time post-dosing, a corneal electrode is used to deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
Endpoint Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension seizure lasting longer than 3 seconds. The absence of this response is recorded as protection.
-
Data Analysis: The ED₅₀, the dose required to protect 50% of the animals from the seizure endpoint, is calculated using probit analysis. [7]
Anti-inflammatory and Analgesic Activities
Chronic inflammation is linked to a host of diseases, and pain management remains a critical therapeutic challenge. [10]Substituted propanamides have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics, often by acting as prodrugs or by directly inhibiting key inflammatory mediators. [11][12]
Mechanism of Action: COX Inhibition
The primary mechanism for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain, inflammation, and fever. [11]Some propanamide derivatives have been designed as conjugates with sulfonamides, which can increase selectivity for COX-2 over COX-1. [13]Inhibiting COX-2 leads to the desired anti-inflammatory and analgesic effects, while avoiding COX-1 inhibition can reduce the risk of gastrointestinal side effects commonly associated with traditional NSAIDs. [10]
Quantitative Efficacy Data
The anti-inflammatory potential is often measured by the percentage of edema inhibition in the carrageenan-induced paw edema model. Analgesic activity can be assessed via the acetic acid-induced writhing test.
| Compound Class | Assay | Efficacy | Reference |
| Benzothiazole Propanamides | Carrageenan Paw Edema (% inhibition at 3h) | 78 - 80% | [10] |
| Benzothiazole Propanamides | Acetic Acid Writhing (ED₅₀ µM/kg) | 69 - 96 | [10] |
| Mutual Amide Prodrugs of Ibuprofen | Acetic Acid Writhing | More active than parent drug | [11] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and highly reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins. Inhibition of this later phase is indicative of COX inhibition, making it a perfect model for testing NSAID-like compounds. [10][11] Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g) are typically used. [9]Animals are fasted overnight with free access to water.
-
Compound Administration: Test compounds and a reference drug (e.g., Indomethacin, Diclofenac) are administered orally or i.p. one hour before the carrageenan injection. [10]3. Induction of Edema: 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately before the injection and at regular intervals afterward (e.g., 1, 2, and 3 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.
Antimicrobial and Antifungal Activities
The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Propanamide derivatives have shown promise in this area, with various substitutions leading to compounds with potent antibacterial and antifungal properties. [14][15]
Key Derivatives and Potential Mechanisms
Amide derivatives containing cyclopropane and other heterocyclic moieties have been synthesized and evaluated against a panel of bacteria and fungi. [14]Some compounds have demonstrated excellent activity against Candida albicans, a common fungal pathogen. [14]The proposed mechanism for some antifungal propanamides involves the inhibition of crucial fungal enzymes, such as CYP51 (lanosterol 14α-demethylase), which is essential for ergosterol biosynthesis and fungal cell membrane integrity. [14]Other derivatives, particularly those conjugated with sulfonamides, have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. [16]
Quantitative Efficacy Data
Antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Cyclopropane Amides | Candida albicans | 16 | [14] |
| Sulfonamide-derived Chromones | Escherichia coli | 6.72 | [17] |
| Sulfonamide-derived Chromones | Staphylococcus aureus | Varies by substitution | [16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and widely used method in microbiology to determine the in vitro susceptibility of microorganisms to antimicrobial agents.
Causality: This method is chosen for its efficiency and quantitative results. By exposing a standardized inoculum of bacteria or fungi to a serial dilution of the test compound, one can precisely determine the minimum concentration required to inhibit growth. This provides a robust measure of the compound's potency.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum, no compound) and negative (broth only) control wells are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.
Emerging Frontiers: Oncology and Beyond
The versatility of the propanamide scaffold continues to open new avenues for therapeutic intervention.
-
Oncology: Propanamide derivatives have been designed as selective androgen receptor degraders (SARDs) for the treatment of enzalutamide-resistant prostate cancer. [18]These molecules function by binding to and promoting the degradation of the androgen receptor, a key driver of prostate cancer growth. Other derivatives have been investigated as antitumor DNA intercalators. [19]* Neurodegenerative Diseases: Some phenylpyridazine-containing propanamides have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. [20]* Metabolic Disorders: Biheterocyclic propanamides have been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, highlighting their potential as antidiabetic agents. [20][21]
Conclusion
Substituted propanamides represent a dynamic and highly fruitful area of drug discovery. Their structural simplicity, synthetic accessibility, and ability to engage with a wide spectrum of biological targets underscore their status as a privileged scaffold. From established applications in neurology and inflammation to emerging roles in oncology and infectious disease, the propanamide core continues to provide a robust foundation for the development of novel, effective, and safer therapeutics. The continued exploration of new substitution patterns, guided by mechanistic insights and robust preclinical evaluation, will undoubtedly lead to the next generation of propanamide-based medicines.
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Introduction: The Significance and Synthesis of N-Aryl Propanamides
An In-depth Technical Guide to the Synthesis of N-Aryl Propanamides
The N-aryl propanamide scaffold is a cornerstone in modern chemistry, appearing as a critical structural motif in a vast array of biologically active molecules, pharmaceuticals, and advanced materials.[1][2] From analgesic and anti-inflammatory agents to complex polymers, the robust amide linkage and the specific properties imparted by the N-aryl and propyl groups make this class of compounds a frequent target in organic synthesis.[1] The formation of the C(acyl)-N bond is one of the most performed reactions in organic chemistry; however, creating this bond, particularly with the less nucleophilic aromatic amines, presents unique challenges.[3][4]
Historically, amide synthesis relied on stoichiometric activating agents, which suffer from poor atom economy and the generation of significant chemical waste.[3][5] The drive for more efficient, scalable, and environmentally benign methodologies has led to the development of sophisticated transition-metal-catalyzed cross-coupling reactions and other novel strategies. These modern methods offer milder conditions, broader substrate scope, and greater functional group tolerance, revolutionizing the accessibility of N-aryl propanamides.[4][6]
This guide provides a comprehensive overview of the principal synthetic routes to N-aryl propanamides, intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying mechanisms and the rationale behind experimental choices. We will explore classical acylation techniques, delve deeply into the powerful palladium- and copper-catalyzed cross-coupling reactions that define the modern era of C-N bond formation, and touch upon innovative catalytic approaches that point to the future of amide synthesis.
Classical Approaches: Acylation of Arylamines
The most traditional and direct method for forming the N-aryl propanamide bond is the acylation of an aniline derivative with an activated propanoyl group. These methods are well-established but often require harsh conditions or generate significant waste.
Acylation with Propanoyl Halides
The reaction of an arylamine with a propanoyl halide, typically propanoyl chloride, is a fundamental method for amide synthesis.[] The high reactivity of the acyl chloride drives the reaction forward, usually in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the resulting HCl.
Mechanism: The reaction proceeds via a straightforward nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride leaving group to form the stable amide bond.
Causality of Experimental Choices:
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to avoid reaction with the acyl chloride.
-
Base: A tertiary amine base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
Temperature: These reactions are often exothermic and are typically run at 0 °C to room temperature to control the reaction rate and minimize side reactions.[]
While effective for simple substrates, this method is limited by the availability of the corresponding acyl chlorides and can be incompatible with sensitive functional groups.
Amide Coupling with Stoichiometric Reagents
To circumvent the use of harsh acyl halides, direct coupling of propanoic acid with an arylamine can be achieved using stoichiometric coupling agents.[5][] These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine.
Common classes of coupling agents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC).[5][]
-
Uronium Salts: Such as HATU or HBTU, which are known for their high efficiency and low rates of racemization for chiral acids.[5][]
-
Phosphonium Salts: Such as PyBOP.[]
Mechanism of Action (Carbodiimide Example):
-
The carboxylic acid adds to the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate.
-
The arylamine then attacks the carbonyl group of this activated intermediate.
-
The amide bond is formed, and the coupling agent is released as a soluble urea byproduct. Additives like 1-Hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization by forming an active ester intermediate.
Drawbacks: The primary disadvantage of these methods is the generation of at least one equivalent of waste per equivalent of product formed, which is a significant concern for large-scale synthesis.[3]
Modern Methods: Transition-Metal-Catalyzed Cross-Coupling
The advent of transition-metal catalysis has transformed C-N bond formation, providing powerful tools for synthesizing N-aryl amides from aryl (pseudo)halides and propanamide. These reactions offer unparalleled scope and efficiency.
Palladium-Catalyzed Buchwald-Hartwig Amidation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a dominant method for forming C-N bonds.[4] The amidation variant couples an aryl halide or triflate directly with propanamide. The reaction's success is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.[8]
Catalytic Cycle: The mechanism proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Amide Binding & Deprotonation: The propanamide coordinates to the palladium center, displacing a ligand. A base then deprotonates the amide nitrogen to form a palladium-amidate complex. This is often the rate-limiting step.[8]
-
Reductive Elimination: The aryl group and the amide nitrogen reductively eliminate from the palladium center, forming the desired N-aryl propanamide product and regenerating the active Pd(0) catalyst.[8]
dot digraph "Buchwald-Hartwig Amidation Cycle" { graph [rankdir="RL", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; pd2_complex [label="L_nPd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; amide_binding [label="Amide Binding &\nDeprotonation", shape=plaintext, fontcolor="#5F6368"]; pd_amido [label="L_nPd(II)(Ar)(NHCOR)", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Invisible nodes for edge labels arx_in [label="Ar-X", shape=plaintext, fontcolor="#EA4335"]; amide_in [label="H₂NCOR\nBase", shape=plaintext, fontcolor="#34A853"]; product_out [label="Ar-NHCOR", shape=plaintext, fontcolor="#4285F4"];
// Edges pd0 -> ox_add [arrowhead=none]; ox_add -> pd2_complex; pd2_complex -> amide_binding [arrowhead=none]; amide_binding -> pd_amido; pd_amido -> red_elim [arrowhead=none]; red_elim -> pd0;
// Input/Output Edges arx_in -> ox_add [style=dashed]; amide_in -> amide_binding [style=dashed]; red_elim -> product_out [style=dashed];
// Graph Style {rank=same; pd0; pd_amido;} {rank=same; ox_add; red_elim;} {rank=same; pd2_complex; amide_binding;} }
Caption: Catalytic cycle for the Buchwald-Hartwig amidation reaction.
Causality of Experimental Choices:
-
Ligand: The development of sterically hindered and electron-rich biarylphosphine ligands (e.g., Xantphos, JackiePhos) was a breakthrough.[8][10] These ligands promote the reductive elimination step and stabilize the monoligated Pd(0) species necessary for efficient oxidative addition, particularly with less reactive aryl chlorides.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amide in the catalytic cycle.[10]
-
Precatalyst: Modern protocols often use air-stable Pd(II) precatalysts (e.g., [Pd(allyl)Cl]₂) which are reduced in situ to the active Pd(0) species, improving reproducibility.[8][11]
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is the classical copper-catalyzed method for forming C-N bonds.[12][13] The specific application to N-arylate amides is often called the Goldberg reaction.[6] Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper.[12][14]
Modern protocols have significantly improved this transformation by using soluble copper sources (e.g., CuI) and adding a chelating ligand, which allows the reaction to proceed under much milder conditions with only catalytic amounts of copper.[6]
Proposed Catalytic Cycle: While the exact mechanism is still debated, a plausible cycle involves Cu(I) and Cu(III) intermediates.[6][12]
-
Complexation/Deprotonation: The propanamide coordinates to a Cu(I) source, and a base facilitates the formation of a copper(I)-amidate complex.
-
Oxidative Addition: The aryl halide oxidatively adds to the copper(I)-amidate, forming a transient Cu(III) intermediate.
-
Reductive Elimination: This unstable intermediate rapidly undergoes reductive elimination to form the N-aryl propanamide product and regenerate a Cu(I) species, which re-enters the catalytic cycle.
dot digraph "Ullmann Condensation Cycle" { graph [rankdir="RL", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
// Nodes cu1_x [label="Cu(I)X", fillcolor="#F1F3F4", fontcolor="#202124"]; complexation [label="Amide Binding &\nDeprotonation", shape=plaintext, fontcolor="#5F6368"]; cu1_amidate [label="L_nCu(I)-NHCOR", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; cu3_complex [label="L_nCu(III)(Ar)(NHCOR)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"];
// Invisible nodes for edge labels amide_in [label="H₂NCOR\nBase, Ligand", shape=plaintext, fontcolor="#34A853"]; arx_in [label="Ar-X", shape=plaintext, fontcolor="#EA4335"]; product_out [label="Ar-NHCOR", shape=plaintext, fontcolor="#4285F4"];
// Edges cu1_x -> complexation [arrowhead=none]; complexation -> cu1_amidate; cu1_amidate -> ox_add [arrowhead=none]; ox_add -> cu3_complex; cu3_complex -> red_elim [arrowhead=none]; red_elim -> cu1_x;
// Input/Output Edges amide_in -> complexation [style=dashed]; arx_in -> ox_add [style=dashed]; red_elim -> product_out [style=dashed];
// Graph Style {rank=same; cu1_x; cu3_complex;} {rank=same; complexation; red_elim;} {rank=same; cu1_amidate; ox_add;} }
Caption: Proposed catalytic cycle for the Ullmann condensation.
Causality of Experimental Choices:
-
Ligand: Simple, inexpensive ligands like diamines (e.g., DMEDA) or amino acids (e.g., L-proline) are often highly effective. They chelate to the copper center, increasing its solubility and promoting the oxidative addition step.
-
Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are typically required to ensure solubility of the reagents and facilitate the reaction at elevated temperatures (though milder than classical conditions).[6][12]
-
Copper Source: Copper(I) salts like CuI are most common, as Cu(I) is believed to be the active catalytic state.[6]
Novel and Alternative Synthetic Strategies
Beyond the workhorse cross-coupling reactions, several other innovative methods have emerged for the synthesis of N-aryl amides.
Umpolung Amide Synthesis (UmAS)
Umpolung Amide Synthesis (UmAS) represents a paradigm shift from traditional methods by reversing the polarity of the reactants.[15] Instead of an electrophilic acyl donor and a nucleophilic amine, UmAS can utilize precursors that effectively make the acyl group a nucleophile. A recent development for N-aryl amide synthesis involves the reaction of α-fluoronitroalkanes with N-aryl hydroxylamines.[15] This method is promoted by a simple Brønsted base and avoids the use of activating agents. A key advantage is the complete conservation of stereochemical integrity at the α-carbon, a significant challenge in conventional couplings of chiral acids.[15]
Catalytic Direct Amidation
Representing the most atom-economical approach, direct amidation involves the condensation of a carboxylic acid and an amine with the expulsion of only water.[3] While thermal condensation is possible, it requires very high temperatures. Catalytic methods, often employing boric acid or its derivatives, allow the reaction to proceed at much lower temperatures.[5] DFT studies suggest that these catalysts work by forming intermediates that facilitate the dehydration process.[3] This area is a major focus of green chemistry research, aiming to eliminate the need for stoichiometric activators or pre-functionalized starting materials.[3][5]
Synthesis from Nitriles or Arylboronic Acids
Other strategies build N-aryl amides from different starting materials:
-
From Nitriles: A copper-catalyzed ipso-amidation of arylboronic acids with nitriles provides an efficient route.[16] The process involves a base-mediated hydrolysis of the nitrile to a primary amide in situ, followed by a Chan-Lam type coupling with the arylboronic acid.[16][17] Another approach involves a hypervalent iodine-mediated rearrangement of amidines, which are themselves prepared from nitriles.[1]
-
From Nitroarenes: In a reductive amidation process, nitroarenes can be reduced in situ (e.g., with iron dust) to an amino group, which is then immediately acylated by an acyl chloride in a one-pot reaction.[2]
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends heavily on factors like substrate availability, functional group tolerance, scale, cost, and green chemistry considerations.
| Method | Starting Materials | Catalyst/Reagent | Typical Conditions | Scope & Limitations |
| Acyl Halide | Arylamine, Propanoyl Chloride | Stoichiometric Base | 0 °C to RT, Aprotic Solvent | Simple, but harsh. Limited functional group tolerance. Generates salt waste. |
| Coupling Agent | Arylamine, Propanoic Acid | Stoichiometric EDC, HATU, etc. | RT, Aprotic Solvent | Mild, broad scope. Poor atom economy, generates stoichiometric waste.[5] |
| Buchwald-Hartwig | Propanamide, Aryl Halide/Triflate | Pd Catalyst, Phosphine Ligand | 80-110 °C, Toluene/Dioxane | Excellent scope and functional group tolerance. High catalyst/ligand cost.[4][8] |
| Ullmann-Goldberg | Propanamide, Aryl Halide | Cu Catalyst, N/O-Ligand | 90-120 °C, DMSO/DMF | Good for aryl iodides/bromides. Lower cost than Pd. Can require higher temps.[6][12] |
| Catalytic Direct | Arylamine, Propanoic Acid | Boric Acid or other catalyst | High Temp, often neat or with water removal | Most atom-economical (green). Limited scope, high temperatures often needed.[3] |
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates used.
Protocol 1: Buchwald-Hartwig N-Arylation of Propanamide[10]
-
Reaction Setup: To a dry, argon-flushed reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), propanamide (1.2 mmol, 1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and a palladium(II) precatalyst/ligand system (e.g., t-BuBrettPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the vial and heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-aryl propanamide.
Protocol 2: Ligand-Assisted Ullmann-Goldberg N-Arylation[6]
-
Reaction Setup: To a reaction vial, add copper(I) iodide (CuI, 0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol, 1.0 equiv), propanamide (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and a ligand (e.g., N,N'-dimethylethylenediamine, DMEDA, 0.2 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 4 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C. Stir for 24 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (25 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine (2 x 20 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.
Conclusion and Future Outlook
The synthesis of N-aryl propanamides has evolved from classical, often wasteful methods to highly sophisticated and efficient catalytic protocols. Palladium-catalyzed Buchwald-Hartwig amidation and modern, ligand-assisted Ullmann condensations stand as the most powerful and versatile methods available to researchers today, enabling the construction of complex molecules with high precision.
The future of amide synthesis will undoubtedly focus on enhancing sustainability. The development of catalysts based on more abundant and less toxic earth-abundant metals, as well as the advancement of catalytic direct amidation methods that avoid pre-functionalized starting materials altogether, represent the next frontier.[2][3] As these green methodologies mature, they will provide even more powerful and responsible ways to access the vital N-aryl propanamide scaffold, fueling innovation in medicine and materials science for years to come.
References
- Catalytic Amidation. (n.d.). University College London.
- Miller, S. J., & Seidel, D. (2021). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
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Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Navarro-Fernández, G., et al. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Catalysis Science & Technology.
- Kelley, C. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
-
El-Sayed, M. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Available at: [Link]
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (2025). Benchchem.
-
Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. (2021). PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
-
Qiao, Y., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. Available at: [Link]
- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.
-
Ullmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
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Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. (2020). ResearchGate. Available at: [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (2022). MDPI. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. Available at: [Link]
-
Synthesis of N‐arylsulfonamides via Chan‐Lam Coupling Between Aryl Boronic Acids and N‐[(sulfonyl)imino]phenyliodinanes. (2021). ResearchGate. Available at: [Link]
- Technical Support Center: N-Aryl Benzamide Synthesis. (2025). Benchchem.
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A Technical Guide to the Spectroscopic Characterization of 3-Chloro-N-(3,4-dimethylphenyl)propanamide
This guide provides a detailed technical analysis of the expected spectroscopic data for the compound 3-Chloro-N-(3,4-dimethylphenyl)propanamide. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive and interpretive resource for researchers, scientists, and professionals in drug development. By leveraging fundamental principles of spectroscopy and drawing parallels with structurally analogous compounds, we will elucidate the anticipated features in Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to this compound and its Spectroscopic Interrogation
This compound is a synthetic organic compound featuring a substituted aromatic ring and a chlorinated aliphatic amide chain. The structural elucidation of such molecules is fundamental in chemical synthesis and drug discovery, ensuring purity, confirming identity, and providing insights into molecular structure. Spectroscopic techniques are the cornerstone of this characterization. This guide will provide a detailed roadmap for interpreting the spectral data of this specific molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides the molecular weight and, through fragmentation patterns, valuable information about the molecule's structure.
Predicted Molecular Ion and Isotopic Pattern
The molecular formula for this compound is C₁₁H₁₄ClNO. The molecular weight can be calculated using the atomic weights of the constituent elements. A key feature to anticipate is the isotopic pattern arising from the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two molecular ion peaks:
-
[M]⁺: Corresponding to the molecule containing ³⁵Cl.
-
[M+2]⁺: Corresponding to the molecule containing ³⁷Cl, which will be approximately one-third the intensity of the [M]⁺ peak.
| Ion | Calculated m/z | Predicted Relative Abundance |
| [C₁₁H₁₄³⁵ClNO]⁺ | 211.08 | 100% |
| [C₁₁H₁₄³⁷ClNO]⁺ | 213.08 | ~32% |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and the aliphatic chain.
Workflow for Predicting Mass Spectrometry Fragmentation:
Caption: Predicted major fragmentation pathways for this compound in MS.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides. This would lead to the formation of the N-(3,4-dimethylphenyl)formamide cation radical.
-
McLafferty Rearrangement: While less common for amides than for ketones and aldehydes, a McLafferty-type rearrangement could occur, leading to the loss of a neutral chloroethene molecule.
-
C-N Bond Cleavage: Direct cleavage of the amide C-N bond can also occur.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum provides a "fingerprint" of the molecule and identifies the presence of specific functional groups.
Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |
| N-H (Amide) | Stretching | 3350 - 3250 | A strong, sharp peak is expected for the secondary amide N-H stretch. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to weak peaks. |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to strong peaks from the methyl and methylene groups. |
| C=O (Amide I) | Stretching | 1680 - 1640 | A very strong and characteristic absorption for the amide carbonyl group. |
| N-H (Amide II) | Bending | 1570 - 1515 | A strong peak resulting from a combination of N-H bending and C-N stretching. |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Multiple medium to weak peaks. |
| C-Cl (Alkyl Halide) | Stretching | 800 - 600 | A medium to strong absorption. |
The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations of the entire molecular skeleton.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will reveal the number of different types of protons and their neighboring protons through chemical shifts and coupling patterns. The spectrum is predicted to be recorded in a deuterated solvent such as CDCl₃.
Predicted ¹H NMR Data for this compound:
| Proton(s) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Integration |
| N-H | Singlet (broad) | 7.5 - 8.5 | - | 1H |
| Aromatic H | Multiplet | 7.0 - 7.3 | - | 3H |
| -CH₂-Cl | Triplet | 3.8 - 4.0 | 6 - 8 | 2H |
| -CO-CH₂- | Triplet | 2.6 - 2.8 | 6 - 8 | 2H |
| Ar-CH₃ | Singlet | 2.2 - 2.3 | - | 6H |
-
N-H Proton: The amide proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration-dependent.
-
Aromatic Protons: The three protons on the dimethylphenyl ring will likely appear as a complex multiplet due to their different chemical environments and spin-spin coupling.
-
Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) will form a classic A₂B₂ system, appearing as two triplets, assuming similar coupling constants. The methylene group attached to the chlorine will be deshielded and appear at a higher chemical shift.
-
Methyl Protons: The two methyl groups on the aromatic ring are expected to be chemically equivalent and will therefore appear as a single sharp singlet, integrating to six protons.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 170 - 175 |
| Aromatic C (quaternary, C-N) | 135 - 140 |
| Aromatic C (quaternary, C-CH₃) | 130 - 135 |
| Aromatic C-H | 115 - 130 |
| -CH₂-Cl | 40 - 45 |
| -CO-CH₂- | 35 - 40 |
| Ar-CH₃ | 18 - 22 |
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
Sample Preparation
A high-purity sample of the compound is essential for obtaining clean and interpretable spectra. The synthesis of similar N-aryl amides often involves the acylation of the corresponding aniline with an acyl chloride.[1] For example, 3,4-dimethylaniline could be reacted with 3-chloropropionyl chloride in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane.
Workflow for Amide Synthesis:
Caption: A general workflow for the synthesis of the target compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to confirm assignments and elucidate detailed structural connectivity.
-
-
IR Spectroscopy:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization for LC-MS or a direct insertion probe for electron ionization).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented data tables and interpretations are grounded in the fundamental principles of each spectroscopic technique and are supported by data from structurally related molecules. This document should serve as a valuable resource for any scientist working with this compound, aiding in the design of experiments and the interpretation of acquired data. The provided protocols offer a starting point for the empirical validation of these predictions.
References
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link][2][3]
-
PubChem. (n.d.). 3-Chloro-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link][4]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanamide. Retrieved from [Link][5]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide fragmentation pattern. Retrieved from [Link][6]
Sources
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- 3. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-N-(3-hydroxyphenyl)propanamide | C9H10ClNO2 | CID 19101947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. docbrown.info [docbrown.info]
- 6. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and identification of propanamide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
The Emerging Potential of 3-Chloro-N-Arylpropanamides in Medicinal Chemistry: Application Notes and Protocols Based on Analog Studies
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document explores the potential applications of 3-chloro-N-(3,4-dimethylphenyl)propanamide in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from structurally related 3-chloro-N-arylpropanamides to provide a comprehensive overview of the potential therapeutic applications, key biological targets, and relevant experimental protocols. This analog-based approach offers valuable insights for researchers interested in exploring the medicinal chemistry landscape of this class of compounds. We will delve into established synthetic routes, potential mechanisms of action, and detailed protocols for biological evaluation, providing a solid foundation for initiating research programs centered on this chemical scaffold.
Introduction: The 3-Chloro-N-Arylpropanamide Scaffold
The 3-chloro-N-arylpropanamide core is a versatile pharmacophore that has garnered attention in medicinal chemistry. This structural motif, characterized by a reactive 3-chloropropyl group linked to an arylamide, serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. Amide-containing compounds are prevalent in nature and medicine, with the amide bond offering metabolic stability and the capacity for hydrogen bonding interactions with biological targets[1]. The presence of a halogenated alkyl chain introduces a key site for chemical modification, allowing for the exploration of a wide chemical space and the development of covalent inhibitors or probes.
While specific data on this compound is not extensively documented, analysis of analogous compounds such as 3-chloro-N-(4-fluorophenyl)propanamide and 3-chloro-N-(4-methoxyphenyl)propanamide reveals the potential of this class of molecules in drug discovery[2][3]. These related compounds have been investigated for a range of applications, including their use as intermediates in the synthesis of potent therapeutic agents.
Key Structural Features and Their Significance:
-
Aryl Amide: The substituted phenyl ring and the amide linkage are crucial for target recognition and binding. The nature and position of substituents on the aryl ring can significantly influence potency, selectivity, and pharmacokinetic properties.
-
3-Chloropropyl Chain: This electrophilic moiety is a key feature, enabling covalent modification of target proteins or serving as a handle for further chemical elaboration.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound could be a valuable starting point for the development of novel therapeutics in several areas:
Oncology
The 3-chloropropanamide moiety is a component of more complex molecules designed as targeted cancer therapies. For instance, related structures are found in compounds developed as inhibitors of epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer[4]. The chloro-group can act as a Michael acceptor precursor, enabling covalent bonding to cysteine residues in the ATP-binding pocket of kinases like EGFR.
Antimicrobial Agents
Halogenated amides have been explored for their antimicrobial properties[2]. The mechanism may involve the disruption of essential bacterial processes or cell membrane integrity. The lipophilicity imparted by the dimethylphenyl group in the target compound could enhance its ability to penetrate bacterial cell walls.
Anti-inflammatory Agents
Some N-arylpropanamides have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs)[5]. While the exact mechanism for this class is not fully elucidated, it may involve the inhibition of inflammatory enzymes or pathways.
Synthetic Protocols
The synthesis of this compound can be readily achieved through standard amide bond formation reactions. Below are two common and effective protocols.
Protocol 1: Acylation using 3-Chloropropionyl Chloride
This is a straightforward and high-yielding method for the synthesis of the target compound.
Workflow Diagram:
Caption: Synthetic workflow for the acylation of 3,4-dimethylaniline.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3,4-dimethylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) as a base. Cool the reaction mixture to 0°C in an ice bath.
-
Acylation: Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound.
Protocol 2: Amide Coupling using EDC/HOBt
This method is an alternative to using an acyl chloride and is suitable for more sensitive substrates.
Step-by-Step Procedure:
-
Activation: To a solution of 3-chloropropanoic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amide Formation: Add 3,4-dimethylaniline (1.1 eq) to the reaction mixture, followed by a base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Protocols for Biological Evaluation
To assess the potential medicinal chemistry applications of this compound, a series of in vitro assays can be performed.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol outlines a general method to screen for inhibitory activity against a protein kinase, a common target in oncology.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the diluted compound, a recombinant kinase (e.g., EGFR), and a suitable substrate in a kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., a luminescence-based ATP detection reagent like Kinase-Glo®).
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) of the test organism.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
Quantitative data from the proposed assays should be summarized in a clear and concise format.
Table 1: Hypothetical In Vitro Activity Profile
| Assay Type | Target/Organism | Endpoint | Result (Hypothetical) |
| Kinase Inhibition | EGFR (T790M mutant) | IC₅₀ | 1.5 µM |
| Antimicrobial | Staphylococcus aureus | MIC | 16 µg/mL |
| Antimicrobial | Escherichia coli | MIC | >64 µg/mL |
Conclusion and Future Directions
While direct experimental data for this compound is scarce, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold in medicinal chemistry. The synthetic accessibility and the presence of a reactive chloropropyl group make it an attractive starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Future research should focus on the synthesis and biological evaluation of this specific compound to validate the hypotheses presented in this guide. Further structure-activity relationship (SAR) studies, involving modification of the aryl ring substituents and the electrophilic warhead, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The protocols outlined herein provide a robust framework for initiating such investigations.
References
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2868. Available at: [Link]
- Wu, G., et al. (2008). Amides: The Most Ubiquitous Functional Group in Life and Materials. Accounts of Chemical Research, 41(5), 651-662. (Note: This is a representative reference on the importance of amides; the linked search result mentions Wu et al.
- Google Patents. Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
ChemBK. Propanamide, 3-chloro-N-(4-hydroxyphenyl)-. Available at: [Link]
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Application Notes and Protocols: A Detailed Guide to the Acylation of 3,4-Dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Aryl Amides
The acylation of anilines to form N-aryl amides is a cornerstone of modern organic synthesis. This transformation is not merely a synthetic step; it is a strategic tool for modulating the chemical properties of the amino group. The introduction of an acyl group can serve as a protective measure, reducing the amine's reactivity towards oxidation or unwanted electrophilic substitution.[1] Furthermore, the resulting amide functionality is a prevalent scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials, contributing significantly to their biological activity and material properties.
This guide provides a comprehensive experimental protocol for the acylation of 3,4-dimethylaniline to synthesize N-(3,4-dimethylphenyl)acetamide. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step procedure, and outline the necessary safety precautions and analytical characterization techniques. This document is designed to be a self-validating system, offering insights into the causality behind each experimental choice to ensure robust and reproducible results.
Materials and Equipment
A thorough preparation of all necessary reagents and equipment is paramount for a successful synthesis.
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 3,4-Dimethylaniline | 95-64-7 | C₈H₁₁N | 121.18 | Toxic, harmful if swallowed or in contact with skin.[2] |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | Flammable, causes severe skin burns and eye damage, fatal if inhaled.[3] |
| Concentrated Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | Corrosive, causes severe skin burns and eye damage. |
| Sodium Acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 | Hygroscopic. |
| Water (Distilled or Deionized) | 7732-18-5 | H₂O | 18.02 | |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | Flammable. |
| Petroleum Ether | 8032-32-4 | N/A | N/A | Flammable. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and vacuum flask
-
Filter paper
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Infrared (IR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
Experimental Protocol: Synthesis of N-(3,4-dimethylphenyl)acetamide
This protocol is adapted from established procedures for the acetylation of anilines.[1][4]
Part 1: Reaction Setup and Execution
-
Preparation of the Aniline Salt: In a 100 mL Erlenmeyer flask, dissolve 1.21 g (0.01 mol) of 3,4-dimethylaniline in 25 mL of water. Due to the limited solubility of 3,4-dimethylaniline in water, a biphasic mixture will be observed.
-
While stirring, slowly add 1.0 mL of concentrated hydrochloric acid. The addition of acid protonates the amine, forming the more water-soluble 3,4-dimethylanilinium chloride, which should result in a clear solution.
-
Preparation of the Acetylating Agent and Base: In a separate beaker, prepare a solution of 1.06 g of sodium acetate in 6 mL of water. Measure out 1.2 mL of acetic anhydride.
-
Acylation Reaction: To the stirred solution of 3,4-dimethylanilinium chloride, add the 1.2 mL of acetic anhydride in one portion. Immediately follow this with the addition of the sodium acetate solution.
-
Precipitation: A white precipitate of N-(3,4-dimethylphenyl)acetamide should form almost instantaneously. The sodium acetate acts as a base to deprotonate the anilinium ion and neutralize the acetic acid byproduct of the reaction.
-
Reaction Completion: Continue stirring the mixture for an additional 15 minutes to ensure the reaction goes to completion.
Part 2: Work-up and Purification
-
Isolation of the Crude Product: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with several portions of cold water to remove any unreacted starting materials and salts.
-
Allow the product to air dry on the filter paper or in a desiccator.
Part 3: Recrystallization
-
Solvent Selection: Recrystallization is a crucial step for purifying the crude product.[5] A mixture of ethanol and water is a suitable solvent system for N-(3,4-dimethylphenyl)acetamide.
-
Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
Dry the purified crystals thoroughly before characterization.
Experimental Workflow Diagram
Caption: A flowchart of the synthesis of N-(3,4-dimethylphenyl)acetamide.
Mechanism of Acylation: Electrophilic Aromatic Substitution
The acylation of anilines is a classic example of a nucleophilic acyl substitution, which is a type of electrophilic aromatic substitution reaction.[6][7] The reaction proceeds through a well-defined mechanism:
-
Activation of the Amine: In the presence of a base (sodium acetate in this protocol), the amino group of 3,4-dimethylaniline acts as a nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride.[8] This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the acetate ion is expelled as a leaving group.
-
Proton Transfer: A final deprotonation step by a base (such as water or another aniline molecule) yields the stable N-acylated product and a protonated base.
The amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions due to the donation of its lone pair of electrons into the benzene ring, which increases the electron density at the ortho and para positions.[9]
Mechanism Diagram
Caption: The mechanism of acylation of 3,4-dimethylaniline.
Characterization of N-(3,4-dimethylphenyl)acetamide
Proper characterization of the final product is essential to confirm its identity and purity.
| Analytical Technique | Expected Result |
| Melting Point | 96-98 °C[10] |
| Thin-Layer Chromatography (TLC) | A single spot with an Rf value different from the starting material. |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1550 (N-H bend, amide II). |
| ¹H NMR Spectroscopy (CDCl₃, δ ppm) | Signals corresponding to the aromatic protons, the two methyl groups on the ring, the acetyl methyl group, and the N-H proton. |
| ¹³C NMR Spectroscopy (CDCl₃, δ ppm) | Signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. |
The purity of the synthesized N-(3,4-dimethylphenyl)acetamide can be confirmed by its sharp melting point and by the absence of starting material peaks in the NMR spectra.[11]
Safety and Handling
Adherence to safety protocols is non-negotiable.
-
3,4-Dimethylaniline: This compound is toxic and can be absorbed through the skin.[2] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Acetic Anhydride: This reagent is corrosive, flammable, and has a strong, irritating odor.[3][12] It reacts violently with water.[3] Handle acetic anhydride in a well-ventilated fume hood.[13]
-
Concentrated Hydrochloric Acid: This is a highly corrosive acid. Handle with extreme care, wearing appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure all reagents are added in the correct stoichiometry. Increase reaction time if necessary. |
| Loss of product during work-up. | Ensure the reaction mixture is sufficiently cooled before filtration. Use minimal solvent during recrystallization. | |
| Oily Product | Impurities present. | Repeat the recrystallization process. Ensure the starting aniline is pure; distillation may be necessary for old or discolored starting material.[14][15] |
| Incomplete drying. | Dry the product under vacuum for an extended period. | |
| Product does not precipitate | Insufficient cooling. | Cool the reaction mixture in an ice-salt bath. |
| Product is too soluble. | Add a small amount of seed crystal to induce precipitation. |
Conclusion
The acylation of 3,4-dimethylaniline is a robust and reliable method for the synthesis of N-(3,4-dimethylphenyl)acetamide. By following the detailed protocol and understanding the underlying chemical principles and safety considerations outlined in this guide, researchers can confidently and efficiently produce this valuable compound. The techniques and principles discussed herein are broadly applicable to the acylation of a wide range of anilines, making this a fundamental procedure in the synthetic chemist's toolkit.
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Shultz, G. (2021, August 16). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. [Link]
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Application Notes & Protocols for the Safe Handling and Storage of Chlorinated Amide Compounds
Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of chlorinated amide compounds. Designed for researchers, scientists, and drug development professionals, these notes synthesize critical safety information with field-proven protocols. The focus is on understanding the inherent reactivity and toxicity of these compounds to foster a proactive safety culture and mitigate risks in a laboratory setting.
Introduction: The Dual Nature of Chlorinated Amides
Chlorinated amides, particularly N-chloroamides, are valuable reagents and intermediates in organic synthesis. Their utility stems from their capacity to act as electrophilic chlorinating agents and precursors for nitrogen-centered radicals.[1][2] This reactivity, however, also defines their primary hazards. These compounds can be potent oxidizing agents, thermally unstable, and may release hazardous substances like chlorine gas or hydrogen chloride upon decomposition.[3][4] A thorough understanding of these properties is not merely procedural—it is fundamental to ensuring the safety of personnel and the integrity of research. This guide provides the necessary framework for assessing risks and implementing robust safety protocols.
Section 1: Hazard Identification and Risk Assessment
The cornerstone of safe laboratory practice is a comprehensive understanding of the potential hazards. For chlorinated amides, the risks can be categorized into three main areas: chemical reactivity, toxicity, and thermal instability.
Chemical Reactivity Hazards
N-chloroamides should be treated as highly reactive compounds. Their primary hazard lies in their oxidizing potential and incompatibility with a wide range of common laboratory chemicals.
-
Oxidizing Properties: As oxidizing agents, they can react violently with reducing agents, combustible materials, and finely divided metals.[5][6] Such reactions can be exothermic, leading to thermal runaway, fire, or explosion.
-
Incompatibility: Contact with acids, bases, or moisture can lead to rapid decomposition.[7] For instance, acids can catalyze the release of chlorine gas, while bases can promote hydrolysis. A detailed list of incompatible materials is provided in Table 3.
-
Formation of Explosive Compounds: Some N-halogen compounds are known to be shock-sensitive or form explosive mixtures.[8][9] While this is highly structure-dependent, all novel or poorly characterized chlorinated amides should be handled as potentially explosive, especially in concentrated or pure form.
Toxicity and Exposure Routes
The toxicity of chlorinated amides is linked to their reactivity and the potential toxicity of their decomposition products, such as chlorine.[10][11]
-
Inhalation: Inhalation of dust or aerosols is a primary exposure route. This can cause severe irritation to the respiratory tract, leading to coughing, sore throat, and shortness of breath.[10][12] In severe cases, exposure can result in pulmonary edema, a medical emergency.[13]
-
Dermal Contact: These compounds can be corrosive or irritating to the skin, potentially causing chemical burns, inflammation, and blisters.[10]
-
Ocular Contact: Direct contact with the eyes can cause severe irritation, chemical burns, and potentially irreversible damage.[10][14]
Thermal Instability
Many chlorinated amides have limited thermal stability. When subjected to heat, they can decompose, yielding toxic and corrosive gases like hydrogen chloride (HCl), chlorine (Cl₂), and various nitrogen oxides.[3][4] This decomposition can be accelerated by the presence of impurities. Therefore, it is critical to avoid localized heating and to store these compounds in cool environments.
| Hazard Category | Description | Primary Risks | Key Precaution |
| Reactivity | Potent oxidizing agents; react with acids, bases, reducing agents. | Fire, explosion, release of toxic gas (Cl₂, HCl). | Segregate from incompatible materials; handle in inert atmosphere if necessary. |
| Toxicity | Corrosive and irritating to skin, eyes, and respiratory tract.[10] | Chemical burns, pulmonary edema, eye damage. | Use appropriate PPE; handle only in a certified chemical fume hood. |
| Instability | Decompose upon heating or exposure to light.[4] | Runaway reaction, container pressurization. | Store in a cool, dark, and dry place; monitor storage temperature. |
| Table 1: Summary of Key Hazards for Chlorinated Amide Compounds. |
Section 2: Hierarchy of Controls for Risk Mitigation
To ensure personnel safety, a multi-layered approach to hazard control must be implemented. The "Hierarchy of Controls," endorsed by regulatory bodies like OSHA, prioritizes the most effective measures.[15][16]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to eliminate the use of a hazardous chlorinated amide or substitute it with a less hazardous alternative if scientifically viable.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For chlorinated amides, the mandatory engineering control is a certified chemical fume hood . The fume hood must have adequate face velocity to contain any dust, vapors, or gases.[17] For highly sensitive or pyrophoric reagents, a glovebox may be required.
-
Administrative Controls: These are work policies and procedures designed to reduce exposure. Key controls include:
-
Designated Work Areas: All work with chlorinated amides must be conducted in a clearly marked "Designated Area" to alert others to the potential hazards.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for each experimental protocol involving chlorinated amides is mandatory.
-
Training: All personnel must receive documented training on the specific hazards of chlorinated amides and the procedures outlined in the SOP.[18]
-
Minimizing Quantities: Only the minimum required quantity of the compound should be handled at any given time.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a protective barrier.
Section 3: Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and non-negotiable.[14][19] The Safety Data Sheet (SDS) for the specific compound should always be consulted for detailed recommendations.[20]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile for incidental contact). | Lab coat. | Not required if containers are sealed. |
| Weighing & Dispensing (Solid) | Chemical splash goggles and face shield. | Heavy-duty chemical-resistant gloves (e.g., Neoprene or Butyl rubber). | Chemical-resistant apron over a flame-resistant lab coat. | Required if fume hood is not sufficient to control dust. Use an N95 or higher-rated respirator.[21][22] |
| Solution Handling & Reaction | Chemical splash goggles. | Chemical-resistant gloves (Nitrile for dilute solutions, Neoprene/Butyl for concentrated). | Flame-resistant lab coat. | Not required if performed in a certified fume hood. |
| Table 2: Recommended Personal Protective Equipment for Handling Chlorinated Amides. |
Important Considerations for PPE:
-
Glove Compatibility: Not all gloves offer the same protection.[14] Nitrile gloves are suitable for incidental contact but may be penetrated by certain chlorinated compounds or solvents. For prolonged handling or immersion, heavier-duty gloves like butyl or neoprene rubber are recommended. Always check the manufacturer's glove compatibility chart.
-
Double Gloving: Wearing two pairs of nitrile gloves can provide an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.
-
PPE Inspection: All PPE must be inspected for defects before each use and cleaned or disposed of properly after use.[23]
Section 4: Safe Storage Protocols
Improper storage is a leading cause of laboratory incidents.[18] Chlorinated amides require specific storage conditions to maintain their stability and prevent dangerous reactions.
General Storage Conditions
-
Environment: Store in a cool, dry, and dark location. A dedicated, ventilated cabinet is recommended.[24] The storage area should be protected from direct sunlight and heat sources.
-
Container Integrity: Containers must be in good condition, tightly sealed, and clearly labeled with the chemical name, hazard warnings, and date of receipt.[25] Use containers made of compatible materials, such as glass or appropriate plastics, as specified in the SDS. Avoid metal containers unless specifically recommended, due to the risk of corrosion.[4]
-
Secondary Containment: Store all containers of chlorinated amides within a chemically resistant secondary containment tray or bin to contain any potential spills.[18][26]
Chemical Segregation
Segregation from incompatible materials is the most critical aspect of safe storage.[5][6]
| Incompatible Chemical Class | Examples | Hazard of Mixing |
| Acids (Strong) | Hydrochloric acid, Sulfuric acid | Violent decomposition, release of toxic chlorine gas.[27] |
| Bases (Strong) | Sodium hydroxide, Potassium tert-butoxide | Rapid decomposition, potential for thermal runaway. |
| Reducing Agents | Metal hydrides, Finely powdered metals | Violent exothermic reaction, fire, explosion.[9] |
| Flammable/Combustible Materials | Solvents (Acetone, Ethanol), Organic matter | Fire and/or explosion due to oxidizing nature.[28] |
| Water/Moisture | Hydrolysis, leading to loss of reactivity and potential pressure buildup. | |
| Table 3: Key Chemical Incompatibilities for Chlorinated Amides. |
Storage Location Rule: DO NOT store chlorinated amides with flammable solvents or strong acids. They should be stored in a cabinet designated for oxidizers or corrosive materials, depending on their primary hazard classification.
Section 5: Safe Handling Procedures & Protocols
These protocols provide a framework for common laboratory manipulations. They must be adapted to the specific compound and scale of the experiment.
Protocol 5.1: Weighing and Dispensing Solid Chlorinated Amides
-
Preparation: Don the appropriate PPE (goggles, face shield, heavy-duty gloves, lab coat, apron). Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.
-
Designated Area: Place a sign indicating "Chlorinated Amide Handling in Progress" at the fume hood.
-
Dispensing: Perform all manipulations deep within the fume hood. Use a plastic or glass spatula to transfer the solid from the stock bottle to a tared, sealed container. Avoid metal spatulas to prevent scratching glass and potential catalytic decomposition.
-
Minimize Dust: Handle the solid gently to minimize the generation of airborne dust. If the material is a fine powder, consider using a containment system like a powder-handling enclosure within the fume hood.
-
Cleaning: After dispensing, tightly cap the stock bottle. Carefully decontaminate the spatula and work surface with a suitable solvent (e.g., isopropanol), followed by soap and water. All contaminated wipes must be disposed of as hazardous waste.
-
Transport: Transport the weighed material in a sealed, labeled container within a secondary containment bin.
Protocol 5.2: Reaction Setup and Quenching
-
Inert Atmosphere: For sensitive reactions, ensure the reaction vessel is properly dried and purged with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Addition: Add the chlorinated amide to the reaction mixture slowly and in a controlled manner. If adding as a solid, do so in portions. If adding as a solution, use a syringe or addition funnel.
-
Temperature Control: Monitor the internal reaction temperature closely. Use an ice bath or other cooling system to manage any exotherms, especially during initial addition and on larger scales.
-
Reaction Quenching (Critical Step): Unreacted chlorinated amides in the reaction mixture pose a significant hazard. The workup procedure must include a specific quenching step.
-
Quenching Agent: A mild reducing agent is typically used. A saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) is effective.
-
Procedure: Cool the reaction mixture in an ice bath. Slowly and carefully add the quenching solution. The reaction is often exothermic. Monitor for gas evolution.
-
Verification: After the addition is complete, test the aqueous layer for the presence of oxidizers using starch-iodide test strips. A positive test (blue/black color) indicates that excess oxidizer is still present, and more quenching agent is required. The reaction is considered quenched only when the test is negative.
-
-
Waste Segregation: All aqueous waste from the quenching and workup process must be collected and disposed of as hazardous chlorinated waste.
Section 6: Emergency Procedures
Rapid and correct response to an emergency is vital to minimizing harm.[16]
Spill Response
Caption: A workflow for responding to a chemical spill.
-
Minor Spill (Contained within a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. DO NOT use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's emergency response team and Environmental Health & Safety (EHS) office.[17]
-
Close the laboratory doors and prevent re-entry.
-
Await the arrival of trained emergency responders.
-
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[29] Remove contact lenses if present. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes at a safety shower.[30] Seek medical attention.
-
Inhalation: Immediately move the affected person to fresh air.[29][31] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for immediate medical assistance.[12]
Fire
-
If a fire occurs, and it is safe to do so, use a Class D fire extinguisher for fires involving reactive metals or a dry chemical (ABC) extinguisher for small fires.[5] DO NOT use water, as it may react with the chlorinated amide or other chemicals present.
-
In case of a large or uncontrollable fire, activate the fire alarm, evacuate the area, and call 911.
Section 7: Waste Disposal
All materials contaminated with chlorinated amides, including excess reagents, reaction mixtures, contaminated PPE, and spill cleanup materials, must be managed as hazardous waste.
-
Collection: Collect waste in a designated, labeled, and sealed hazardous waste container. The container must be made of a material compatible with the waste.[32]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and list all chemical constituents, including the specific chlorinated amide.
-
Segregation: Do not mix chlorinated amide waste with other waste streams, particularly acidic waste or flammable solvents, to prevent dangerous reactions in the waste container.[33]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Never dispose of chlorinated amides down the drain or in the regular trash.[32]
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Topic: Analytical Methods for the Quantification of 3-Chloro-n-(3,4-dimethylphenyl)propanamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide detailing robust and validated analytical methodologies for the quantitative determination of 3-Chloro-n-(3,4-dimethylphenyl)propanamide. Given its chemical structure, this compound may be encountered as a pharmaceutical intermediate, a process-related impurity in drug manufacturing, or a potential environmental analyte analogous to known amide-based herbicides.[1] The protocols herein are designed to deliver high sensitivity, specificity, and accuracy, catering to the stringent requirements of pharmaceutical quality control and environmental residue analysis. We present a primary method based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and an alternative, confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating quality control measures, and detailed step-by-step protocols are explained to ensure immediate applicability in a research or quality control setting.
Introduction and Analytical Strategy
The accurate quantification of this compound is critical for ensuring product purity, monitoring process efficiency, and assessing potential environmental impact. Its structure, featuring a substituted aromatic ring and an amide linkage, makes it an ideal candidate for analysis by modern chromatographic techniques.
Our primary analytical strategy employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Triple Quadrupole Tandem Mass Spectrometer (LC-MS/MS) . This approach is selected for its unparalleled sensitivity and selectivity, allowing for quantification at trace levels even in complex matrices.[2] The specificity is achieved through Multiple Reaction Monitoring (MRM), which isolates a specific precursor ion and detects its unique fragment ions, effectively eliminating matrix interference.[3][4]
As a complementary technique, we describe a Gas Chromatography-Mass Spectrometry (GC-MS) method. This serves as a robust alternative for confirmation of identity and quantification, provided the analyte exhibits sufficient thermal stability and volatility.[5] Electron Ionization (EI) in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for unambiguous identification.[6]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₁H₁₄ClNO | [7] |
| Molecular Weight | 211.69 g/mol | [7] |
| Boiling Point | 369.4ºC at 760 mmHg | [7] |
| Structure | ![]() | N/A |
Primary Method: Quantification by LC-MS/MS
This method is the gold standard for quantifying trace levels of this compound in diverse matrices such as process streams, final drug products, or environmental water samples.
Rationale and Causality
The choice of LC-MS/MS is driven by the need for high selectivity and low detection limits. The analyte's polarity is suitable for retention on a C18 reversed-phase column. Electrospray Ionization (ESI) in positive mode is chosen because the amide nitrogen is readily protonated to form a stable [M+H]⁺ precursor ion. The subsequent fragmentation in the collision cell provides a highly specific transition for quantification, a technique proven effective for the analogous compound, Propanil.[3][4]
Experimental Workflow: LC-MS/MS
Sources
Application Note & Protocol: Mastering Amide Bond Formation with 3-Chloropropionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloropropionyl Chloride
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of building blocks is paramount. 3-Chloropropionyl chloride is a premier example of a bifunctional reagent, offering a unique combination of a highly reactive acyl chloride for amide bond formation and a versatile alkyl chloride for subsequent functionalization.[1][2] This dual reactivity allows for the efficient construction of N-(3-chloropropionyl) amide intermediates. These intermediates are not merely reaction products but are valuable precursors for a diverse array of complex molecules, including heterocyclic scaffolds common in pharmaceuticals, and serve as pivotal linkers for bioconjugation and drug delivery systems.[1][3]
This guide provides a comprehensive overview of the principles, critical parameters, and detailed protocols for successfully employing 3-chloropropionyl chloride in amide synthesis. It is designed to equip researchers with the expertise to not only execute the reaction but to understand the causality behind each experimental choice, enabling robust and reproducible outcomes.
Reaction Mechanism and Core Principles
The formation of an amide from an amine and 3-chloropropionyl chloride proceeds via a classical nucleophilic acyl substitution mechanism. The reaction is typically rapid and exothermic.[1] A thorough understanding of this mechanism is fundamental to optimizing conditions and troubleshooting.
The process unfolds in three key stages:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial step breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.[1][4]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and in doing so, expels the most stable leaving group—the chloride ion.[1][5]
-
Deprotonation: The resulting N-acylated species is protonated and carries a positive charge. A base, added to the reaction mixture, removes this proton to yield the final, neutral amide product. This step is irreversible and critically important, as it also neutralizes the hydrogen chloride (HCl) byproduct generated from the leaving group.[1][6] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[]
Critical Reaction Parameters: An In-Depth Analysis
The success of the acylation reaction hinges on the careful control of several key parameters. The rationale behind each choice is detailed below.
-
Amine Substrate: Both primary and secondary amines, whether aliphatic or aromatic, are suitable substrates. However, their reactivity varies. Aliphatic amines are generally more nucleophilic and react more readily than aromatic amines (e.g., aniline), which have their nitrogen lone pair delocalized into the aromatic ring. Sterically hindered amines may require longer reaction times or slightly elevated temperatures to proceed to completion.[]
-
Base Selection: The choice of base is critical. Its primary role is to scavenge the HCl produced.[1][]
-
Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (Et₃N) or pyridine are most common.[8] They are soluble in organic solvents and do not compete with the substrate amine in attacking the acyl chloride. An excess of 1.1 to 1.2 equivalents is typically sufficient.[1][9]
-
Inorganic Bases: Aqueous solutions of inorganic bases like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, often in a biphasic system known as the Schotten-Baumann reaction.[][8] This can simplify workup, as the resulting ammonium salt is water-soluble.
-
-
Solvent System: The reaction must be conducted in an anhydrous (dry) aprotic solvent to prevent the highly water-reactive 3-chloropropionyl chloride from hydrolyzing.[1]
-
Standard Solvents: Dichloromethane (DCM) is a frequent choice due to its excellent solvating properties and relative inertness.[1][9] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.[10]
-
Green Alternatives: For sustainability-focused applications, solvents like 2-methyltetrahydrofuran (2-MeTHF) are being explored as greener replacements for traditional chlorinated solvents.[11][12]
-
-
Temperature Control: The acylation is an exothermic process.[1] Failure to control the temperature can lead to side reactions and reduced product purity.
-
Initial Cooling: The reaction is almost always initiated at 0 °C in an ice bath.[9]
-
Controlled Addition: The 3-chloropropionyl chloride should be added dropwise to the solution of the amine and base. This allows the heat generated to dissipate and maintains control over the reaction rate.[1] After addition, the reaction is often allowed to warm to room temperature to ensure it proceeds to completion.[1]
-
Experimental Protocols
The following protocols provide a robust framework for the N-acylation of amines.
Protocol 1: General N-Acylation of an Aromatic Amine
This procedure details a standard laboratory-scale synthesis using triethylamine as the base and dichloromethane as the solvent.
Materials:
-
Aromatic amine (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (NEt₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the aromatic amine (1.0 eq) to a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the amine in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Ensure the internal temperature remains below 5 °C during the addition. A precipitate of triethylammonium chloride will likely form.[1]
-
Reaction: After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-4 hours).[9]
Workup and Purification:
-
Quenching: Once complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Drying: Dry the isolated organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter.[1]
-
Concentration: Remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure N-(3-chloropropionyl) amide.[1]
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical parameters for optimizing the N-acylation reaction. Yields are highly substrate-dependent.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Amine (eq) | 1.0 | The limiting reagent. |
| 3-Chloropropionyl Chloride (eq) | 1.05 - 1.1 | A slight excess ensures complete consumption of the valuable amine substrate. |
| Base (eq) | 1.1 - 1.2 | Ensures complete neutralization of HCl byproduct without significant excess. |
| Solvent | Anhydrous DCM, THF, ACN | Must be aprotic and dry to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm; warming ensures reaction completion. |
| Reaction Time | 1 - 6 hours | Highly dependent on amine reactivity. Monitor by TLC for optimal results. |
Troubleshooting and Side Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Moisture Contamination: Reagents or glassware not properly dried, leading to hydrolysis of the acyl chloride. | Thoroughly flame-dry all glassware under vacuum/inert gas. Use freshly opened or distilled anhydrous solvents. |
| Inactive Base: Old or improperly stored triethylamine can be ineffective. | Use a fresh bottle of base or distill before use. | |
| Starting Amine Remains | Insufficient Acyl Chloride: Incorrect stoichiometry or loss of acyl chloride due to hydrolysis. | Re-check calculations. Consider adding a small additional portion of acyl chloride. |
| Protonated Amine: Insufficient base to neutralize all generated HCl. | Ensure the correct stoichiometry of the base is used. | |
| Multiple Products | Reaction Too Hot: Lack of temperature control during acyl chloride addition. | Maintain strict temperature control (0-5 °C) during the addition phase. |
| Subsequent Reaction: The terminal chloride on the product may react with excess amine, especially with highly nucleophilic amines and prolonged reaction times at elevated temperatures. | Use the recommended stoichiometry and avoid unnecessarily long reaction times or heating. |
Safety Precautions
CRITICAL: 3-Chloropropionyl chloride is a hazardous substance and must be handled with extreme care.
-
Corrosive and Lachrymatory: It is corrosive and causes severe skin and eye burns.[13][14][15] It is also a lachrymator, meaning it causes irritation and tearing of the eyes.[1]
-
Toxicity: It is harmful if swallowed and fatal if inhaled.[14][15][16]
-
Water Reactivity: Reacts violently with water, alcohols, and other protic solvents, releasing corrosive HCl gas.[1][13]
-
Handling: ALWAYS handle 3-chloropropionyl chloride in a well-ventilated chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[1][14]
-
Disposal: Dispose of waste as hazardous chemical waste according to institutional guidelines.
Conclusion
The N-acylation of amines with 3-chloropropionyl chloride is a powerful and reliable transformation for synthesizing key chemical intermediates. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling the critical reaction parameters—namely the choice of base, solvent, and temperature—researchers can achieve high yields and purity. The resulting N-(3-chloropropionyl) amides serve as versatile platforms for further molecular elaboration, underscoring the strategic importance of this reaction in the toolkit of the modern synthetic chemist.
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Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]
-
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-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic-Chemistry.org. [Link]
-
OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). OrgoSolver. [Link]
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-
VanDeMark Chemical. (n.d.). 3-CHLOROPROPIONYL CHLORIDE. VanDeMark Chemical. [Link]
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ACS Sustainable Chemistry & Engineering. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]
-
Autech Industry. (n.d.). The Role of 3-Chloropropionyl Chloride in Pharmaceutical Intermediate Synthesis. Autech Industry. [Link]
-
ResearchGate. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. [Link]
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [Link]
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-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
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Application Note & Protocol: Large-Scale Synthesis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide
Introduction
3-Chloro-N-(3,4-dimethylphenyl)propanamide is a bifunctional chemical intermediate of significant interest in organic synthesis. Its structure, incorporating a reactive alkyl chloride and a substituted aromatic amide, makes it a versatile building block for the construction of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The amide linkage provides structural rigidity, while the terminal chloride offers a reactive site for nucleophilic substitution, enabling the introduction of diverse functional groups.
This document provides a comprehensive guide for the large-scale synthesis of this compound, moving beyond a simple laboratory procedure to address the critical considerations of process safety, scalability, and quality control. The protocols and insights are designed for researchers, scientists, and drug development professionals tasked with transitioning chemical syntheses from the bench to pilot or manufacturing scale.
Section 1: Synthetic Strategy and Mechanistic Rationale
The most robust and industrially viable method for preparing this compound is through the N-acylation of 3,4-dimethylaniline with 3-chloropropionyl chloride.[1][2] This pathway is favored for large-scale production due to its high efficiency, rapid reaction kinetics, and the general availability of the starting materials.[]
1.1 Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[1]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline attacks the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: The reaction produces hydrogen chloride (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the HCl.[1][4] This prevents the protonation of the 3,4-dimethylaniline starting material, which would render it non-nucleophilic and halt the reaction.
Caption: Nucleophilic Acyl Substitution Mechanism.
Section 2: Reagents and Materials
Successful and safe scale-up requires a thorough understanding of the properties of all materials involved.
| Reagent | Formula | MW ( g/mol ) | Role | Key Properties & Safety Notes |
| 3,4-Dimethylaniline | C₈H₁₁N | 121.18 | Nucleophile | Combustible liquid. Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. |
| 3-Chloropropionyl Chloride | C₃H₄Cl₂O | 126.97 | Acylating Agent | Highly Hazardous. Reacts violently with water.[5][6] Corrosive; causes severe skin and eye burns.[7][8][9] Fatal if inhaled.[7][8] Lachrymator.[5][7] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | HCl Scavenger | Flammable liquid and vapor. Corrosive. Harmful if swallowed. Causes severe skin burns and eye damage. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Volatile. Suspected of causing cancer. Anhydrous grade is essential to prevent reaction with the acyl chloride. |
Section 3: Detailed Large-Scale Synthesis Protocol
This protocol is designed for a ~1 kg scale production in a 20 L jacketed glass reactor. All operations should be conducted in a well-ventilated area (e.g., a walk-in fume hood) by personnel equipped with appropriate Personal Protective Equipment (PPE), including chemically resistant gloves, flame-retardant lab coat, and full-face respiratory protection, especially when handling 3-chloropropionyl chloride.
3.1 Reactor Setup and Inerting
-
Ensure the 20 L jacketed glass reactor is clean, dry, and equipped with a multi-port lid.
-
Fit the reactor with:
-
A high-torque overhead mechanical stirrer with a glass or PTFE-coated impeller.
-
A temperature probe (thermocouple) sheathed in glass or PTFE.
-
A pressure-equalizing dropping funnel for the addition of the acyl chloride.
-
A nitrogen inlet connected to a bubbler to maintain a positive inert atmosphere.
-
A reflux condenser connected to a caustic scrubber to neutralize evolved HCl gas.
-
-
Connect the reactor jacket to a circulating chiller/heater unit.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes.
3.2 Synthesis Workflow
Caption: Large-Scale Synthesis Workflow.
3.3 Step-by-Step Procedure
-
Reagent Charging:
-
Charge the reactor with 3,4-dimethylaniline (1.00 kg, 8.25 mol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 8 L).
-
Add triethylamine (TEA, 1.25 L, 0.90 kg, 8.91 mol, 1.08 eq).
-
Begin stirring to ensure a homogeneous solution.
-
-
Cooling:
-
Set the chiller to -5 °C and cool the reactor contents to an internal temperature of 0-5 °C.
-
-
Acylation (Critical Step):
-
Charge the pressure-equalizing dropping funnel with 3-chloropropionyl chloride (1.10 kg, 8.67 mol, 1.05 eq) dissolved in anhydrous DCM (2 L).
-
Add the 3-chloropropionyl chloride solution dropwise to the stirred amine solution over 2-3 hours.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A rapid temperature increase indicates an uncontrolled exotherm.
-
-
Reaction Completion:
-
After the addition is complete, allow the mixture to slowly warm to room temperature (~20-25 °C).
-
Stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until consumption of the 3,4-dimethylaniline is complete.[1]
-
-
Workup and Isolation:
-
Cool the reaction mixture back down to 10-15 °C.
-
Slowly quench the reaction by adding deionized water (5 L). Stir for 15 minutes.
-
Stop the stirrer and allow the layers to separate. Transfer the lower organic (DCM) layer to a separate vessel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric Acid (2 x 3 L) to remove excess TEA and any unreacted amine.
-
Saturated Sodium Bicarbonate solution (2 x 3 L) to neutralize any remaining acid.
-
Brine (saturated NaCl solution) (1 x 3 L) to remove bulk water.
-
-
Dry the organic layer over anhydrous sodium sulfate, stir for 30 minutes, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by recrystallization. A suitable solvent system is isopropanol/water or toluene/heptane.
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., isopropanol), then slowly add the anti-solvent (e.g., water) until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C to a constant weight.
-
Section 4: Process Safety and Scale-Up Considerations
Transitioning from lab to large-scale introduces significant challenges, primarily related to thermal management and safety. Amidation reactions with acyl chlorides are exothermic and require careful control.[1][10][11][12]
4.1 Critical Process Parameters
| Parameter | Rationale & Scale-Up Consideration | Control Strategy |
| Temperature Control | The acylation is highly exothermic. Poor heat dissipation can lead to a runaway reaction, solvent boiling, and pressure buildup. | Use a jacketed reactor with a powerful chiller. Ensure a slow, controlled addition rate of the acyl chloride. Monitor internal temperature continuously. |
| Reagent Addition Rate | Directly impacts the rate of heat generation. Too fast an addition can overwhelm the cooling capacity of the reactor. | Use a calibrated addition pump or a pressure-equalizing dropping funnel. Link the addition rate to the internal temperature reading. |
| Mixing Efficiency | Inadequate mixing can lead to localized "hot spots" and concentration gradients, causing side reactions and potential runaway. | Use a high-torque overhead stirrer with an appropriately sized impeller (e.g., anchor or pitched-blade turbine) to ensure good top-to-bottom turnover. |
| HCl Gas Management | The reaction generates one equivalent of HCl gas, which is corrosive and toxic. | The reaction must be vented through a caustic scrubber (containing NaOH solution) to neutralize all evolved HCl before venting to the atmosphere. |
| Water Sensitivity | 3-Chloropropionyl chloride reacts violently with water, releasing HCl.[5][6] This can cause pressure buildup and is a serious hazard. | Use anhydrous solvents and reagents. Ensure the reactor is scrupulously dry. Maintain a positive pressure of inert gas (nitrogen) to exclude atmospheric moisture. |
4.2 Hazard and Operability (HAZOP) Analysis
| Hazard ID | Description | Potential Cause | Consequences | Mitigation/Control |
| HZ-01 | Runaway Reaction / Loss of Cooling | Chiller failure; addition rate too fast; poor mixing. | Rapid temperature and pressure increase; reactor over-pressurization; release of toxic/flammable materials. | Strict temperature monitoring and control; interlock system to stop addition if temperature exceeds setpoint; emergency cooling plan. |
| HZ-02 | 3-Chloropropionyl Chloride Spill | Hose failure; vessel crack; handling error. | Exposure to highly corrosive, toxic, and lachrymatory material.[5][7][8][9] Violent reaction with atmospheric moisture. | Conduct operations in a contained area (walk-in hood). Have appropriate spill kits (absorbent materials, neutralizers) readily available. Mandate full PPE. |
| HZ-03 | HCl Gas Release | Scrubber failure; leak in reactor seals or vent line. | Release of toxic and corrosive HCl gas into the workspace. | Regular inspection and maintenance of scrubber system and reactor seals. Install HCl gas detectors in the work area. |
| HZ-04 | Water Contamination | Use of non-anhydrous solvent; leak in condenser; charging wet starting material. | Violent reaction with acyl chloride; pressure buildup; reduced yield and purity. | Verify solvent water content (<0.05%) before use. Pressure test reactor system. Maintain strict inert atmosphere. |
Section 5: Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Analysis Type | Purpose | Expected Results for this compound |
| ¹H NMR | Structural Confirmation & Purity | δ (ppm, CDCl₃): ~8.0-7.5 (br s, 1H, NH), ~7.3-6.9 (m, 3H, Ar-H), ~3.9 (t, 2H, -CH₂Cl), ~2.8 (t, 2H, -COCH₂-), ~2.2 (s, 6H, 2 x Ar-CH₃). |
| HPLC | Purity Assessment | Purity ≥ 99.0% area by a suitable reverse-phase method. |
| Mass Spec (MS) | Molecular Weight Confirmation | [M+H]⁺: Expected m/z = 212.08 (for ³⁵Cl) and 214.08 (for ³⁷Cl). |
| Melting Point | Identity and Purity Check | A sharp melting point range consistent with a pure compound. |
| FT-IR | Functional Group Confirmation | ν (cm⁻¹): ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750 (C-Cl stretch). |
References
-
Haz-Map. (n.d.). 3-Chloropropionyl chloride - Hazardous Agents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloropropionyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]
-
VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]
-
ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]
-
ACS Publications. (2025). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. Organic Process Research & Development. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Retrieved from [Link]
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The Versatile Building Block: Crafting Novel Heterocycles from 3-Chloro-N-(3,4-dimethylphenyl)propanamide
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Nitrogen-containing heterocycles are a cornerstone of this endeavor, forming the core of numerous pharmaceuticals.[1][2] "3-Chloro-N-(3,4-dimethylphenyl)propanamide" emerges as a highly versatile and strategic building block for the synthesis of a variety of these valuable heterocyclic systems. Its structure, featuring a reactive electrophilic chloropropyl chain and a nucleophilic aromatic ring, preordains it for intramolecular cyclization reactions, offering a straightforward entry into complex polycyclic architectures.
This comprehensive guide provides detailed application notes and protocols for leveraging "this compound" in the synthesis of novel heterocycles. We will delve into the mechanistic underpinnings of these transformations, providing not just a series of steps, but a deeper understanding of the chemical principles at play. This document is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic repertoire and explore new chemical space.
Synthesis of the Starting Material: this compound
The journey into novel heterocycles begins with the efficient synthesis of our key building block. The most direct and widely employed method for the synthesis of N-aryl amides is the acylation of the corresponding aniline with an acyl chloride.[3] In our case, 3,4-dimethylaniline is reacted with 3-chloropropionyl chloride in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Protocol 1: Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 3,4-Dimethylaniline | 1.0 | 121.18 | 12.12 g |
| 3-Chloropropionyl chloride | 1.1 | 126.98 | 13.97 g |
| Triethylamine | 1.2 | 101.19 | 12.14 g |
| Dichloromethane (DCM) | - | - | 200 mL |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3,4-dimethylaniline (12.12 g, 100 mmol) and dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (12.14 g, 120 mmol) to the solution with stirring.
-
Slowly add a solution of 3-chloropropionyl chloride (13.97 g, 110 mmol) in dichloromethane (50 mL) to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford "this compound" as a solid.
Causality and Experimental Choices:
-
The use of triethylamine is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction and minimize the formation of side products.
Application I: Synthesis of 3,4-Dihydroquinolin-2(1H)-ones via Intramolecular Friedel-Crafts Cyclization
One of the most powerful applications of "this compound" is its ability to undergo intramolecular Friedel-Crafts cyclization to form 3,4-dihydroquinolin-2(1H)-ones. This class of compounds is a prevalent scaffold in numerous biologically active molecules.[4] The reaction is typically catalyzed by a Lewis acid, which activates the chloro group, facilitating the electrophilic attack of the resulting carbocation onto the electron-rich dimethylphenyl ring.
Diagram 1: Workflow for the Synthesis of 7,8-Dimethyl-3,4-dihydroquinolin-2(1H)-one
Caption: A streamlined workflow for the synthesis of a dihydroquinolinone.
Protocol 2: Synthesis of 7,8-Dimethyl-3,4-dihydroquinolin-2(1H)-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 211.69 | 2.12 g |
| Aluminum Chloride (AlCl₃) | 1.2 | 133.34 | 1.60 g |
| Carbon Disulfide (CS₂) or Dichlorobenzene | - | - | 50 mL |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.60 g, 12 mmol).
-
Add carbon disulfide (or dichlorobenzene) (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of "this compound" (2.12 g, 10 mmol) in the same solvent (20 mL) to the AlCl₃ suspension with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 7,8-Dimethyl-3,4-dihydroquinolin-2(1H)-one.
Mechanistic Insight: The Role of the Lewis Acid
The intramolecular Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution.[5] The Lewis acid, AlCl₃, plays a pivotal role in this transformation.
Diagram 2: Mechanism of Intramolecular Friedel-Crafts Cyclization
Caption: Key steps in the Lewis acid-catalyzed cyclization.
-
Activation of the Electrophile: The Lewis acid coordinates to the chlorine atom of the chloropropyl chain, creating a more potent electrophile by polarizing the C-Cl bond.
-
Formation of the Carbocation: The C-Cl bond cleaves to form a secondary carbocation.
-
Electrophilic Aromatic Substitution: The electron-rich 3,4-dimethylphenyl ring acts as a nucleophile and attacks the carbocation in an intramolecular fashion. The dimethyl groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic attack and directs the cyclization to the ortho position.
-
Rearomatization: A proton is eliminated from the sp³-hybridized carbon of the ring, restoring aromaticity and yielding the final 3,4-dihydroquinolin-2(1H)-one product.
Application II: A Strategic Approach to β-Lactams (Azetidin-2-ones)
While not a direct cyclization of "this compound," its core components can be strategically utilized in the synthesis of β-lactams (azetidin-2-ones), another class of heterocycles with immense therapeutic importance.[3][6] The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a powerful method for constructing the azetidinone ring.[7] In this approach, we can leverage the 3,4-dimethylaniline portion of our starting material to form the requisite imine.
Diagram 3: Synthetic Strategy for Azetidin-2-one Synthesis
Caption: A two-step pathway to substituted azetidin-2-ones.
Protocol 3: Synthesis of a 1-(3,4-Dimethylphenyl)-azetidin-2-one Derivative
Part A: Synthesis of the Imine Intermediate
-
In a round-bottom flask, dissolve 3,4-dimethylaniline (1.21 g, 10 mmol) and a substituted benzaldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the imine.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the N-(substituted benzylidene)-3,4-dimethylaniline.
Part B: [2+2] Cycloaddition to form the Azetidin-2-one
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Imine from Part A | 1.0 | (Varies) | (e.g., 2.09 g) |
| Chloroacetyl chloride | 1.2 | 112.94 | 1.36 g |
| Triethylamine | 1.5 | 101.19 | 1.52 g |
| 1,4-Dioxane (anhydrous) | - | - | 50 mL |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask, add the imine (10 mmol) and anhydrous 1,4-dioxane (50 mL).
-
Add triethylamine (1.52 g, 15 mmol) to the solution and cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride (1.36 g, 12 mmol) dropwise with stirring.
-
After the addition, stir the reaction mixture at room temperature for 8-12 hours.
-
Filter off the precipitated triethylamine hydrochloride and wash the solid with dry dioxane.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the desired 3-chloro-1-(3,4-dimethylphenyl)-4-(substituted phenyl)azetidin-2-one.
Causality and Experimental Choices:
-
The formation of the imine is a prerequisite for the Staudinger cycloaddition.
-
Triethylamine in the cycloaddition step acts as a base to deprotonate the chloroacetyl chloride, facilitating the in-situ formation of the ketene intermediate, which then undergoes the [2+2] cycloaddition with the imine.
-
The use of anhydrous solvent is critical to prevent the hydrolysis of chloroacetyl chloride and the ketene intermediate.
Conclusion
"this compound" is a readily accessible and highly effective building block for the construction of novel heterocyclic frameworks. The protocols and mechanistic discussions provided herein for the synthesis of 3,4-dihydroquinolin-2(1H)-ones and a strategic approach to azetidin-2-ones showcase its synthetic utility. The principles of intramolecular Friedel-Crafts reactions and Staudinger cycloadditions can be extended to a variety of substituted analogues, opening doors to the creation of diverse libraries of compounds for biological screening. It is our hope that this guide will serve as a valuable resource for researchers in their pursuit of new and innovative heterocyclic chemistry.
References
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Pai, N.; Samel, A. Synthesis of Novel 3,4-Dihydroquinolin-2(1H)-one Guanidines as Potential Antihypertensive Agents. Asian Journal of Chemistry2010 , 23, 1655-1660. [Link]
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Kumar, V.; et al. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules2007 , 12, 1245-1255. [Link]
- Sharma, P.; Indapurkar, P.; Mandloi, A. Synthesis and antibacterial screening of N-sulphonamoylphenylamino-3-chloro-4-phenylazetidin-2-ones. International Journal of Pharmaceutical Sciences Review and Research2014, 29, 1-5.
- Tan, Y.; et al. Tetralone mediates a smooth photocyclization of N-arylacrylamides to deliver 3,4-dihydroquinolinones in good yields with excellent functional group compatibility. Organic Letters2024, 26, 2398-2402.
-
Mai, S.; et al. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules2022 , 27, 1-20. [Link]
- Zhang, L.; et al. A Rh/Pd/Cu catalyst system led to an efficient one-pot synthesis of dihydroquinolinones without any intermediate workup. Organic Letters2013, 15, 2128-2131.
- Hanan, E. J.; et al. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett2010, 2759-2764.
- Dubey, R.; Moorthy, N. S. H. N. 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin2007, 55, 115-117.
- Bahrami, K.; Khodaei, M. M.; Kavianinia, I.
-
N-heterocycles: Recent Advances in Biological Applications. Mini-Reviews in Organic Chemistry2022 . [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules2023 . [Link]
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Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2017 . [Link]
-
Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Molecules2001 . [Link]
-
Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal2019 . [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. Molecules2011 . [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications2021 . [Link]
-
Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Organic Letters2017 . [Link]
-
Synthesis and characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines. International Journal of Health Sciences2022 . [Link]
-
Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars Library2017 . [Link]
- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
-
Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Advances2025 . [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry2018 . [Link]
-
Cyclization of interlocked fumaramides into β-lactams: experimental and computational mechanistic assessment of the key intercomponent proton transfer and the stereocontrolling active pocket. Chemical Science2020 . [Link]
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Application Note & Protocols: Strategic Derivatization of 3-Chloro-N-(3,4-dimethylphenyl)propanamide for Advanced Synthesis
Abstract
This document provides a comprehensive guide for the chemical derivatization of 3-Chloro-N-(3,4-dimethylphenyl)propanamide, a versatile intermediate in synthetic organic chemistry. We explore the molecule's key reactive sites and present detailed, field-proven protocols for its modification. The primary focus is on nucleophilic substitution at the terminal alkyl chloride, a robust pathway to a diverse range of functionalized β-substituted amides. These derivatives, particularly β-amino amides, are prevalent scaffolds in medicinal chemistry and drug discovery.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the synthesis of novel compounds.
Introduction: Understanding the Synthetic Potential
This compound is a bifunctional organic compound. Its value lies in the strategic placement of two key reactive handles: a moderately reactive secondary amide and a highly versatile primary alkyl chloride.
-
The Amide Core: The N-(3,4-dimethylphenyl)propanamide core provides structural rigidity and specific steric and electronic properties. While amides are generally stable, they can serve as bioisosteres for other functional groups or be modified under specific conditions.[2] Their ability to participate in hydrogen bonding is a critical feature in molecular recognition and drug-target interactions.[3]
-
The Alkyl Chloride Handle: The 3-chloro position is the primary site for synthetic elaboration. As a primary alkyl chloride, it is an excellent electrophile for SN2 (bimolecular nucleophilic substitution) reactions.[4] This allows for the straightforward and predictable introduction of a wide array of nucleophiles, making it an ideal starting point for building molecular complexity.
This guide will focus primarily on leveraging the C-Cl bond for derivatization, as it represents the most direct and high-yielding path for further synthesis.
Analysis of Reactive Sites
A thorough understanding of the molecule's reactivity is crucial for planning successful synthetic transformations. The diagram below highlights the principal sites for derivatization.
Caption: Key reactive sites on the this compound scaffold.
Our protocols will concentrate on the most reliable and synthetically useful transformation: nucleophilic substitution at the primary alkyl chloride.
Core Strategy: Nucleophilic Substitution for β-Amide Scaffolds
The reaction of this compound with various nucleophiles provides a powerful and direct route to a library of β-substituted N-(3,4-dimethylphenyl)propanamides. The general transformation is outlined below.
Caption: General reaction scheme for SN2 derivatization.
This strategy is highly effective for constructing libraries of compounds for screening in drug discovery programs, as it allows for the systematic variation of the "Nu" group to probe structure-activity relationships (SAR).
Synthesis of β-Amino Amides via Amination
The introduction of a nitrogen-containing group is one of the most valuable derivatizations, as the resulting β-amino amide motif is a key component of many biologically active molecules.[1]
Protocol 1: Synthesis of 3-(Piperidin-1-yl)-N-(3,4-dimethylphenyl)propanamide
This protocol details a typical SN2 reaction with a secondary amine nucleophile. The choice of a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is critical to solvate the cationic species and accelerate the reaction. An inorganic base is used to scavenge the HCl formed in situ and to prevent the protonation of the amine nucleophile.
Experimental Workflow Diagram
Caption: Standard experimental workflow for nucleophilic substitution.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |
| This compound | 211.69 | 1.0 | 5.0 | 1.06 g |
| Piperidine | 85.15 | 1.2 | 6.0 | 0.63 mL |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 10.0 | 1.38 g |
| Acetonitrile (ACN), anhydrous | 41.05 | - | - | 25 mL |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | For work-up |
| Brine | - | - | - | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | For drying |
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.06 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask.
-
Nucleophile Addition: Add piperidine (0.63 mL, 6.0 mmol) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Causality Note: Heating accelerates the SN2 reaction rate. K₂CO₃ is a mild base sufficient for this transformation and is easily removed during work-up.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts and rinse the filter cake with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain a crude residue. d. Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel. e. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
-
Causality Note: The NaHCO₃ wash removes any residual acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the pure 3-(Piperidin-1-yl)-N-(3,4-dimethylphenyl)propanamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Versatility with Other Nucleophiles
The protocol described above is highly adaptable for a range of other nucleophiles. The table below provides starting conditions for various derivatization reactions.
| Nucleophile (Reagent) | Product Functional Group | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |
| Sodium Azide (NaN₃) | β-Azido Amide | None | DMF | 60-80 | 4-8 | Azide is an excellent nucleophile. Product is a key intermediate for click chemistry or reduction to an amine. |
| Sodium Thiophenoxide | β-Thioether Amide | None | EtOH | RT - 50 | 2-6 | Thiolates are very potent nucleophiles. Reaction is often fast at room temperature. |
| Sodium Methoxide (NaOMe) | β-Methoxy Amide | (Reagent is base) | MeOH | Reflux | 6-12 | Use the corresponding alcohol as the solvent. |
| Diethylamine | β-Diethylamino Amide | K₂CO₃ or Et₃N | ACN | Reflux | 6-10 | Similar to the piperidine protocol. |
| Morpholine | β-Morpholino Amide | K₂CO₃ | ACN | Reflux | 4-8 | A common transformation in medicinal chemistry to improve solubility. |
Advanced Strategy: Amide Bond Modification
While derivatization at the C-Cl bond is most common, modification of the amide itself can be a powerful tool in drug development, particularly for creating bioisosteres or altering metabolic stability.[2][5]
-
Reduction to Amine: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in THF can reduce the amide carbonyl to a methylene group, yielding a 3-chloro-N-propyl-3,4-dimethylaniline derivative. This completely alters the electronic and hydrogen-bonding properties of the linker.
-
Conversion to Thioamide: Reagents like Lawesson's reagent can convert the amide carbonyl to a thiocarbonyl. Thioamides are valuable amide bioisosteres that can exhibit different binding properties and metabolic profiles.[5]
-
Deoxygenative Alkylation: Recent advances allow for the transformation of secondary amides into α-substituted secondary amines, opening up novel chemical space for drug discovery.[6]
These transformations are more complex and require more specialized conditions than the SN2 protocols but offer significant opportunities for creating unique molecular architectures.
Conclusion
This compound is a readily accessible and highly versatile building block for chemical synthesis. The protocols and strategies outlined in this document demonstrate its utility in generating diverse libraries of β-substituted amides through robust and predictable nucleophilic substitution reactions. The reliability of these methods makes this scaffold an excellent choice for applications in medicinal chemistry, agrochemicals, and materials science, providing a solid foundation for the development of novel and functional molecules.
References
-
Repurposing inert amides for drug discovery. (2025). HIMS - University of Amsterdam. Available at: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Available at: [Link]
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Small chemical change to boost bioavailability of drug molecules. (2023). EurekAlert!. Available at: [Link]
-
Direct amidation of esters with nitroarenes. (2017). PMC - NIH. Available at: [Link]
-
Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). PMC. Available at: [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign, Department of Chemistry. Available at: [Link]
-
Nucleophilic substitution reactions. (n.d.). Khan Academy. Available at: [Link]
-
Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. (2000). Organic Chemistry Portal. Available at: [Link]
-
β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
β2,3-Amino amides: retrosynthesis through carbon–carbon bond-forming... (2021). ResearchGate. Available at: [Link]
-
Research status of β-amino amides and our design blueprint a,... (n.d.). ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Available at: [Link]
-
3-Chloropropanamide. (n.d.). PubChem - NIH. Available at: [Link]
-
Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (n.d.). Royal Society of Chemistry. Available at: [Link]
- Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof. (n.d.). Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
-
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017). World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
3-Chloro-N-(4-methoxyphenyl)propanamide. (2011). ResearchGate. Available at: [Link]
-
A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. (n.d.). MDPI. Available at: [Link]
-
How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Chemistry Stack Exchange. Available at: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
3-Chloro-N-(4-methoxyphenyl)propanamide. (2011). PMC - NIH. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide
Welcome to the technical support center for the synthesis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this specific amide bond formation. Our focus is on not just how to perform the reaction, but why certain steps are critical for maximizing yield and purity.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution reaction, a cornerstone of modern organic synthesis. This reaction, often performed under Schotten-Baumann conditions, involves the acylation of 3,4-dimethylaniline with 3-chloropropionyl chloride. While seemingly straightforward, several factors can significantly impact the reaction's success. This guide will walk you through the reaction mechanism, provide a detailed experimental protocol, and offer a comprehensive troubleshooting section to address potential pitfalls.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.[1]
Caption: Nucleophilic acyl substitution mechanism.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous N-aryl amides and is optimized for high yield and purity.[2]
Materials:
-
3,4-Dimethylaniline (Reagent Grade)
-
3-Chloropropionyl chloride (Reagent Grade)
-
Triethylamine (Et3N), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. It is crucial to maintain a low temperature during the addition of the acyl chloride to control the exothermic reaction.
-
Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, to the stirred aniline solution over 30-60 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench any unreacted 3-chloropropionyl chloride.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Troubleshooting and FAQs
This section addresses common issues that can lead to low yields or impure products.
Caption: A workflow for troubleshooting low yield.
Q1: My reaction yield is very low. What are the likely causes?
-
Moisture Contamination: 3-Chloropropionyl chloride is highly reactive and will readily hydrolyze with any trace of water in your solvent or on your glassware to form 3-chloropropionic acid, which will not react with the aniline under these conditions.[3]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Inadequate Base: An insufficient amount of base, or a base that is too weak, will not effectively neutralize the HCl produced. This leads to the protonation of the 3,4-dimethylaniline, rendering it non-nucleophilic and halting the reaction.
-
Solution: Use at least 1.1-1.2 equivalents of a suitable tertiary amine base like triethylamine or N,N-diisopropylethylamine (DIPEA).
-
-
Incorrect Temperature Control: The reaction is exothermic. If the 3-chloropropionyl chloride is added too quickly or at too high a temperature, side reactions can occur, leading to a decrease in the yield of the desired product.
-
Solution: Add the acyl chloride slowly and maintain the reaction temperature between 0 and 5 °C during the addition.
-
Q2: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
| Potential Side Product | Reason for Formation | Proposed Solution |
| Di-acylated Aniline | If the reaction temperature is too high or excess acyl chloride is used, a second acylation on the nitrogen is possible, though less likely with primary anilines. | Use a slight excess (1.1 eq.) of the acyl chloride and maintain a low reaction temperature. |
| Friedel-Crafts Acylation Product | 3,4-Dimethylaniline has an electron-rich aromatic ring, making it susceptible to Friedel-Crafts acylation, especially if a Lewis acid is inadvertently formed.[4] | Avoid Lewis acidic conditions. The use of a tertiary amine base should minimize this side reaction. |
| Unreacted 3,4-Dimethylaniline | Incomplete reaction due to reasons mentioned in Q1. | Re-evaluate your reaction setup for sources of moisture and ensure adequate base is used. |
| 3-Chloropropionic Acid | Hydrolysis of 3-chloropropionyl chloride. | Use anhydrous conditions. |
Q3: How do I know if my starting 3,4-dimethylaniline is of good quality?
3,4-Dimethylaniline can oxidize over time, leading to a darker color. While a pale yellow color is often acceptable, a dark brown or black color suggests significant oxidation, which can impact the reaction.
-
Solution: If you suspect your 3,4-dimethylaniline is impure, you can purify it by distillation under reduced pressure or by recrystallization.
Q4: What is the best way to purify the final product?
Recrystallization is typically the most effective method for purifying this compound.[5]
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often a good starting point. Experiment with small amounts to find the optimal solvent ratio.
Q5: Can I use a different base, like pyridine or sodium hydroxide?
-
Pyridine: Pyridine can be used as both a base and a catalyst.[6] It is a suitable alternative to triethylamine.
-
Sodium Hydroxide (Aqueous): While the Schotten-Baumann reaction can be performed in a biphasic system with aqueous NaOH, this increases the risk of hydrolyzing the highly reactive 3-chloropropionyl chloride.[3] For this specific substrate, a tertiary amine base in an organic solvent is recommended to minimize this side reaction.
Characterization Data (Predicted)
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| Melting Point | ~110-120 °C |
| 1H NMR (CDCl3, predicted) | δ ~7.0-7.3 (m, 3H, Ar-H), ~3.8 (t, 2H, -CH2-Cl), ~2.8 (t, 2H, -CO-CH2-), ~2.2 (s, 6H, 2x Ar-CH3), ~7.5 (br s, 1H, -NH-) |
| 13C NMR (CDCl3, predicted) | δ ~168 (C=O), ~137, ~133, ~130, ~120, ~117 (Ar-C), ~41 (-CH2-Cl), ~40 (-CO-CH2-), ~19, ~20 (Ar-CH3) |
References
-
Betz, R., Gerber, T., Hosten, E., Siddegowda, M. S., & Yathirajan, H. S. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2868. [Link]
-
Akkurt, M., Yalçın, S. P., Türkmen, H., & Büyükgüngör, O. (2010). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1559–o1560. [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. In Chemistry Part II: Textbook for Class XII. [Link]
-
Parra, T. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube. [Link]
-
PubChem. 3-Chloro-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]
- 3. quora.com [quora.com]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. youtube.com [youtube.com]
- 6. ncert.nic.in [ncert.nic.in]
- 7. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Purification of Crude 3-Chloro-N-(3,4-dimethylphenyl)propanamide
Welcome to the technical support guide for the purification of 3-Chloro-N-(3,4-dimethylphenyl)propanamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows. As your dedicated application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges and achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before starting or while optimizing your purification protocol.
Q1: What are the most common impurities in a crude sample of this compound?
The primary impurities typically arise from the starting materials or side reactions during its synthesis, which commonly involves the acylation of 3,4-dimethylaniline with 3-chloropropionyl chloride. Expect to encounter:
-
Unreacted 3,4-dimethylaniline: A basic impurity that is often a primary contaminant.
-
Hydrolyzed 3-chloropropionyl chloride: This forms 3-chloropropionic acid, an acidic impurity.
-
Over-alkylated or other side-products: Depending on reaction conditions, minor related products may form.
Q2: Which purification technique is generally the most effective for this compound?
The choice depends on the scale and initial purity of your crude product.
-
Recrystallization is highly effective for removing minor impurities and is often the method of choice for obtaining crystalline, high-purity material, especially on a larger scale. The compound is a solid at room temperature, making this technique suitable.
-
Flash Column Chromatography is superior for separating the desired product from significant amounts of impurities with different polarities, such as unreacted starting materials or multiple side-products.[1][2]
Q3: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the most widely adopted and reliable technique for quantitatively determining the purity of small molecules like this compound due to its high resolution and sensitivity.[3] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential to confirm the structure and identify any residual impurities.
Q4: What are the key physical properties I should be aware of?
Purification Workflow Decision Guide
The following diagram outlines a logical workflow for purifying your crude product.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Guide
This section provides solutions to specific issues encountered during purification experiments.
Issue 1: Oily Residue Instead of Crystals During Recrystallization
-
Potential Cause 1: Presence of Impurities. Significant amounts of impurities can act as a eutectic mixture, depressing the melting point of your compound and preventing crystallization.
-
Scientific Rationale: The formation of a well-ordered crystal lattice is disrupted by foreign molecules. The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble even when cold.[6]
-
Solution:
-
Perform an Acid/Base Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute acid (e.g., 1M HCl) to remove the basic 3,4-dimethylaniline impurity. Follow with a dilute base wash (e.g., 1M NaHCO₃) to remove any acidic 3-chloropropionic acid.
-
Re-evaluate Your Solvent System: Your solvent may be too good at dissolving the compound even at low temperatures. A common technique is to use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., ethanol) at its boiling point, then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]
-
Ensure Slow Cooling: Rapid cooling, such as plunging the flask directly into an ice bath, promotes precipitation rather than crystallization, often trapping impurities and leading to an oily product. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[8] Scratching the inside of the flask with a glass rod can initiate crystal formation.[6]
-
Issue 2: Poor Separation or Streaking During Column Chromatography
-
Potential Cause 1: Incorrect Solvent System (Eluent). The polarity of the eluent may be too high, causing all components to elute together, or too low, resulting in no movement. Streaking is common for amides on silica gel due to their polarity and potential for strong interaction with the stationary phase.[9]
-
Scientific Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[2] For silica gel, which is slightly acidic, polar compounds adhere more strongly. The ideal eluent should provide a retention factor (Rf) of ~0.2-0.3 for the target compound on a TLC plate.[1]
-
Solution:
-
Systematic TLC Analysis: Develop a suitable eluent using TLC first. Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A standard system for amides is an ethyl acetate/hexane mixture.
-
Add a Modifier: To reduce streaking, add a small amount (0.5-1%) of a polar modifier like triethylamine to the eluent. Triethylamine is basic and will deactivate the acidic sites on the silica gel, preventing strong, non-ideal interactions with your amide.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly without air bubbles or cracks, which create channels and lead to poor separation.[10] The sample should be loaded in a concentrated band using a minimal amount of solvent or by "dry loading" (adsorbing the crude product onto a small amount of silica gel before adding it to the column).[11]
-
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol assumes a starting crude material that is ~90% pure.
-
Solvent Selection: Test solubility in small vials. Good candidate solvents will dissolve the crude product when hot but show very low solubility at room temperature. A promising binary system is Ethanol/Water.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethanol (~5-10 mL) while heating on a hot plate until the solid just dissolves.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask.
-
Crystallization: Remove the flask from the heat. If using a binary system, add water dropwise until the solution becomes persistently cloudy. Reheat gently until the solution is clear again.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Avoid disturbing the flask.[8] Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography
This protocol is ideal for separating the product from significant impurities.
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that gives the target compound an Rf value of approximately 0.25.
-
Column Packing:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[11]
-
Prepare a slurry of silica gel in the chosen eluent.[2] Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[10]
-
Add a protective layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the eluent through the silica gel. Never let the solvent level drop below the top of the sand layer.[2][10]
-
-
Sample Loading:
-
Dissolve the crude product (~500 mg) in a minimal volume of the eluent (or dichloromethane).
-
Carefully pipette the solution onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb onto the silica gel, again ensuring the column does not run dry.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to achieve a steady flow rate.
-
Collect fractions in a series of test tubes. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary: Solvent Properties for Purification
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization | Suitability for Chromatography (Mobile Phase) |
| Hexanes | Very Low | ~69 | Good "poor" solvent in a binary system | Primary non-polar component |
| Dichloromethane | Low | 40 | Often too good a solvent; useful for sample loading | Can be used, but less common than Hex/EtOAc |
| Ethyl Acetate (EtOAc) | Medium | 77 | Possible single solvent or "good" solvent | Primary polar component, mixed with hexanes |
| Ethanol (EtOH) | High | 78 | Good "good" solvent, often paired with water | Too polar for normal phase; may elute all compounds |
| Water | Very High | 100 | Excellent "poor" solvent when paired with alcohols | Not used in normal phase silica chromatography |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Vanillyl Amides.
- Benchchem. (n.d.). Technical Support Center: Purification of Nickel Amide Complexes.
- Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
- Reddit. (2020, August 7). Looking for some advice for purification of diamide.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide.
- Echemi. (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine.
- University of California, Los Angeles. (n.d.). Flash Column Chromatography.
- Ambeed.com. (n.d.). 109-54-6 | 3-Chloro-1-(N,N-dimethyl)propylamine.
- Cheméo. (n.d.). Propanamide, N-(3-methylphenyl)-3-chloro-.
- Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube.
- The Organic Chemistry Tutor. (2019, March 19). Column Chromatography. YouTube.
- Sigma-Aldrich. (n.d.). 3-Chloro propanamide.
- Parra, T. (2020, July 17). How To Recrystallize A Solid. YouTube.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ECHEMI. (n.d.). 5446-25-3, this compound Formula.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide.
- Google Patents. (n.d.). CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
- ResearchGate. (n.d.). (PDF) 3-Chloro-N-(4-methoxyphenyl)propanamide.
- Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
- Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Global Substance Registration System. (n.d.). 3-CHLORO-N-(3-HYDROXYPHENYL)PROPANAMIDE.
- BOC Sciences. (n.d.). CAS 5446-25-3 this compound.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-N-(4-methoxyphenyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. orgsyn.org [orgsyn.org]
identifying side products in the synthesis of "3-Chloro-n-(3,4-dimethylphenyl)propanamide"
Welcome to the Technical Support Center for the synthesis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthetic procedure. Our aim is to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is typically achieved through a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[1][2] This involves the reaction of 3,4-dimethylaniline with 3-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the most likely side products?
Several side products can form under typical Schotten-Baumann conditions. The most common culprits to investigate are:
-
Unreacted Starting Materials: Residual 3,4-dimethylaniline or 3-chloropropionyl chloride.
-
Hydrolysis Product: 3-Chloropropionic acid, formed from the reaction of 3-chloropropionyl chloride with any moisture present.
-
Diacylation Product: N,N-bis(3-chloropropionyl)-3,4-dimethylaniline, resulting from the further reaction of the desired product with another molecule of 3-chloropropionyl chloride.
-
Elimination Product: N-(3,4-dimethylphenyl)acrylamide, formed via the elimination of HCl from the desired product, often facilitated by excess base or elevated temperatures.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a detailed breakdown of each potential side product, its formation mechanism, and strategies for its detection and minimization.
Unreacted Starting Materials
-
Issue: Presence of 3,4-dimethylaniline and/or 3-chloropropionyl chloride in the final product.
-
Causality: Incomplete reaction due to improper stoichiometry, insufficient reaction time, or low temperature. The starting amine can also be rendered non-nucleophilic if the HCl byproduct is not effectively neutralized.[3]
-
Identification:
-
TLC: Compare the crude reaction mixture to the starting material standards. 3,4-dimethylaniline is typically more polar than the product.
-
HPLC: Develop a method that separates the starting materials from the product.
-
¹H NMR: Look for characteristic signals of 3,4-dimethylaniline (aromatic protons and -NH₂) and 3-chloropropionyl chloride (triplet-triplet pattern for the -CH₂CH₂- group).
-
-
Mitigation Strategies:
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of 3-chloropropionyl chloride to ensure complete consumption of the aniline.
-
Reaction Time & Temperature: Monitor the reaction by TLC to determine the point of completion. While the reaction is often fast, ensure sufficient time for full conversion. Running the reaction at 0°C to room temperature is generally recommended.[4]
-
Efficient Basing: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is present to neutralize the generated HCl.[1][3]
-
Hydrolysis of 3-Chloropropionyl Chloride
-
Issue: Formation of 3-Chloropropionic acid.
-
Causality: 3-Chloropropionyl chloride is highly moisture-sensitive and will readily react with water to form the corresponding carboxylic acid.[5]
-
Identification:
-
Extraction: 3-Chloropropionic acid can be removed by a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the work-up. A change in the pH of the aqueous layer can indicate its presence.
-
¹H NMR: The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm). The adjacent methylene protons will show a similar pattern to the acyl chloride but may be shifted.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Diacylation of 3,4-Dimethylaniline
-
Issue: Formation of N,N-bis(3-chloropropionyl)-3,4-dimethylaniline.
-
Causality: The initially formed secondary amide product can be deprotonated by a strong base, and the resulting anion can react with another molecule of 3-chloropropionyl chloride. This is more likely with an excess of the acylating agent and a strong, non-hindered base.
-
Identification:
-
TLC: The diacylated product will be less polar than the desired mono-acylated product.
-
HPLC-MS: Look for a mass corresponding to the addition of two 3-chloropropionyl groups to the aniline.
-
¹H NMR: The N-H proton signal will be absent. The integration of the signals for the two 3-chloropropionyl groups will be double that of the aromatic protons of the 3,4-dimethylphenyl group.
-
-
Mitigation Strategies:
-
Controlled Stoichiometry: Avoid a large excess of 3-chloropropionyl chloride.
-
Choice of Base: Use a hindered base or a weaker base like aqueous sodium bicarbonate to minimize deprotonation of the product amide.
-
Slow Addition: Add the 3-chloropropionyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Elimination to N-(3,4-dimethylphenyl)acrylamide
-
Issue: Formation of the unsaturated amide.
-
Causality: The presence of a base can promote the elimination of HCl from the 3-chloropropanamide product, especially at elevated temperatures.
-
Identification:
-
¹H NMR: The appearance of vinylic proton signals (typically between 5.5 and 6.5 ppm) and the disappearance of the triplet-triplet pattern of the -CH₂CH₂Cl group are indicative of this side product.
-
HPLC-MS: A mass corresponding to the loss of HCl from the desired product will be observed.
-
-
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (0°C to room temperature).
-
Base Selection: Use a non-nucleophilic, moderately strong base. Avoid excessively strong bases or prolonged reaction times in the presence of a strong base.
-
Work-up: Quench the reaction and perform the aqueous work-up promptly after the reaction is complete to remove the base.
-
Visualizing the Reaction Pathways
To better understand the relationships between the desired reaction and potential side reactions, the following diagrams are provided.
Caption: Main reaction and key side product pathways.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is crucial for assessing purity and quantifying impurities.
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for structural confirmation and identification of impurities.
-
¹H NMR (CDCl₃, 400 MHz):
-
Expected Product: Look for signals corresponding to the aromatic protons of the 3,4-dimethylphenyl group (likely in the 7.0-7.5 ppm region), a broad singlet for the N-H proton, a triplet for the -CH₂- adjacent to the chlorine, a triplet for the -CH₂- adjacent to the carbonyl, and singlets for the two methyl groups.
-
Impurity Identification: Consult reference tables for the chemical shifts of common solvents and reagents.[6][7] The presence of vinylic protons, an additional set of aliphatic triplets, or the absence of the N-H signal can indicate the formation of the elimination, diacylation, or other side products, respectively.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Expected Product: Characteristic signals for the carbonyl carbon (~170 ppm), the aromatic carbons, the two aliphatic carbons, and the two methyl carbons.
-
Experimental Workflow for Minimizing Side Products
Caption: Recommended experimental workflow to minimize side product formation.
References
-
Amines. National Council of Educational Research and Training (NCERT). Available from: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Gao, L., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. Molecules, 22(4), 644. Available from: [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. (2022). RSC Publishing. Available from: [Link]
-
Silverman, G. J., & Holladay, M. W. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1561–1579. Available from: [Link]
- CN112409166A - Synthetic method of 3-chloropropionyl chloride. Google Patents.
- JPH11199540A - Production of 3-chloropropionyl chloride. Google Patents.
-
Movsisyan, M., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. Available from: [Link]
-
Schotten–Baumann reaction. Grokipedia. Available from: [Link]
-
How do I synthesize acryloyl chloride? ResearchGate. Available from: [Link]
-
4.13: NMR in Lab- Solvent Impurities. Chemistry LibreTexts. Available from: [Link]
- CN103819329A - Preparation method for 3-chloropropionylchloride. Google Patents.
- EP1359141A1 - Method of friedel-crafts acylation of anilides. Google Patents.
-
Reaction Help. Reddit. Available from: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available from: [Link]
-
Friedel Crafts Acylation. Scribd. Available from: [Link]
-
3,4-Dichloro-N,N-dimethylaniline. PubChem. Available from: [Link]
-
Schotten–Baumann reaction. Wikipedia. Available from: [Link]
-
Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. ResearchGate. Available from: [Link]
-
Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]
-
Study of the Three-Component Reactions of 2-Alkynylbenzaldehydes, Aniline, and Dialkyl Phosphites—The Significance of the Catalyst System. MDPI. Available from: [Link]
-
Dimethylaniline. Wikipedia. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4977–4981. Available from: [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. Available from: [Link]
-
Reaction of anilines and amines. ResearchGate. Available from: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
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Liquid chromatography–mass spectrometry analysis of cationic aniline dyes from the Technical University of Dresden Historical Collection of Dyes. ResearchGate. Available from: [Link]
-
3,4-Dimethylaniline. PubChem. Available from: [Link]
- US5395966A - Process for the manufacture of acryloyl chloride. Google Patents.
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: [Link]
-
THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Sciencemadness.org. Available from: [Link]
Sources
Technical Support Center: Strategies for Removing Unreacted Starting Materials
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical information and practical troubleshooting advice for the critical process of removing unreacted starting materials from your reaction products. Achieving high purity is paramount for the efficacy, safety, and reliability of your compounds.[1] This center is structured to address common challenges and provide clear, actionable solutions in a readily accessible question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted starting materials?
A1: The choice of purification method is dictated by the physical and chemical properties of your product and the unreacted starting materials.[2] The most common techniques include:
-
Chromatography: Separates components based on their differential partitioning between a stationary phase and a mobile phase.[3] It is highly versatile for separating complex mixtures.[1]
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.[4]
-
Distillation: Ideal for separating liquids with different boiling points.[1] The mixture is heated to vaporize the more volatile component, which is then condensed and collected separately.[5]
-
Crystallization/Recrystallization: This method relies on the principle that the solubility of a compound in a solvent changes with temperature.[6] As a solution cools, the desired product can form pure crystals, leaving impurities behind in the solvent.[6]
-
Precipitation: Involves the formation of a solid product from a solution, often induced by a chemical reaction or a change in the solvent composition.[7][8]
-
Filtration: A mechanical method to separate a solid product from a liquid or gaseous reaction mixture.[9]
Q2: How do I select the most appropriate purification method for my specific reaction?
A2: Selecting the right purification method is a critical decision that depends on several factors.[2] Consider the following:
-
Physical State of the Product: Solids are often purified by crystallization, precipitation, or filtration, while liquids are commonly purified by distillation or chromatography.
-
Properties of Product vs. Starting Materials:
-
Polarity Difference: Significant differences in polarity make chromatography and liquid-liquid extraction highly effective.
-
Boiling Point Difference: A substantial difference in boiling points (ideally >50 °C) is necessary for effective separation by simple distillation.
-
Solubility: Differences in solubility in various solvents at different temperatures are the basis for crystallization and extraction.
-
-
Scale of the Reaction: For small-scale reactions (<1 g), chromatography is often the safest and most efficient method. For larger, multi-gram scale reactions, crystallization and distillation can be more practical.[10]
-
Thermal Stability of the Product: If your product decomposes at its boiling point, vacuum distillation is required to lower the boiling point to a safer temperature.[11]
-
Desired Purity Level: For exceptionally high purity, a combination of methods may be necessary. For example, an initial extraction followed by column chromatography.[2]
Below is a decision-making workflow to guide your selection process.
Caption: Decision-making workflow for selecting a purification method.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process.
Troubleshooting Column Chromatography
Issue 1: The product is not separating from the starting material.
-
Possible Cause: The chosen solvent system (eluent) has inappropriate polarity.
-
Solution:
-
Analyze with Thin-Layer Chromatography (TLC): Before running a column, always optimize your solvent system using TLC. Aim for a retention factor (Rf) of ~0.3 for your product and a significant difference in Rf values between your product and the starting material.
-
Adjust Solvent Polarity:
-
If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent.
-
If the spots are too low on the TLC plate (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.
-
-
Consider a Different Solvent System: Sometimes a binary solvent system is insufficient. You may need to try a ternary system or completely different solvents to achieve separation.
-
Issue 2: The product appears to be decomposing on the column.
-
Possible Cause: The product is sensitive to the stationary phase. Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds.[12]
-
Solution:
-
Deactivate the Silica Gel: You can neutralize the silica gel by treating it with a base, such as triethylamine, before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded-phase silica gel.[13]
-
Run the Column Quickly: Minimize the time your compound spends on the column by using a slightly more polar eluent to speed up the elution.
-
Troubleshooting Liquid-Liquid Extraction
Issue 1: An emulsion has formed between the two layers, making separation impossible.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion.
-
Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a period. Sometimes the layers will separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[12]
-
Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking it vigorously.
-
Filtration: In some cases, filtering the emulsified layers through a plug of glass wool or Celite can help to break the emulsion.
-
Issue 2: The product is partitioning into the aqueous layer instead of the organic layer.
-
Possible Cause: The product may have higher solubility in the aqueous phase than anticipated, or it may be an ionic species.
-
Solution:
-
Change the pH: If your product has acidic or basic functional groups, you can adjust the pH of the aqueous layer to suppress its ionization and increase its solubility in the organic layer. For example, if your product is an amine, making the aqueous layer basic will deprotonate it, making it more soluble in the organic phase.
-
"Salting Out": Add a salt (like NaCl or (NH₄)₂SO₄) to the aqueous layer to decrease the solubility of your organic product in the aqueous phase.
-
Use a Different Organic Solvent: Select an organic solvent in which your product has higher solubility.
-
Troubleshooting Crystallization
Issue 1: No crystals are forming, even after the solution has cooled.
-
Possible Cause: The solution may not be supersaturated, meaning too much solvent was used.
-
Solution:
-
Induce Crystallization:
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Add a seed crystal: If you have a small crystal of the pure product, add it to the solution to initiate crystallization.
-
-
Reduce the Volume of Solvent: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Issue 2: The product is "oiling out" instead of forming crystals.
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities.
-
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to dilute the solution slightly. Allow it to cool more slowly.
-
Change the Solvent: The solubility properties of your compound in the chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the steps for purifying a compound using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (or other stationary phase)
-
Sand
-
Eluent (solvent system determined by TLC)
-
Crude product
-
Collection tubes or flasks
-
Air or nitrogen source for pressure
Procedure:
-
Column Packing: a. Secure the column in a vertical position. b. Add a small plug of cotton or glass wool to the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the eluent. e. Carefully pour the slurry into the column, avoiding air bubbles. f. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica. g. Add another thin layer of sand on top of the silica bed.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent. b. Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Elution: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure to the top of the column using an air or nitrogen line to force the eluent through the column at a steady rate. c. Collect the eluting solvent (eluate) in fractions.[14]
-
Monitoring and Collection: a. Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure product. b. Combine the pure fractions.
-
Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Liquid-Liquid Extraction
This protocol describes the separation of a product from a reaction mixture using a separatory funnel.
Materials:
-
Separatory funnel
-
Ring stand and clamp
-
Beakers or flasks for collecting layers
-
Reaction mixture dissolved in an organic solvent
-
Immiscible aqueous solution (e.g., water, dilute acid, or base)
Procedure:
-
Setup: a. Ensure the stopcock of the separatory funnel is closed. b. Place the separatory funnel in a ring clamp.
-
Adding Solutions: a. Pour the organic solution containing the reaction mixture into the separatory funnel. b. Add the immiscible aqueous solution. The total volume should not exceed two-thirds of the funnel's capacity.
-
Extraction: a. Stopper the funnel and invert it gently. b. Vent the funnel by opening the stopcock to release any pressure buildup. c. Close the stopcock and gently rock or swirl the funnel for a few minutes to allow for the transfer of solutes between the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Separation: a. Place the funnel back in the ring clamp and allow the layers to fully separate. b. Remove the stopper. c. Drain the bottom layer into a clean flask. d. Pour the top layer out through the top opening of the funnel to avoid contamination.
-
Drying and Concentration: a. Dry the organic layer containing the product over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). b. Filter to remove the drying agent. c. Remove the solvent using a rotary evaporator to isolate the purified product.
References
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
TutorChase. (n.d.). What are the criteria for selecting a purification method? Retrieved from [Link]
-
Fiveable. (n.d.). Crystallization and Precipitation | Separation Processes Class Notes. Retrieved from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
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Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved from [Link]
-
ScienceDirect. (n.d.). Precipitation and Crystallization Processes. Retrieved from [Link]
-
University of California, Davis. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
ANDRITZ GROUP. (n.d.). Crystallization process guide | industrial use. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Retrieved from [Link]
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Basicmedical Key. (2017, April 8). Methods in natural product chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023, June 30). Contemporary methods for the extraction and isolation of natural products. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LCGC Europe. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
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ResearchGate. (n.d.). Tools for Purifying the Product. Retrieved from [Link]
-
Slideshare. (n.d.). DISTILLATION. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Wikipedia. (n.d.). Distillation. Retrieved from [Link]
-
YouTube. (2025, April 21). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Method for separating non-reacted monomer from mixture comprising non-reacted monomer. Retrieved from [Link]
-
Labinsights. (2023, April 4). Four Chromatographic Separation Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Elution. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is the Distillation Process?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
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Khan Academy. (n.d.). Principles of chromatography | Stationary phase. Retrieved from [Link]
-
The University of Manchester. (n.d.). Separations - Graphical Chemical Engineering Design. Retrieved from [Link]
-
YouTube. (2024, April 7). Separating Solutions – Distillation. Retrieved from [Link]
-
Terminox.net. (n.d.). Tech Support Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, January 11). Chromatography. Retrieved from [Link]
-
YouTube. (2023, December 2). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry | Sketchy MCAT. Retrieved from [Link]
-
ResearchGate. (2020, December 29). How to remove excess starting material Pyrenecarboxyaldehyde?. Retrieved from [Link]
-
Reddit. (2023, October 26). Any troubleshooting for a reaction work-up?. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
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Technical Support Center: Optimization of Temperature and Reaction Time for Amidation Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of temperature and reaction time in amidation chemistry. As one of the most frequently used transformations in medicinal chemistry, mastering the amide coupling reaction is essential.[1] This document provides field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and build robust, optimized protocols.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during amidation experiments. Each answer delves into the causality of the issue and provides actionable solutions.
Q1: My reaction is stalled. After several hours, TLC/LC-MS analysis shows significant amounts of unreacted starting materials. What are the likely causes and how can I drive it to completion?
A1: A stalled reaction is a frequent issue, typically pointing to insufficient activation energy or a deactivated nucleophile.
-
Probable Cause 1: Insufficient Thermal Energy. The reaction may have a high activation energy barrier, especially with challenging substrates like sterically hindered components or electron-deficient amines.[2] Standard room temperature conditions may not be enough to overcome this barrier.
-
Solution 1: Systematically Increase Temperature.
-
Incrementally increase the reaction temperature by 20 °C. For many standard couplings that are sluggish at room temperature, heating to 40-60 °C can significantly accelerate the reaction.[3]
-
For particularly difficult couplings, such as those involving anilines with electron-withdrawing groups, temperatures of 80 °C or even higher may be necessary.[2] Be aware that higher temperatures can promote side reactions, so this should be monitored closely.[4][5]
-
Causality: Increasing temperature provides the kinetic energy needed for molecules to overcome the activation barrier, increasing the frequency and energy of collisions between the activated acid and the amine.
-
-
Probable Cause 2: Amine Salt Formation. If your amine starting material is a salt (e.g., a hydrochloride salt) or if the carboxylic acid is particularly acidic, an acid-base reaction can occur, forming an unreactive ammonium salt.[6][7] The amine is then protonated and no longer nucleophilic.[7]
-
Solution 2: Ensure Sufficient Base.
-
Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA, Et3N) is present if the amine is used as a salt. Often, using a slight excess (e.g., 2.0 eq) is beneficial.[8]
-
Even when using a free amine, the carboxylic acid itself can protonate the amine. The base serves to scavenge any acid, keeping the amine in its free, nucleophilic state.[8]
-
-
Probable Cause 3: Poor Reagent/Substrate Solubility. At lower temperatures, one of your starting materials or the activated intermediate may have poor solubility in the chosen solvent, effectively lowering its concentration and stalling the reaction.
-
Solution 3: Adjust Temperature and Solvent.
Q2: My reaction goes to completion, but the final product is impure with multiple byproducts. How can I optimize temperature and reaction time to improve purity?
A2: Impurity formation is often a direct consequence of excessive energy (heat) or reaction time, which opens pathways to undesired side reactions.
-
Probable Cause 1: Thermal Degradation. One of your starting materials, reagents, or even the desired product might be thermally labile. Excessive heat can cause decomposition.[11]
-
Solution 1: Reduce Reaction Temperature.
-
If you are running the reaction at an elevated temperature, try reducing it. Even if the reaction is slower, a cleaner profile is often worth the extra time.
-
For highly exothermic reactions, such as those using acid chlorides, it is critical to control the temperature by cooling the reaction vessel (e.g., 0 °C ice bath) and adding reagents slowly.[11][12]
-
-
Probable Cause 2: Racemization. For chiral carboxylic acids, particularly α-amino acids, high temperatures and extended reaction times can lead to epimerization (racemization) of the stereocenter. This occurs via the formation of a planar enol or ketene intermediate.
-
Solution 2: Lower Temperature and Use Additives.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.[13]
-
Ensure the use of racemization-suppressing additives like HOBt or OxymaPure when using carbodiimide coupling reagents.[9][14] Modern uronium/phosphonium reagents like HATU and PyBOP often have such additives built into their structures.[15]
-
-
Probable Cause 3: Side Reactions from Over-activation. Leaving a reaction for too long, even at room temperature, can lead to the accumulation of byproducts. The activated carboxylic acid is a highly reactive species and can react with other nucleophiles or rearrange over time.
-
Solution 3: Implement Reaction Monitoring.
-
Do not simply let reactions run overnight without preliminary analysis. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.[16]
-
Quench the reaction as soon as the starting material is consumed to a satisfactory level. Shorter reaction times often produce a cleaner product, even if conversion is not 100%.[11]
-
Q3: I'm attempting to couple a sterically hindered acid with an electron-deficient aniline. Standard protocols fail. What is the recommended strategy regarding temperature and time?
A3: This is a classic "difficult coupling" scenario where both electronic and steric factors are unfavorable. Overcoming this requires a more forceful approach, carefully balanced to avoid degradation.
-
Strategy: High-Temperature Acyl Fluoride Protocol. Standard coupling reagents may fail because the activated intermediate is too bulky or not reactive enough. An effective strategy is the in-situ formation of an acyl fluoride, which is small and highly reactive.[2]
-
Execution:
-
Activation: Use a fluorinating agent like cyanuric fluoride or BTFFH to convert the carboxylic acid to the acyl fluoride.
-
Coupling at Elevated Temperature: Add the amine and a suitable base, then heat the reaction to a higher temperature, such as 80 °C or even 100-120 °C, potentially using a microwave reactor to ensure uniform and rapid heating.[2]
-
Time: These reactions are often surprisingly fast at high temperatures. Monitor closely; completion may occur within 1-4 hours.[2]
-
-
Causality: The acyl fluoride is less sterically demanding than common activated esters (e.g., HOBt esters).[2] The high temperature provides the significant activation energy required for the poorly nucleophilic amine to attack the carbonyl carbon.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for temperature and reaction time when developing a new amidation reaction?
A1: A pragmatic starting point is room temperature (approx. 20-25 °C) for 12-18 hours (overnight).[13] This allows most standard couplings to proceed to completion without requiring constant monitoring or thermal input. Always run the initial test on a small scale and check the outcome by LC-MS to see if the product has formed, if starting materials remain, or if byproducts are dominant.
Q2: How does temperature kinetically influence an amidation reaction?
A2: Temperature is a critical factor in reaction kinetics. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. In practical terms, a 10 °C increase in temperature can roughly double the reaction rate. This is because a higher temperature increases the average kinetic energy of the reactant molecules, leading to more frequent and more energetic collisions, which are more likely to result in a successful reaction.[17]
Q3: What are the most common side reactions associated with excessive heat or prolonged reaction times?
A3:
-
Racemization: Loss of stereochemical purity at a chiral center adjacent to the carboxylic acid.[9]
-
Decomposition: Breakdown of thermally sensitive functional groups on the substrates, reagents, or product.[11]
-
Side-reactions of the coupling reagent: For example, the conversion of carbodiimides (EDC, DCC) into unreactive N-acylureas.[13]
-
Intramolecular cyclization: If a substrate has another nucleophilic group, it may react intramolecularly to form an undesired ring structure (e.g., aspartimide formation in peptide synthesis).[18]
Q4: When should I use sub-ambient temperatures (e.g., 0 °C) versus elevated temperatures?
A4:
-
Use Sub-Ambient Temperatures (0 °C or below) when:
-
The reaction is highly exothermic (e.g., using acyl chlorides) to control the reaction rate and prevent runaway reactions.[12]
-
The substrates or product are known to be thermally unstable.
-
Preserving stereochemical integrity is paramount, as is the case in peptide synthesis, to minimize racemization.[9]
-
-
Use Elevated Temperatures (40 °C and above) when:
-
The reaction is sluggish or fails to proceed at room temperature.[8]
-
You are using poorly nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates.[1][2]
-
The reaction is reversible, and you need to drive the equilibrium towards the products (often coupled with removal of a byproduct like water).[4][5]
-
Section 3: Experimental Protocols & Data
Protocol 1: Step-by-Step Guide to Optimizing Reaction Temperature
This protocol outlines a systematic approach to finding the optimal temperature for a sluggish amidation reaction.
-
Baseline Experiment: Set up the reaction using your standard conditions at room temperature (RT) on a small scale (e.g., 0.1 mmol).
-
In-Process Control (IPC): After 2 hours, take an aliquot of the reaction mixture, quench it, and analyze by LC-MS or TLC to establish a baseline conversion.
-
Temperature Screen: Set up three identical small-scale reactions. Run them in parallel at RT, 40 °C, and 60 °C.
-
Monitor Progress: After a set time (e.g., 4 hours), take an aliquot from each reaction and analyze. Compare the conversion and the purity profile.
-
Analyze Results:
-
If the 40 °C or 60 °C reaction shows significantly higher conversion with minimal new impurities, this is your optimal range.
-
If significant byproducts appear at higher temperatures, RT is likely optimal, and you may need to increase reaction time or change the coupling reagent instead.
-
If even 60 °C provides little improvement, a more significant change, such as a more powerful coupling reagent or a higher temperature (80 °C+), may be required.[8]
-
Table 1: Recommended Starting Temperatures for Common Coupling Reagents
| Coupling Reagent Class | Examples | Typical Starting Temperature | Notes |
| Carbodiimides | EDC, DCC, DIC | 0 °C to Room Temperature | Often used with additives (HOBt, Oxyma). Prone to racemization at higher temperatures.[6] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Room Temperature | Highly efficient. Can often be used at RT for fast, clean reactions.[9][] |
| Phosphonium Salts | PyBOP, BOP | Room Temperature | Similar to uronium salts; very effective but can generate carcinogenic byproducts (HMPA from BOP).[15] |
| Acyl Halide Formation | SOCl₂, (COCl)₂ | 0 °C for formation, 0 °C to RT for coupling | Highly reactive and exothermic. Requires careful temperature control.[7][12] |
| Specialty Reagents | T3P, COMU | Room Temperature to 60°C | T3P is known for low epimerization. COMU is a safer, highly reactive uronium salt.[13][14] |
Protocol 2: Optimizing Reaction Time using In-Process Controls (IPCs)
-
Set Up Reaction: Based on your optimized temperature, set up the reaction on a preparative scale.
-
Initial IPC (t=0): Immediately after all reagents are mixed, take the first aliquot. This sample represents 0% conversion.
-
Time-Point IPCs: Take small, equal-volume aliquots at regular intervals (e.g., every hour for the first 4 hours, then every 2-4 hours).
-
Analysis: Analyze each time-point by LC-MS or a calibrated HPLC method to determine the ratio of starting material to product.
-
Plot Data: Create a simple plot of % Conversion vs. Time.
-
Determine Endpoint: The optimal reaction time is the point at which the conversion curve plateaus. Continuing the reaction beyond this point provides no benefit and only increases the risk of byproduct formation.[11]
Table 2: Troubleshooting Summary: Temperature & Time Adjustments
| Symptom | Probable Cause | Primary Adjustment | Secondary Adjustment |
| Reaction Stalled | Insufficient Activation Energy | Increase Temperature | Increase Reaction Time |
| Low Purity (Byproducts) | Thermal Degradation / Side Reactions | Decrease Temperature | Decrease Reaction Time |
| Racemization | High Temperature / Long Reaction Time | Decrease Temperature to 0°C | Use Additives (HOBt), Reduce Time |
| Slow with Hindered Substrates | High Energy Barrier | Increase Temperature Significantly | Switch to more reactive reagent (e.g., Acyl Fluoride) |
Section 4: Visualization of Workflows
Workflow for Optimizing Amidation Conditions
This diagram illustrates a logical workflow for moving from an initial concept to an optimized amidation protocol.
Caption: A general workflow for the systematic optimization of amidation reactions.
Troubleshooting Decision Tree
This flowchart provides a decision-making framework for addressing common problems in amidation reactions.
Sources
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- 15. hepatochem.com [hepatochem.com]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of N-Aryl Amides
Welcome to the technical support center for N-aryl amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical structural motif. Drawing from extensive field experience and the scientific literature, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your synthetic endeavors.
Introduction: The Challenge of the N-Aryl Amide Bond
The formation of an N-aryl amide bond is a cornerstone transformation in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1] These motifs are ubiquitous in bioactive molecules and functional materials. However, their synthesis is often fraught with challenges stemming from the reduced nucleophilicity of anilines compared to their aliphatic counterparts, as well as the potential for competing side reactions. This guide will address these challenges systematically, providing both mechanistic explanations and practical solutions.
Part 1: Troubleshooting Guide - Low Yield & Incomplete Conversion
One of the most frequent issues in N-aryl amide synthesis is low yield or the stalling of the reaction. This can often be diagnosed by analyzing the reaction mixture (e.g., via LCMS or TLC) to identify remaining starting materials.
Q1: My Buchwald-Hartwig amination reaction is giving low yields with an electron-poor aniline. What are the likely causes and how can I improve it?
A1: Electron-deficient anilines are notoriously challenging substrates for Buchwald-Hartwig aminations due to their lower nucleophilicity and increased acidity of the N-H bond. Several factors could be at play:
-
Insufficiently Active Catalyst: The catalytic cycle may be sluggish. The choice of ligand is paramount in activating the palladium center and facilitating both oxidative addition and reductive elimination.[2][3]
-
Expert Insight: For electron-poor anilines, more electron-rich and sterically demanding ligands are often required. These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[2]
-
-
Inappropriate Base: The base might not be strong enough to deprotonate the aniline or the intermediate palladium-amine complex effectively without causing side reactions.[4]
-
Side Reactions: A common side reaction is hydrodehalogenation of the aryl halide, where the aryl halide is reduced instead of coupled.
Troubleshooting Steps:
-
Switch to a More Advanced Ligand: If you are using first-generation phosphine ligands (e.g., P(o-tolyl)3), consider switching to more sterically hindered and electron-rich biarylphosphine ligands.
| Ligand Generation | Example Ligands | Recommended For |
| First Generation | P(o-tolyl)3 | Simple secondary amines and activated aryl bromides.[2] |
| Second Generation | BINAP, DPPF | Primary amines, aryl iodides, and triflates.[2] |
| Third/Fourth Gen. | Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), Hartwig's ferrocene-based ligands | A broad range of substrates including electron-poor anilines, sterically hindered substrates, and aryl chlorides.[3] |
-
Optimize the Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider a weaker base like K3PO4 or Cs2CO3, especially if your substrate is base-sensitive.[4] For some challenging couplings, a combination of a soluble organic base (like DBU) and a salt additive (like NaTFA) can be effective.[5][6]
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3, using a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3) can lead to more reliable and reproducible results by ensuring efficient formation of the active catalyst.[7]
Workflow for Optimizing a Challenging Buchwald-Hartwig Amination:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Q2: My amide coupling reaction using a standard coupling reagent (like HATU or DCC) is failing with a sterically hindered carboxylic acid and a weakly nucleophilic aniline. What should I do?
A2: This is a classic "difficult coupling" scenario where both electronic and steric factors are unfavorable. The activated carboxylic acid intermediate is likely too stable or too sterically inaccessible for the aniline to attack effectively.[8]
Causality:
-
Slow Aminolysis: The nucleophilic attack of the aniline on the activated acid is the rate-limiting step. With hindered substrates, this step is particularly slow.
-
Decomposition of Activated Intermediate: Highly reactive activated intermediates can decompose or undergo side reactions if they don't react with the amine quickly. For example, O-acylisourea intermediates from carbodiimides can rearrange to unreactive N-acylureas.[8]
Troubleshooting Strategies:
-
Switch to a More Potent Coupling Reagent:
-
Phosphonium Reagents: Reagents like PyBOP or PyAOP are known for their high efficiency in coupling hindered partners.[8]
-
Uronium Reagents: While HATU is a uronium reagent, newer generations like COMU can be more effective.[8]
-
Acyl Fluoride Formation: Converting the carboxylic acid to a highly reactive but small acyl fluoride can overcome steric hindrance. Reagents like TFFH or BTFFH can be used for this in situ conversion.[9]
-
-
Increase the Reaction Temperature: Carefully increasing the temperature (e.g., to 80 °C) can provide the necessary activation energy for the coupling to proceed. Monitor for decomposition of starting materials and products.[8]
-
Pre-activation: Activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 5-15 minutes before adding the aniline. This ensures the activated species is formed and ready to react, minimizing side reactions where the coupling reagent itself is attacked by the amine.[8]
Experimental Protocol: Acyl Fluoride Mediated Coupling for Hindered Substrates [9]
-
In a reaction vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM or acetonitrile (0.1 M).
-
Add BTFFH (1.2 equiv) followed by pyridine (3.0 equiv). Note: Pyridine acts as both a base and a catalyst.
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the acyl fluoride.
-
Add the aniline (1.1 equiv) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor to completion (typically 2-16 hours).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and perform an aqueous workup to isolate the crude product.
Part 2: FAQs - Side Reactions and Purification
Q3: In my Ullmann condensation, I'm observing significant amounts of the dehalogenated arene and starting material dimerization. How can I suppress these side reactions?
A3: The Ullmann condensation, a copper-catalyzed N-arylation, traditionally requires high temperatures, which can lead to side reactions.[10][11]
-
Dehalogenation: This occurs when the aryl halide is reduced instead of undergoing coupling. It is often promoted by high temperatures and certain solvents.
-
Dimerization: The aryl halide can couple with itself to form a biaryl byproduct.
Solutions:
-
Use a Ligand: Modern Ullmann protocols utilize chelating ligands (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) which stabilize the copper catalyst. This allows the reaction to proceed at lower temperatures, thereby minimizing side reactions.[11]
-
Optimize the Copper Source: While copper powder was used historically, soluble copper(I) salts like CuI are generally more effective and lead to cleaner reactions.
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditional choices. However, with a good ligand system, less harsh solvents like dioxane or toluene can often be used at more moderate temperatures.
Q4: My N-aryl amide product is difficult to purify by column chromatography. It seems to be hydrolyzing on the silica gel. What are my options?
A4: The amide bond, particularly in electron-deficient systems, can be susceptible to hydrolysis on acidic silica gel.[12]
Purification Strategies:
-
Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This deactivates the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Avoid Chromatography: If possible, try to purify the product by other means:
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[12]
-
Aqueous Workup: A carefully designed series of aqueous washes can often remove many impurities. For example, an acidic wash (e.g., 1M HCl) will remove basic impurities like unreacted anilines, while a basic wash (e.g., saturated NaHCO3) will remove acidic impurities like unreacted carboxylic acids.
-
Part 3: Advanced Concepts & Protocols
Epimerization in N-Aryl Amide Synthesis
A significant challenge, particularly in pharmaceutical synthesis, is the epimerization of chiral centers alpha to the carbonyl group during amide bond formation.[13][14] This is a critical issue as it can lead to a mixture of diastereomers that are difficult to separate and can have different biological activities.
Mechanism of Epimerization:
Caption: Key intermediates in the epimerization of α-chiral carboxylic acids during activation.
Strategies to Minimize Epimerization:
-
Use Additives: Additives like HOBt or HOAt are often used with carbodiimide coupling reagents. These additives form active esters that are more reactive towards the amine and less prone to forming the oxazolone intermediate.
-
Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of epimerization.
-
Umpolung Amide Synthesis (UmAS): This is an emerging strategy that avoids the formation of an epimerization-prone electrophilic acyl donor altogether. It involves the reaction of α-halonitroalkanes with N-aryl hydroxylamines.[13][14][15] While still in development for broad applicability, it offers a promising solution for synthesizing enantiopure α-chiral N-aryl amides.[13][14][15]
References
- Buchwald–Hartwig amination - Wikipedia.
- Patil, S. et al. (2017) RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
- Troubleshooting difficult amide bond formation with hindered substrates - Benchchem.
-
Johnson, S. A. et al. (2022) Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), pp. 16708–16714. Available at: [Link]
-
Johnson, S. A. et al. (2022) Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PubMed. Available at: [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
-
Johnson, S. A. et al. (2022) Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Substrate scope for the Ni‐catalyzed N‐arylation of amides with 2... - ResearchGate. Available at: [Link]
-
What is the best technique for amide purification? - ResearchGate. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
stability of "3-Chloro-n-(3,4-dimethylphenyl)propanamide" under acidic or basic conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-Chloro-N-(3,4-dimethylphenyl)propanamide. It addresses common questions and troubleshooting scenarios related to the compound's stability under acidic and basic conditions. Our approach is grounded in fundamental chemical principles and best practices for analytical chemistry, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
While specific kinetic data for this compound is not extensively published, its chemical structure as a secondary amide provides a strong basis for predicting its stability. Generally, amides are relatively stable in neutral aqueous solutions at ambient temperatures. However, their stability is significantly compromised under acidic or basic conditions, where the amide bond is susceptible to hydrolysis.[1] For a related compound, 3-chloro-N-(4-fluorophenyl)propanamide, it is noted that the amide bond can hydrolyze under acidic or basic conditions.[1]
Key takeaway: Assume that this compound is susceptible to degradation in acidic and basic environments. The rate of degradation is expected to increase with deviations from neutral pH and with elevated temperatures.
Q2: What are the primary degradation products of this compound under acidic or basic conditions?
The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond. This reaction cleaves the molecule into two primary degradation products:
-
3-Chloropropanoic acid
-
3,4-Dimethylaniline
The reaction is catalyzed by either acid (H⁺) or hydroxide ions (OH⁻).
Q3: I am observing unexpected peaks in my chromatogram when analyzing my sample. Could this be due to degradation?
Yes, the appearance of new, unexpected peaks in your analytical run (e.g., via HPLC or GC) is a common indicator of compound degradation. If you suspect degradation of this compound, you should look for peaks corresponding to the expected hydrolysis products: 3-chloropropanoic acid and 3,4-dimethylaniline. The identity of these peaks can be confirmed by running analytical standards of the suspected degradation products.
Troubleshooting Guide: Investigating and Mitigating Degradation
This section provides structured guidance for identifying, quantifying, and preventing the degradation of this compound in your experiments.
Issue 1: Rapid loss of parent compound in an acidic formulation.
Plausible Cause: Acid-catalyzed hydrolysis of the amide bond.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing degradation in acidic conditions.
Experimental Protocol: Preliminary Acid Stability Assessment
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare Acidic Solution: Prepare a solution of 0.1 M hydrochloric acid (HCl).
-
Incubation: In a clean vial, add a known volume of the stock solution to the acidic solution to achieve a final concentration of 50-100 µg/mL.
-
Time Zero Analysis: Immediately after preparation, inject an aliquot of the solution into a pre-equilibrated HPLC-UV or LC-MS system. This is your t=0 time point.
-
Incubate and Analyze: Store the sample vial at a controlled temperature (e.g., ambient or elevated). Inject aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Data Analysis: Plot the peak area of this compound against time to determine the rate of degradation.
Issue 2: Inconsistent results in a cell-based assay with a basic buffer system.
Plausible Cause: Base-catalyzed hydrolysis of the amide bond, leading to a decrease in the effective concentration of the active compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing degradation in basic conditions.
Experimental Protocol: Assessing Stability in a Basic Buffer
-
Prepare Stock Solution: As described in the acid stability protocol.
-
Prepare Basic Buffer: Prepare the specific basic buffer used in your cell-based assay (e.g., a phosphate or borate buffer at pH 8-9).
-
Incubation: Spike the buffer with the stock solution to the final assay concentration.
-
Time-Point Analysis: Analyze the concentration of this compound at the start and end of your typical assay duration.
-
Analysis: A significant decrease in the parent compound's concentration indicates that degradation is impacting your experimental results.
Analytical Troubleshooting
Q: How can I set up an HPLC method to monitor the stability of this compound?
A reverse-phase HPLC method with UV detection is a robust approach for monitoring the stability of this compound.
Table 1: Example HPLC Method Parameters
| Parameter | Recommended Starting Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determine the λmax of the compound) |
| Injection Volume | 10 µL |
Note: This is a starting point. Method optimization will be necessary to achieve baseline separation of the parent compound and its degradation products. For more definitive identification, LC-MS/MS can be employed to confirm the mass of the parent and degradation products.[2]
Mechanistic Overview of Degradation
Understanding the chemical mechanisms of degradation is crucial for making informed decisions about experimental design and formulation.
Acid-Catalyzed Hydrolysis
Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (3,4-dimethylaniline) yields the carboxylic acid (3-chloropropanoic acid).
Base-Catalyzed Hydrolysis
Caption: Simplified mechanism of base-catalyzed amide hydrolysis.
In basic solutions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The leaving group is the amide anion, which is a poor leaving group. However, in a subsequent step, the amide anion is protonated by water to yield the amine. The carboxylic acid is deprotonated in the basic media to form the carboxylate salt.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water 50487601. Retrieved from [Link]
Sources
Technical Support Center: Purifying 3-Chloro-n-(3,4-dimethylphenyl)propanamide via Recrystallization
Introduction
Welcome to the technical support guide for the purification of 3-Chloro-n-(3,4-dimethylphenyl)propanamide. This document, curated for researchers and professionals in drug development, provides in-depth guidance on utilizing recrystallization as a primary purification technique. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested advice to ensure you can confidently and effectively achieve high purity for your compound. Recrystallization is a powerful technique that, when optimized, can significantly enhance the purity of a crystalline solid by removing impurities.[1] This guide will walk you through solvent selection, troubleshooting common issues, and provide a detailed protocol for successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization relies on the differential solubility of a compound in a specific solvent at varying temperatures. The ideal scenario involves identifying a solvent that completely dissolves this compound at an elevated temperature (near the solvent's boiling point) but has very limited solubility for it at low temperatures (e.g., room temperature or in an ice bath). Impurities, ideally, should either be completely insoluble in the hot solvent or remain soluble in the cold solvent. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the impurities behind in the mother liquor.
Q2: What are the key characteristics of a good recrystallization solvent for this compound?
Selecting the right solvent is the most critical step for successful recrystallization.[2] Based on the structure of this compound (an aromatic amide), we can predict its solubility characteristics. The molecule has both polar (the amide group) and non-polar (the dimethylphenyl ring and chloro-alkyl chain) regions. Therefore, solvents of intermediate polarity are often a good starting point. The "like dissolves like" principle is a useful guideline here.[2]
An ideal solvent should meet the following criteria[3]:
-
High-Temperature Solubility: It should dissolve the compound well when hot.
-
Low-Temperature Solubility: It should dissolve the compound poorly when cold.
-
Inertness: The solvent must not react with the compound.
-
Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."
-
Volatility: It should be volatile enough to be easily removed from the purified crystals.[4]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Safety: The solvent should be non-toxic, non-flammable, and inexpensive, although these are secondary to performance.[3]
Q3: Which solvents are good starting points for the recrystallization of this compound?
For aromatic amides, polar solvents are generally a good choice.[5] Ethanol is a versatile polar solvent often used for organic compounds due to its ability to dissolve many solutes when hot and its reduced solvency when cold.[6] Other potential solvents include acetone, ethyl acetate, and isopropanol.[4][5] Given the non-polar characteristics of the dimethylphenyl group, a solvent mixture (e.g., ethanol/water or hexane/ethyl acetate) might be necessary to fine-tune the solubility.[2][7] It is always recommended to perform small-scale solubility tests with a few milligrams of your compound in various solvents to identify the most suitable one before proceeding with the bulk of your material.
Troubleshooting Guide
Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or the saturated solution's temperature is above the melting point of the solute as it comes out of solution. This is undesirable as oils tend to trap impurities.
-
Causality: The boiling point of your chosen solvent is likely too high, exceeding the melting point of your compound. Another possibility is that the solution is supersaturated, and the compound comes out of solution at a temperature above its melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a larger volume of the same hot solvent to decrease the saturation point.
-
If that doesn't work, consider a lower-boiling point solvent.
-
Alternatively, you can try a solvent system where the compound has lower solubility, allowing crystallization to occur at a lower temperature.
-
Q2: I have a very low yield of recovered crystals. What are the likely causes?
A low yield can be frustrating, but it's often a solvable problem.
-
Causality:
-
Using too much solvent: This is the most common reason. An excessive amount of solvent will keep more of your compound dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper.
-
Incomplete crystallization: Not allowing enough time for crystallization or not cooling the solution to a low enough temperature can result in a significant amount of product remaining in the solution.
-
-
Solution:
-
When dissolving the crude solid, add the hot solvent in small portions until the solid just dissolves to ensure a minimal amount is used.[8]
-
To prevent premature crystallization during filtration, use a pre-heated funnel and flask, and keep the solution hot.
-
After initial cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
-
You can try to recover a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[3]
-
Q3: My purified crystals are still colored/impure. How can I improve the purity?
If your crystals are not pure, it indicates that the recrystallization process did not effectively remove the impurities.
-
Causality:
-
Inappropriate solvent choice: The chosen solvent may dissolve the impurity along with your compound, and the impurity may co-crystallize upon cooling.
-
Cooling too rapidly: Fast cooling can trap impurities within the crystal lattice. Slow cooling is crucial for forming pure crystals.[8]
-
Colored impurities: If the impurities are colored, they may be adsorbed onto the surface of your crystals.
-
-
Solution:
-
Re-evaluate your solvent choice. A different solvent or a solvent pair might be more effective at leaving the impurity in the mother liquor.
-
Allow the solution to cool slowly to room temperature before moving it to an ice bath. Do not agitate the flask during this time.[3]
-
For colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[2]
-
Recommended Recrystallization Solvents
The following table provides a starting point for solvent selection for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good first choice for many organic compounds, including amides.[4][6] |
| Isopropanol | 82 | Polar | Similar to ethanol, with a slightly higher boiling point that may allow for slower crystal growth.[4] |
| Ethyl Acetate | 77 | Moderately Polar | Widely used for a broad range of organic compounds.[4] |
| Acetone | 56 | Polar Aprotic | Effective for moderately polar compounds, but its high volatility requires careful handling.[4] |
| Toluene | 111 | Non-polar | May be suitable if the compound is less soluble in more polar solvents. Its higher boiling point allows for slower cooling.[4] |
| Hexane/Ethyl Acetate | Variable | Variable | A solvent pair can be used to fine-tune solubility. Start by dissolving in hot ethyl acetate and adding hot hexane until the solution becomes turbid.[7] |
| Ethanol/Water | Variable | Polar | Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. Reheat to clarify and then cool. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The specific solvent and volumes will need to be determined through preliminary small-scale tests.
-
Solvent Selection: In separate small test tubes, add ~20 mg of the crude "this compound" to ~0.5 mL of a candidate solvent. Observe the solubility at room temperature. Heat the soluble samples and cool the insoluble ones to determine the best solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while swirling until the solid is completely dissolved.[3] Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean Erlenmeyer flask and a stemless or short-stemmed funnel with a fluted filter paper inside by placing them on a hot plate or in an oven. Filter the hot solution quickly to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[8] Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Recrystallization Workflow
Caption: A workflow diagram illustrating the key steps in the purification of a solid compound by recrystallization.
References
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Recrystallization. (n.d.). In LibreTexts. [Link]
-
Common Solvents for Crystallization - US Labs Guide 2026. (2025). Maiyam Group. [Link]
-
N-(3-chloro-4-methyl-phenyl)-2-methyl-pentanamide | Solubility. (n.d.). Solubility of Things. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Biodegradation Of Propanil by Fusarum Oxysparum from Rice Farm. (2024). IOSR Journal. [Link]
-
Propanil. (n.d.). ESSLAB. [Link]
-
Propanil | Australian Drinking Water Guidelines. (n.d.). NHMRC. [Link]
- A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (2001).
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
How To Recrystallize A Solid. (2020). YouTube. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
Sources
- 1. physics.emu.edu.tr [physics.emu.edu.tr]
- 2. rubingroup.org [rubingroup.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
troubleshooting guide for the synthesis of halogenated propanamides
Welcome to the technical support center for the synthesis of halogenated propanamides. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during this crucial chemical transformation. As Senior Application Scientists, we have structured this resource to offer not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. Use the following flowchart to diagnose the problem, then refer to the detailed explanations below.
Visual Troubleshooting Flowchart
Caption: Troubleshooting workflow for halogenated propanamide synthesis.
Q1: My reaction has a very low yield or has failed completely. What are the common causes?
A1: Low or no yield in this acylation reaction typically points to one of three areas: reagent integrity, reaction conditions, or the inherent reactivity of your starting materials.
-
Reagent Integrity (Water is the Enemy): Halogenated propanoyl chlorides are highly reactive acylating agents and are extremely sensitive to moisture.[1] They react violently with water in an exothermic reaction to form the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[2] This hydrolysis consumes your acyl chloride, preventing it from reacting with the amine.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.
-
-
Reaction Conditions (Base and Temperature):
-
Base Selection: The reaction generates one equivalent of HCl, which will protonate the nucleophilic amine starting material, rendering it unreactive. A base is required to scavenge this acid.[3][4] Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[4][5]
-
Temperature Control: The reaction between an acyl chloride and an amine is typically very exothermic.[] Adding the acyl chloride too quickly without adequate cooling can lead to side reactions and decomposition. Conversely, if you are working with a very unreactive (electron-poor) aniline, gentle heating may be required to drive the reaction to completion.
-
Solution: Add the acyl chloride dropwise to a cooled (e.g., 0 °C) solution of the amine and base.[] After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC to determine the appropriate reaction time.
-
-
Amine Reactivity: The nucleophilicity of the amine is critical. Aromatic amines (anilines) are less nucleophilic than aliphatic amines. If the aniline ring contains strong electron-withdrawing groups (-NO₂, -CN), its reactivity will be significantly reduced.[7][8]
-
Solution: For poorly reactive anilines, you may need to use more forcing conditions, such as heating the reaction or adding a catalyst like 4-Dimethylaminopyridine (DMAP).[]
-
Q2: My crude product is very impure. How can I minimize the formation of side products?
A2: The primary side products in this reaction are typically from di-acylation (for primary amines), unreacted starting materials, or hydrolysis.
-
Problem: Di-acylation. This occurs when a primary amine (-NH₂) is acylated twice to form a di-amide.
-
Cause & Solution: This is often caused by using an excess of the acyl chloride or adding it too quickly. To prevent this, maintain a strict 1:1 stoichiometry or a slight excess of the amine. The most effective technique is to add the acyl chloride slowly to the solution of the amine, ensuring the amine is always in excess locally.
-
-
Problem: Hydrolysis Products. As mentioned in Q1, any water present will hydrolyze the acyl chloride. The resulting carboxylic acid can be difficult to remove during purification.
-
Cause & Solution: This is a direct result of moisture. Follow the stringent anhydrous techniques described above.
-
-
Problem: Unreacted Amine. Aniline and its derivatives can be difficult to separate from the desired amide product due to similar polarities.
-
Cause & Solution: This indicates an incomplete reaction. Ensure sufficient reaction time and appropriate temperature. During the workup, an acidic wash (e.g., 1M HCl) will protonate the unreacted basic amine, making it water-soluble and easily removed in the aqueous phase.
-
Q3: I'm struggling with the purification of my final product. What are the best practices?
A3: A well-executed aqueous workup is the most critical step for obtaining a clean product before final purification by recrystallization or chromatography.
Standard Aqueous Workup Protocol
-
Quench Reaction: Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench any remaining acyl chloride.
-
Dilute: Add an organic solvent like dichloromethane (DCM) or ethyl acetate to dissolve the product.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid (e.g., 1M HCl). This removes the tertiary amine base (e.g., triethylamine) and any unreacted starting amine.
-
Base Wash: Wash with a saturated sodium bicarbonate (NaHCO₃) solution. This removes any acidic byproducts, such as the carboxylic acid from hydrolysis.
-
Brine Wash: Wash with a saturated NaCl solution (brine) to remove the bulk of the water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
After the workup, the crude product can be further purified. Recrystallization is often effective for solid propanamides.[9] If the product is an oil or contains persistent impurities, column chromatography is the preferred method.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of a halogenated propanamide from an acyl chloride and an amine?
A1: The reaction proceeds via a nucleophilic addition-elimination mechanism .[3][10]
-
Nucleophilic Addition: The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[3][11]
-
Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.
-
Deprotonation: The resulting product has a positively charged nitrogen atom. A base in the reaction mixture (such as triethylamine or another molecule of the starting amine) removes a proton from the nitrogen to yield the neutral amide product and the base's hydrochloride salt.[11]
Mechanism: Nucleophilic Addition-Elimination
Caption: General mechanism for amide synthesis from an amine and an acyl chloride.
Q2: What are the primary safety hazards associated with halogenated propanoyl chlorides?
A2: Reagents like chloroacetyl chloride and propanoyl chloride are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.
-
Corrosive: They cause severe skin burns and eye damage upon contact.[1][2]
-
Lachrymatory: Vapors are highly irritating to the eyes, mucous membranes, and respiratory system, causing tearing.[2][12]
-
Toxicity: They are toxic if inhaled, swallowed, or in contact with skin.[13] Inhalation can cause severe irritation and damage to the respiratory tract.[12][13]
-
Reactivity: They react violently with water and moisture, releasing toxic and corrosive hydrogen chloride gas.[2] Thermal decomposition can also produce phosgene gas.[2]
-
PPE: Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and suitable gloves (e.g., nitrile gloves may require double-gloving or selection of a more resistant material).
Q3: How do I choose the right solvent and base for my reaction?
A3: The choice of solvent and base depends on the solubility of your starting materials and the reaction conditions.
| Parameter | Options | Rationale & Considerations |
| Solvent | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile | The solvent must be aprotic and anhydrous. DCM is a common choice due to its ability to dissolve a wide range of organic compounds and its relative inertness.[5] Toluene can be used for reactions requiring higher temperatures. |
| Base | Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIEA) | The base must be non-nucleophilic to avoid competing with the amine reactant. Pyridine and TEA are standard choices.[4][5] TEA is more basic, while pyridine can sometimes act as a nucleophilic catalyst. DIEA is a sterically hindered base often used when the amine is sensitive. |
References
-
Propanil (Ref: FW 734). (2025). AERU - University of Hertfordshire. [Link]
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Show how to bring about each step in this synthesis of the herbicide propranil. (n.d.). Homework.Study.com. [Link]
-
Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Propanil. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Propanil. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. [Link]
-
Why doesn't aniline undergo Friedel-Crafts alkylation? (2017). Chemistry Stack Exchange. [Link]
-
Why does acylation of -NH2 group of aniline reduces its activating effect? (2023). Filo. [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? (2018). Quora. [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
-
MATERIAL SAFETY DATA SHEET - Propanoyl chloride, 3-chloro-. (n.d.). KRISHNA SOLVECHEM LTD. [Link]
-
Efficacy of propanil for the mixed weed flora in direct-seeded rice. (2018). Indian Journal of Weed Science. [Link]
-
question an N-acetylation of aniline, using aspirin. (2009). Sciencemadness Discussion Board. [Link]
-
2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. (n.d.). University of Strathclyde. [Link]
-
2-Bromo-2-methyl-N-phenylpropanamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. (2014).
-
CS, T. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane [Video]. YouTube. [Link]
-
Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine. (2016). ResearchGate. [Link]
-
2-Bromo-N-phenylpropionamide. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Purification of halogenated aromatic compounds. (1989).
-
Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Patsnap. [Link]
-
Purification and crystallographic analysis of a FAD-dependent halogenase from Streptomyces sp. JCM9888. (2015). Acta Crystallographica Section F, Structural Biology and Crystallization Communications. [Link]
- Method For Removing Halogens From An Aromatic Compound. (2013).
- Purification of halogenated aromatic sulfones or ketones. (1993).
-
Structure of 2-chloro-N-(p-tolyl)propanamide. (2017). ResearchGate. [Link]
-
The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap Water by Micro-LC QTOFMS. (2020). Molecules. [Link]
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Technical Support Center: Alternative Catalysts for the Synthesis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide
Welcome to the technical support center for the synthesis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the catalytic synthesis of this important intermediate.
The traditional synthesis of this compound typically involves the acylation of 3,4-dimethylaniline with 3-chloropropionyl chloride. While effective, this method often relies on stoichiometric amounts of base to neutralize the HCl byproduct, which can complicate purification and waste disposal. The exploration of alternative catalytic methods is driven by the need for more efficient, atom-economical, and environmentally benign processes.[1] This guide will explore various catalytic systems and address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer: Low yields in this amide synthesis can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Inactivation of the Amine: The primary amine, 3,4-dimethylaniline, is basic and will react with the HCl generated during the acylation. This forms the corresponding ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[2][3]
-
Poor Quality of 3-Chloropropionyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis from atmospheric moisture. This degradation will reduce the amount of active acylating agent available for the reaction.
-
Troubleshooting: Use freshly opened or distilled 3-chloropropionyl chloride. Handle the reagent under anhydrous conditions, for instance, using a nitrogen or argon atmosphere and dry glassware.
-
-
Sub-optimal Reaction Temperature: The reaction between an amine and an acyl chloride is typically exothermic.[3] Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction.
-
Competitive Side Reactions: The aniline nitrogen is highly nucleophilic, which can lead to over-acylation or other side reactions if not properly controlled.[5]
-
Troubleshooting: Slow, dropwise addition of the acyl chloride to the solution of the amine and base can help to minimize side product formation.[3]
-
Issue 2: Formation of Side Products
Question: My reaction is producing the desired amide, but I am also observing significant amounts of impurities. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge in acylation reactions involving anilines. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Prevention:
-
Diacylation: The initially formed amide still possesses a lone pair of electrons on the nitrogen, and under harsh conditions, a second acylation can occur.
-
Prevention: Use a 1:1 stoichiometry of the amine and acyl chloride. As mentioned previously, slow addition of the acyl chloride is crucial.
-
-
Friedel-Crafts Acylation of the Aromatic Ring: While the amino group is an activating group for electrophilic aromatic substitution, the reaction of anilines in Friedel-Crafts reactions can be complex.[6][7] The Lewis acid catalysts typically used can complex with the amine, deactivating the ring.[6][7] However, under certain conditions, acylation of the aromatic ring can occur, leading to undesired isomers.
-
Prevention: The use of a base rather than a Lewis acid catalyst for this specific transformation helps to avoid this complication. If a catalyst is desired to increase the reaction rate, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is a better choice.[8]
-
-
Polymerization of 3-Chloropropionyl Chloride: In the presence of certain initiators or under high temperatures, 3-chloropropionyl chloride can potentially polymerize.
-
Prevention: Maintain controlled reaction temperatures and use high-purity reagents.
-
Frequently Asked Questions (FAQs)
Q1: Are there any effective alternative catalysts to simply using a base like triethylamine?
A1: Yes, several catalytic systems can be employed to promote this amide bond formation, often with the goal of improving efficiency and sustainability.
-
Organocatalysts: 4-(Dimethylamino)pyridine (DMAP) and its analogues are highly effective nucleophilic catalysts for acylation reactions.[8] They function by forming a highly reactive N-acylpyridinium intermediate with the acyl chloride, which is then readily attacked by the amine. Only a catalytic amount of DMAP is required in conjunction with a stoichiometric amount of a weaker base (like triethylamine) to neutralize the HCl.
-
Transition Metal Catalysts: While more commonly used for cross-coupling reactions, certain palladium and ruthenium-based catalysts have been developed for direct amidation reactions, though these often involve carboxylic acids or esters as starting materials rather than acyl chlorides.[9] Ruthenium-based catalysts, in particular, have shown promise for the direct synthesis of amides from alcohols and amines.[1][10]
-
Enzyme Catalysis: Lipases, under non-aqueous conditions, can catalyze the formation of amide bonds. This approach offers high selectivity and mild reaction conditions but may require longer reaction times and specific solvent systems.
Q2: Can I use a different acylating agent instead of 3-chloropropionyl chloride?
A2: Yes, 3-chloropropionic acid can be used in conjunction with a coupling agent. This approach avoids the use of the highly reactive and moisture-sensitive acyl chloride. Common coupling agents include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine.[11] The use of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
-
Phosphonium and Uronium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HATU are highly efficient coupling agents that can promote amide bond formation under mild conditions.
Q3: My starting aniline is not very soluble in my chosen solvent. What are my options?
A3: Solubility is a critical factor for a successful reaction. If your 3,4-dimethylaniline has poor solubility, consider the following:
-
Solvent Screening: Test a range of anhydrous solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for this type of reaction.[4][12]
-
Temperature Adjustment: Gently warming the reaction mixture may help to dissolve the starting material. However, be mindful of the potential for increased side reactions at higher temperatures.
-
Phase-Transfer Catalysis: If using a biphasic system (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst can help to shuttle the reactants between the two phases, facilitating the reaction.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[4] Spot the reaction mixture alongside your starting materials (3,4-dimethylaniline and 3-chloropropionyl chloride) on a TLC plate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding. Staining with potassium permanganate or visualization under UV light can aid in seeing the spots.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Synthesis of this compound
This protocol utilizes a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the acylation reaction.
Materials:
-
3,4-Dimethylaniline
-
3-Chloropropionyl chloride
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dimethylaniline (1.0 eq) and DMAP (0.05 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting amine.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Catalytic Systems for Amide Synthesis
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Triethylamine (Base) | DCM or THF, 0 °C to RT | Simple, inexpensive | Stoichiometric amounts required, potential for salt byproducts |
| DMAP (Organocatalyst) | DCM, 0 °C to RT | High catalytic activity, mild conditions | More expensive than simple bases |
| EDC/HOBt (Coupling Agents) | DMF or DCM, RT | Avoids use of acyl chlorides, mild conditions | Stoichiometric amounts of reagents, byproduct removal can be tedious |
| Ruthenium Complexes | High temperature, inert atmosphere | Atom-economical (if starting from alcohol) | Requires specialized catalysts, harsher conditions |
Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Catalytic Cycle of DMAP in Acylation
Caption: Simplified catalytic cycle of DMAP in acylation.
References
-
Garg, L. M., & Verma, A. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(15), 4478. [Link]
-
Gunanathan, C., & Milstein, D. (2011). Highly efficient synthesis of amides from esters and amines with liberation of H2. Angewandte Chemie International Edition, 50(37), 8661-8664. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(52), 17672-17673. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]
-
Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
-
Scifinder. (n.d.). Catalysis by 4-dialkylaminopyridines. [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the HPLC and GC-MS Analysis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide
Introduction
In the landscape of pharmaceutical development and quality control, the robust analytical characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. "3-Chloro-n-(3,4-dimethylphenyl)propanamide" (CAS: 5446-25-3) is an organic compound whose purity and quantification demand precise and reliable analytical methods.[1] This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this target analyte.
As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the fundamental principles that guide our methodological choices. We will explore the decision-making process, from assessing the analyte's physicochemical properties to optimizing instrumental parameters. This document is designed for researchers, scientists, and drug development professionals, offering a framework for selecting the most appropriate technique and developing a robust analytical method.
Analyte Profile: Physicochemical Properties of this compound
Before embarking on method development, a thorough understanding of the analyte's properties is essential.[2] this compound is a substituted aromatic amide. Its structure dictates its analytical behavior:
-
Structure: Comprises a substituted aromatic ring, an amide linkage, and a chlorinated alkyl chain.
-
Polarity: The presence of the amide group imparts polarity, while the dimethylphenyl group and chlorinated chain add non-polar character. This makes the molecule moderately polar.
-
Volatility & Thermal Stability: The key differentiator for choosing between HPLC and GC-MS is the analyte's ability to transition into the gas phase without degrading.[3] While not highly volatile, its molecular weight suggests that it could be amenable to GC analysis if it possesses sufficient thermal stability. The high temperatures of the GC inlet and column (often >250°C) can pose a risk of degradation for some amides.
-
Solubility: It is expected to be soluble in common organic solvents like methanol, acetonitrile, and ethers, and sparingly soluble in water.[4]
-
UV Absorbance: The presence of the aromatic ring provides a strong chromophore, making it an excellent candidate for UV detection in HPLC.
This initial assessment suggests that the analyte resides in a "sweet spot" where both HPLC and GC-MS could potentially be viable, making a direct comparison particularly valuable.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a premier separation technique that utilizes a liquid mobile phase to separate components of a mixture.[5][6] It is exceptionally well-suited for compounds that are non-volatile, thermally unstable, or possess high polarity, making it a cornerstone of pharmaceutical analysis.[3][7]
Causality of Method Design for HPLC
For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[8] The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the proportion of the organic solvent in the mobile phase.
Experimental Protocol: RP-HPLC-UV
Objective: To develop a robust method for the quantification and purity assessment of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (this mixture is termed the "diluent").
- Sonicate for 5 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
- Column: Discovery® RP-AmideC16 (15 cm × 4.6 mm, 5 µm).
- Rationale: While a standard C18 column is a common first choice, the RP-AmideC16 phase provides an alternative selectivity that can enhance the retention and improve the peak shape for polar compounds containing amide groups.
- Mobile Phase:
- A: 0.1% Formic Acid in Water
- B: 0.1% Formic Acid in Acetonitrile
- Rationale: A buffered mobile phase is crucial for reproducible chromatography of ionizable compounds. Formic acid is a volatile modifier suitable for potential future transition to an LC-MS system.
- Elution Gradient: | Time (min) | %A | %B | | :--- | :- | :- | | 0.0 | 60 | 40 | | 10.0 | 10 | 90 | | 12.0 | 10 | 90 | | 12.1 | 60 | 40 | | 15.0 | 60 | 40 |
- Rationale: A gradient elution is employed to ensure that the main analyte peak is sharp and that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C.
- Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency.[9]
- Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.
- Rationale: The dimethylphenyl group is a strong chromophore. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity. A DAD allows for the acquisition of the full UV spectrum, which aids in peak identification and purity assessment.
- Injection Volume: 10 µL
Visual Workflow: HPLC Analysis
Caption: Workflow for HPLC-UV analysis of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Identification
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[10][11] Its primary requirement is that the analyte must be volatile enough to be vaporized and thermally stable enough to pass through the GC system without decomposing.[12][13]
Causality of Method Design for GC-MS
The suitability of GC-MS for this compound hinges on its thermal stability. Assuming the amide linkage is stable at high temperatures, GC-MS can offer rapid analysis and, crucially, structural confirmation via mass spectral fragmentation patterns.[14] The mass spectrometer acts as a highly specific detector, providing a "fingerprint" of the molecule.[15]
Experimental Protocol: GC-MS
Objective: To develop a method for the identification and quantification of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample.
- Dissolve in a 10 mL volumetric flask using Methanol.
- Rationale: Methanol is a volatile solvent suitable for GC injection. A patent for analyzing amide compounds suggests methanol as an appropriate extraction and dissolution solvent.[16]
- Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
- Note on Derivatization: If the analyte exhibits poor peak shape (tailing) or thermal instability, derivatization to a more volatile and stable analogue (e.g., by silylation) would be the next logical step in method development.[17] For this guide, we will proceed with direct analysis.
2. GC-MS Instrumentation and Conditions:
- Injector: Split/Splitless Inlet, operated in Splitless mode.
- Rationale: Splitless mode is used to transfer the maximum amount of analyte onto the column, which is ideal for trace analysis or when high sensitivity is required.
- Inlet Temperature: 250 °C
- Liner: Deactivated, single taper with glass wool.[13]
- Rationale: A deactivated liner minimizes active sites that can cause analyte degradation or adsorption. Glass wool aids in sample volatilization and traps non-volatile residues.
- Column: Agilent DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness).
- Rationale: This is a robust, low-bleed, general-purpose column (5% Phenyl - 95% Methylpolysiloxane) suitable for a wide range of semi-volatile organic compounds. The "ms" designation indicates low bleed, which is critical for sensitive MS detection.
- Carrier Gas: Helium at a constant flow of 1.1 mL/min.[16]
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes.
- Rationale: This program starts at a temperature low enough to focus the analytes at the head of the column and then ramps aggressively to elute the compound of interest, followed by a hold period to bake out any less volatile impurities.
- MS Transfer Line Temperature: 280 °C
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Acquisition Mode: Full Scan
- Scan Range: m/z 40 - 450
- Rationale: Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared to libraries for identification. The scan range is set to encompass the expected molecular ion and its characteristic fragments.
Visual Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of the analyte.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which technique is universally superior, but which is best suited for the analytical goal.[3]
| Feature | HPLC-UV | GC-MS | Rationale & Insights |
| Analyte Suitability | Excellent for a wide range, including non-volatile and thermally labile compounds.[12] | Limited to volatile and thermally stable compounds. | Verdict: HPLC is more versatile and presents a lower risk of on-instrument sample degradation for a novel amide compound. |
| Separation Efficiency | Good | Excellent | GC capillary columns typically offer much higher theoretical plates, resulting in sharper peaks and better resolution for complex mixtures.[3] |
| Detection & Identification | Quantitative (UV). Identification is based on retention time only. | Quantitative (TIC) and Qualitative (Mass Spectrum).[11] | Verdict: GC-MS is vastly superior for unambiguous identification and structural elucidation due to the mass spectral data.[3] |
| Analysis Speed | Typically 10-20 minutes. | Can be faster, often under 15 minutes due to rapid temperature ramping.[18] | Verdict: For routine analysis of a known compound, GC can offer higher throughput. |
| Sample Preparation | Simple dissolution and filtration. | May require solvent exchange or derivatization for non-ideal compounds. | Verdict: Sample preparation is generally simpler and more direct for HPLC. |
| Instrumentation Cost | Moderate to High. | High. | HPLC systems are common, but GC-MS instruments represent a significant capital investment.[18] |
| Operational Cost | High due to solvent consumption and disposal.[6] | Lower, as it primarily consumes carrier gas (e.g., Helium).[6] | Verdict: GC-MS is often more cost-effective on a per-sample basis for consumables. |
Conclusion and Recommendation
For the comprehensive analysis of This compound , both HPLC and GC-MS present compelling advantages for different analytical objectives.
For Routine Quality Control (QC), Assay, and Impurity Profiling: HPLC-UV is the recommended technique. Its robustness, applicability to a broad range of potential impurities (polar and non-polar), and lower risk of thermal degradation make it the safer and more reliable choice for routine analysis in a regulated environment. The method is straightforward to develop and validate for quantifying the main component and related substances.
For Definitive Identification and Structural Confirmation: GC-MS is the superior technique. If the primary goal is to confirm the identity of the synthesized compound or to identify unknown impurities or degradation products, the mass spectral data provided by GC-MS is invaluable. Its power lies in providing molecular weight and fragmentation information, which is essential during drug discovery and process development.
Integrated Approach: In a drug development setting, the most powerful strategy involves using both techniques synergistically. HPLC is used for routine purity checks and quantification, while GC-MS is employed to confirm the identity of the main peak and to investigate any unknown peaks that appear in the HPLC chromatogram, provided they are amenable to GC analysis. This dual approach leverages the strengths of both platforms, ensuring the highest level of analytical confidence.
References
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- Developing HPLC Methods. (n.d.). Sigma-Aldrich.
- GC-MS.-principle, instrumentation,working,Application. (n.d.). Slideshare.
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interpreting the 1H and 13C NMR spectra of "3-Chloro-n-(3,4-dimethylphenyl)propanamide"
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Chloro-N-(3,4-dimethylphenyl)propanamide
Authored by a Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical development, a precise interpretation of NMR spectra is fundamental to verifying molecular identity, purity, and conformation. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of This compound , a substituted amide with distinct structural features amenable to detailed NMR analysis.
This document moves beyond a simple peak list, offering a mechanistic explanation for the observed chemical shifts and coupling patterns. We will compare predicted spectral data with values derived from analogous structures, providing a robust framework for researchers encountering this or similar molecular scaffolds. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.
Molecular Structure and NMR Assignment Framework
To systematically interpret the spectra, we must first define the unique proton and carbon environments within the molecule. The structure of this compound is annotated below for clarity.
Caption: Annotated structure of this compound.
Part 1: Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration).
The Aliphatic Chain: 3-Chloropropanamide Moiety
-
H-2' (α-CH₂): These protons are adjacent to the electron-withdrawing carbonyl group. They are expected to appear as a triplet with a chemical shift around δ 2.6-2.8 ppm . The triplet multiplicity arises from coupling (³J) to the two neighboring protons on C3'.
-
H-3' (β-CH₂): These protons are adjacent to the highly electronegative chlorine atom, which induces a significant downfield shift. They are predicted to resonate as a triplet around δ 3.8-4.0 ppm . The triplet is due to coupling (³J) with the H-2' protons. For comparison, the H-3 protons in 3-chloropropionamide appear at approximately 3.82 ppm.[1]
The Aromatic Region: 3,4-Dimethylphenyl Group
The substitution pattern on the aromatic ring (NHCOR at C1, Me at C3, Me at C4) results in three distinct aromatic proton signals.
-
H-2: This proton is ortho to the amide substituent. It experiences deshielding from the amide group's anisotropy and potential hydrogen bonding interactions. Due to minimal coupling with H-6 (⁴J, meta-coupling) and no adjacent protons, it is expected to appear as a singlet or a narrowly split doublet around δ 7.3-7.5 ppm .
-
H-6: This proton is ortho to one methyl group and meta to the amide group. It will be split by the H-5 proton (³J, ortho-coupling) and potentially by the H-2 proton (⁴J, meta-coupling), likely appearing as a doublet of doublets (dd) or a simple doublet if meta-coupling is not resolved. Its predicted chemical shift is around δ 7.0-7.2 ppm . In the parent 3,4-dimethylaniline, the corresponding proton is observed at approximately 6.89 ppm.[2]
-
H-5: This proton is situated between the two methyl groups and is ortho to the C4-methyl group. It will be split into a doublet by the H-6 proton (³J). Its chemical shift is expected to be the most upfield of the aromatic protons, around δ 6.9-7.1 ppm . The corresponding proton in 3,4-dimethylaniline is at ~6.49 ppm; the acylation of the nitrogen deshields all aromatic protons.[2]
Substituent Protons: Amide and Methyl Groups
-
N-H (Amide Proton): The chemical shift of the amide proton is highly variable and sensitive to solvent, temperature, and concentration due to its exchangeable nature and involvement in hydrogen bonding.[3][4] In a non-protic solvent like DMSO-d₆, it is typically observed as a broad singlet between δ 9.5-10.5 ppm .[5] In CDCl₃, it may appear further upfield (δ 7.5-8.5 ppm ) and can be broader.[6]
-
C3-Me & C4-Me: The two methyl groups are in slightly different electronic environments. They will appear as two distinct singlets. Based on data for 3,4-dimethylaniline (δ 2.17 and 2.14 ppm), they are predicted to be in a similar region, likely around δ 2.2-2.3 ppm .[2]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| N-H | 9.5 - 10.5 (DMSO) | broad singlet | - | 1H |
| H-2 | 7.3 - 7.5 | singlet (s) | - | 1H |
| H-6 | 7.0 - 7.2 | doublet (d) | ³J ≈ 8 Hz | 1H |
| H-5 | 6.9 - 7.1 | doublet (d) | ³J ≈ 8 Hz | 1H |
| H-3' | 3.8 - 4.0 | triplet (t) | ³J ≈ 6-7 Hz | 2H |
| H-2' | 2.6 - 2.8 | triplet (t) | ³J ≈ 6-7 Hz | 2H |
| C3-Me, C4-Me | 2.2 - 2.3 | two singlets | - | 6H (total) |
Part 2: Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
Carbonyl and Aliphatic Carbons
-
C1' (C=O): The amide carbonyl carbon is significantly deshielded and will appear at the low-field end of the spectrum, typically in the range of δ 170-173 ppm .[7][8]
-
C2' (α-CH₂): This carbon, adjacent to the carbonyl, is expected to resonate around δ 38-41 ppm .
-
C3' (β-CH₂): This carbon is directly attached to chlorine, an electronegative atom, placing its signal in a similar region to C2', around δ 40-43 ppm .
Aromatic and Methyl Carbons
The aromatic region will show six distinct signals due to the lack of symmetry.
-
C1: This is the carbon to which the nitrogen is attached (ipso-carbon). Its chemical shift is influenced by the amide substituent and is predicted to be around δ 136-138 ppm .
-
C3 & C4: These are the carbons bearing the methyl groups. They are quaternary and thus will likely show weaker signals. Their shifts are predicted in the δ 130-138 ppm range. In 3,4-dimethylaniline, the corresponding carbons appear at δ 128.9 and 136.9 ppm respectively.[9]
-
C2, C5, C6: These are the protonated aromatic carbons. Their signals are expected in the δ 118-130 ppm region.[7] Specifically, C2 and C6, being ortho to the amide group, will be shifted differently than C5.
-
C3-Me & C4-Me: The methyl carbons will appear at the high-field (upfield) end of the spectrum, typically around δ 19-21 ppm .[10]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C1' (C=O) | 170 - 173 | Most downfield signal |
| C1 | 136 - 138 | Quaternary, attached to N |
| C3, C4 | 130 - 138 | Quaternary, attached to methyls |
| C2, C5, C6 | 118 - 130 | Protonated aromatic carbons |
| C3' | 40 - 43 | Aliphatic, attached to Cl |
| C2' | 38 - 41 | Aliphatic, attached to C=O |
| C3-Me, C4-Me | 19 - 21 | Most upfield signals |
Part 3: Comparative Analysis & Experimental Considerations
Comparison with Alternative Structures
A powerful method to validate spectral assignments is to compare them with known data from similar molecules.
-
N-phenylpropanamide vs. Target Molecule: In N-phenylpropanamide, the aromatic protons are more shielded compared to our target molecule. The presence of two electron-donating methyl groups on the phenyl ring in our target increases the electron density, causing a slight upfield shift of the aromatic protons (H-5, H-6) compared to an unsubstituted N-phenyl ring.
-
3-Hydroxy-N-(3,4-dimethylphenyl)propanamide vs. Target Molecule: If the chlorine at C3' were replaced with a hydroxyl group, the H-3' protons would shift slightly upfield to ~3.6-3.8 ppm, and the C3' carbon would shift significantly downfield to ~58-62 ppm. This highlights the specific influence of the halogen substituent.
Solvent Effects
The choice of NMR solvent is critical, especially for observing exchangeable protons like the amide N-H.
-
CDCl₃ (Deuterated Chloroform): A common, non-polar aprotic solvent. Amide N-H signals can be broad and may exchange with trace amounts of acidic impurities. Hydrogen bonding is less pronounced than in polar solvents.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that is an excellent hydrogen bond acceptor. It slows down the exchange rate of N-H protons, resulting in sharper signals at a more downfield position (δ > 9 ppm), making them easier to identify.[5] This is often the solvent of choice for compounds containing amide functionalities.
Advanced NMR Experiments for Confirmation
For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Would show correlation between H-2' and H-3', confirming their adjacent relationship. It would also show a correlation between H-5 and H-6 in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, allowing for definitive assignment of all protonated carbons (C2', C3', C2, C5, C6, and the methyl carbons).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. For example, the N-H proton would show a correlation to C1' and C1, confirming the amide linkage. The methyl protons would correlate to the aromatic carbons C3 and C4.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound sample.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
-
Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a 1D proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a 1D proton-decoupled carbon spectrum. A larger number of scans (e.g., 512 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.
-
Caption: Workflow for NMR spectral analysis of a novel compound.
Conclusion
The structural analysis of this compound by ¹H and ¹³C NMR is a clear demonstration of the power of this technique. Each functional group—the chlorinated alkyl chain, the amide linker, and the substituted aromatic ring—provides a distinct set of signals whose chemical shifts and multiplicities can be rationally predicted and assigned. By comparing these predictions with data from analogous structures and considering experimental variables like solvent choice, researchers can achieve a high degree of confidence in their structural assignments. For definitive proof, particularly in regulatory or publication contexts, the use of 2D NMR techniques is strongly recommended.
References
-
Solvent effects in N.M.R. spectra of amide solutions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 504-511. Retrieved from [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]
-
Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. (2019). The Journal of Physical Chemistry B, 123(22), 4695-4704. Retrieved from [Link]
-
Structural, Physical, and Spectral Characteristics of Amides. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
3,4-Dimethylaniline ¹³C NMR Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
¹³C NMR Chemical Shift Ranges. (n.d.). Oregon State University. Retrieved from [Link]
-
3,4-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]
-
The C-13 NMR spectrum of propanamide. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 3-Chloro-N-(3,4-dimethylphenyl)propanamide and Its Analogs
In the landscape of synthetic chemistry and drug development, N-aryl-3-chloropropanamides serve as versatile intermediates and structural motifs. Their reactivity, governed by two primary sites—the amide bond and the terminal alkyl chloride—is of paramount importance for subsequent molecular elaborations. This guide provides an in-depth comparison of the reactivity of 3-Chloro-N-(3,4-dimethylphenyl)propanamide with its structural analogs, supported by established chemical principles and detailed experimental protocols for empirical validation.
Introduction: The Structural and Reactive Landscape of N-Aryl-3-chloropropanamides
This compound is a secondary amide characterized by a 3,4-dimethyl substituted phenyl ring attached to the amide nitrogen and a reactive 3-chloropropyl group. The reactivity of this molecule is primarily centered around two functional groups:
-
The Amide Bond: Generally stable and unreactive due to resonance stabilization, the susceptibility of the amide bond to hydrolysis or other nucleophilic acyl substitution reactions can be modulated by the electronic properties of the N-aryl substituent.[1][2]
-
The Alkyl Chloride: The terminal chlorine atom serves as a leaving group, making the C3 position susceptible to nucleophilic substitution (SN2) reactions.
The interplay of these two reactive sites dictates the synthetic utility of this class of compounds. Understanding how structural modifications in analogs affect their reactivity is crucial for optimizing reaction conditions and predicting reaction outcomes.
Theoretical Framework for Reactivity Comparison
The reactivity of this compound and its analogs can be rationalized by considering the electronic and steric effects imparted by different substituents.
Amide Bond Stability and Hydrolysis
Amides are the least reactive of the carboxylic acid derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[3] The stability of the amide bond is influenced by the substituents on both the carbonyl carbon and the nitrogen atom.[1]
For N-aryl amides, the electronic nature of the substituents on the aromatic ring plays a significant role:
-
Electron-Donating Groups (EDGs): Substituents like methyl (as in our target molecule), methoxy, or amino groups on the phenyl ring increase the electron density on the nitrogen atom. This enhances the resonance stabilization of the amide bond, making it less susceptible to nucleophilic attack and hydrolysis.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or halo groups decrease the electron density on the nitrogen. This diminishes the resonance stabilization, rendering the carbonyl carbon more electrophilic and the amide bond more prone to cleavage.
Reactivity of the 3-Chloro-Propyl Chain
The primary reaction at this site is nucleophilic substitution. The rate of this reaction is influenced by:
-
The Nucleophile: Stronger nucleophiles will react faster.
-
The Solvent: Polar aprotic solvents generally favor SN2 reactions.
-
Steric Hindrance: While the primary chloride is relatively unhindered, bulky substituents on the aromatic ring could potentially influence the approach of the nucleophile, though this effect is generally minimal for this specific reaction.
The electronic nature of the aryl ring has a negligible direct effect on the reactivity of the distant alkyl chloride. Therefore, the primary differences in reactivity among analogs are expected to be observed at the amide bond.
Comparative Reactivity Analysis: A Hypothetical Framework
To illustrate the expected differences in reactivity, we will consider a set of analogs of this compound with varying electronic properties on the N-aryl ring.
Table 1: Predicted Reactivity Trends of 3-Chloro-N-(aryl)propanamide Analogs
| Analog | N-Aryl Substituent | Electronic Effect | Predicted Amide Stability | Predicted Rate of Hydrolysis |
| Core Molecule | 3,4-Dimethyl | Electron-Donating | High | Slow |
| Analog A | 4-Nitro | Electron-Withdrawing | Low | Fast |
| Analog B | 4-Methoxy | Strong Electron-Donating | Very High | Very Slow |
| Analog C | 4-Fluoro | Weak Electron-Withdrawing | Moderate | Moderate |
| Analog D | Unsubstituted Phenyl | Neutral | Moderate | Moderate |
This table provides a qualitative prediction. For quantitative comparison, rigorous experimental evaluation is necessary.
Experimental Protocols for Reactivity Assessment
To empirically validate the predicted reactivity trends, the following detailed protocols are provided. These protocols are designed to be self-validating by including appropriate controls and clear analytical endpoints.
Experiment 1: Comparative Kinetics of Alkaline Amide Hydrolysis
This experiment aims to quantify the relative stability of the amide bond in the core molecule and its analogs under basic conditions. The rate of disappearance of the starting material will be monitored by High-Performance Liquid Chromatography (HPLC).
Workflow for Amide Hydrolysis Kinetics
Caption: Workflow for the kinetic analysis of amide hydrolysis.
Step-by-Step Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound and each analog in acetonitrile.
-
Prepare a 1.0 M solution of sodium hydroxide in a 1:1 mixture of deionized water and acetonitrile. The co-solvent is necessary to ensure the solubility of the organic compounds.
-
-
Reaction Setup:
-
For each analog, pre-heat 10 mL of the 1.0 M NaOH solution to 50°C in a sealed reaction vial with magnetic stirring.
-
To initiate the reaction, add 1 mL of the 10 mM amide stock solution to the heated NaOH solution. This results in a final amide concentration of 1 mM and a final NaOH concentration of approximately 0.9 M. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 100 µL of 1.0 M HCl. This neutralizes the base and stops the hydrolysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples using a reverse-phase HPLC method capable of resolving the parent amide from its hydrolysis products (3,4-dimethylaniline and 3-chloropropanoic acid).
-
Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Quantify the peak area of the remaining parent amide at each time point.
-
-
Data Analysis:
-
Assuming the concentration of NaOH remains in large excess, the reaction follows pseudo-first-order kinetics.
-
Plot ln([Amide]t / [Amide]0) versus time (in seconds).
-
The slope of the resulting linear plot will be equal to -k, where k is the pseudo-first-order rate constant (s-1).
-
Experiment 2: Comparative Reactivity in Nucleophilic Substitution
This experiment evaluates the reactivity of the 3-chloro position by reacting the compounds with a model nucleophile, such as sodium azide, in a polar aprotic solvent.
Reaction Scheme: Nucleophilic Substitution
Caption: General reaction for nucleophilic substitution with sodium azide.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a series of identical reaction vials, dissolve 0.1 mmol of each amide analog in 2 mL of dimethylformamide (DMF).
-
Add 0.15 mmol (1.5 equivalents) of sodium azide to each vial.
-
Place the vials in a heating block set to 60°C and begin stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or by taking small aliquots for LC-MS analysis at regular intervals (e.g., every 30 minutes).
-
-
Data Collection and Analysis:
-
The primary metric for comparison in this simplified protocol is the time required for complete consumption of the starting material.
-
For a more quantitative analysis, a kinetic study analogous to the hydrolysis experiment can be designed, using HPLC to track the disappearance of the starting material and the appearance of the product.
-
Data Interpretation and Expected Outcomes
The results from these experiments will allow for a quantitative comparison of the reactivity of this compound and its analogs.
Table 2: Hypothetical Experimental Data for Amide Hydrolysis
| Analog | N-Aryl Substituent | Pseudo-First-Order Rate Constant (k) at 50°C (s⁻¹) | Relative Rate (vs. Core Molecule) |
| Core Molecule | 3,4-Dimethyl | 1.5 x 10⁻⁵ | 1.0 |
| Analog A | 4-Nitro | 8.2 x 10⁻⁴ | 54.7 |
| Analog B | 4-Methoxy | 8.9 x 10⁻⁶ | 0.59 |
| Analog C | 4-Fluoro | 9.5 x 10⁻⁵ | 6.3 |
| Analog D | Unsubstituted Phenyl | 5.0 x 10⁻⁵ | 3.3 |
Interpretation:
-
The data would be expected to show that the 4-nitro analog (Analog A) hydrolyzes significantly faster due to the strong electron-withdrawing effect of the nitro group.
-
Conversely, the 4-methoxy analog (Analog B) would exhibit the slowest rate of hydrolysis, as the electron-donating methoxy group enhances the stability of the amide bond.
-
The core molecule, with its electron-donating dimethyl groups, is expected to be more stable than the unsubstituted or halogen-substituted analogs.
For the nucleophilic substitution reaction, it is anticipated that all analogs will react at similar rates, as the electronic effects of the distant N-aryl ring have a minimal inductive effect on the C3 carbon. Any minor differences observed could be attributed to secondary effects on solubility or conformation.
Conclusion
This guide provides a comprehensive framework for comparing the reactivity of this compound with its structural analogs. The reactivity is primarily dictated by the electronic nature of the substituents on the N-aryl ring, which significantly modulates the stability of the amide bond. The provided experimental protocols offer a robust methodology for quantifying these differences, enabling researchers and drug development professionals to make informed decisions in the design of synthetic routes and the selection of appropriate chemical intermediates.
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A Comparative Guide to the Synthesis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide: A Traditional vs. Green Chemistry Approach
Introduction: The Significance of N-Aryl Amides in Pharmaceutical Synthesis
The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1][2] 3-Chloro-N-(3,4-dimethylphenyl)propanamide is a key halogenated secondary amide that serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3][4] Its molecular structure is integral to the development of various therapeutics, making the efficiency and sustainability of its synthesis a topic of considerable importance for drug development and manufacturing.[5]
Traditionally, the synthesis of such amides relies on the acylation of an aniline derivative with an acyl chloride.[1][3] While effective, these methods often involve hazardous reagents, chlorinated solvents, and lengthy reaction times, posing environmental and safety challenges.[1] This guide presents a validation and comparison of a traditional synthesis protocol against a novel, microwave-assisted, solvent-free method that aligns with the principles of green chemistry.[6] We will provide a detailed, side-by-side analysis of the methodologies, supported by experimental data, to offer researchers and process chemists a comprehensive understanding of the advantages and trade-offs of each approach.
Methodology Comparison: Two Paths to a Key Intermediate
The fundamental reaction for producing this compound is the nucleophilic acyl substitution between 3,4-dimethylaniline and 3-chloropropionyl chloride. The primary distinction between the methods under evaluation lies in the reaction conditions: the use of a solvent and base under ambient temperature versus a solvent-free, microwave-assisted approach.
Method A: Traditional Schotten-Baumann Synthesis
This method represents a classic approach to amide synthesis. It employs a chlorinated solvent, dichloromethane (DCM), and an organic base, triethylamine (TEA), to facilitate the reaction and neutralize the hydrochloric acid byproduct.[3]
Causality Behind Experimental Choices:
-
DCM as Solvent: Dichloromethane is chosen for its ability to dissolve both the amine and acyl chloride, creating a homogeneous reaction environment. However, it is a volatile organic compound (VOC) with significant environmental and health concerns.
-
Triethylamine as Acid Scavenger: The reaction generates HCl as a byproduct. Triethylamine, a tertiary amine, acts as a non-nucleophilic base to neutralize the acid, preventing the protonation of the starting aniline (which would render it non-nucleophilic) and driving the reaction to completion.[7]
Method B: Novel Microwave-Assisted, Solvent-Free Synthesis
This innovative approach seeks to improve the efficiency and environmental profile of the synthesis by eliminating the solvent and utilizing microwave irradiation to accelerate the reaction.[8][9][10]
Causality Behind Experimental Choices:
-
Solvent-Free Conditions: Eliminating the solvent reduces waste, lowers costs, simplifies product workup, and enhances safety, directly addressing key principles of green chemistry.[1][6] The reaction proceeds in a neat mixture of the liquid reactants.
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the polar reactants.[11] This energy input dramatically accelerates the rate of reaction, often leading to significantly shorter reaction times and potentially higher yields compared to conventional heating.[9]
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformation and the core differences in the process workflows for the two methods.
Caption: Reaction scheme for the synthesis of the target amide via two distinct methods.
Head-to-Head Experimental Validation
To provide a robust comparison, both synthetic methods were performed, and the resulting product was analyzed using a validated High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
Protocol 1: Synthesis via Traditional Method (Method A)
-
To a stirred solution of 3,4-dimethylaniline (1.21 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in dichloromethane (20 mL), add 3-chloropropionyl chloride (1.40 g, 11 mmol) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Protocol 2: Synthesis via Microwave-Assisted Method (Method B)
-
In a microwave-safe reaction vessel, combine 3,4-dimethylaniline (1.21 g, 10 mmol) and 3-chloropropionyl chloride (1.40 g, 11 mmol).
-
Seal the vessel and place it in a laboratory microwave reactor.
-
Irradiate the mixture at 120°C for 10 minutes (Power: 150 W).
-
After cooling, dissolve the resulting solid in ethyl acetate (20 mL).
-
Wash the solution with saturated NaHCO₃ solution (2 x 15 mL) to remove any HCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Protocol 3: HPLC Method Validation for Purity Analysis The purity of the synthesized compound from both methods was determined using a validated HPLC method, following guidelines similar to those established by the International Conference on Harmonisation (ICH).[12][13][14]
-
System: Agilent 1260 Infinity II HPLC
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Standard Preparation: A stock solution of a certified reference standard of this compound was prepared in the mobile phase.
-
Sample Preparation: Accurately weighed samples of the synthesized product were dissolved in the mobile phase to a known concentration.
-
Validation Parameters: The method was validated for specificity, linearity, accuracy, and precision to ensure reliable results.[5][15]
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process, from synthesis to final data comparison.
Caption: Workflow for the comparative validation of the two synthetic methods.
Results and Discussion: A Quantitative Comparison
The performance of each synthetic method was evaluated based on key metrics: product yield, purity, reaction time, and adherence to green chemistry principles. The results are summarized below.
| Parameter | Method A (Traditional) | Method B (Microwave-Assisted) | Analysis |
| Reaction Time | 4 hours | 10 minutes | The microwave method offers a >95% reduction in reaction time, significantly increasing throughput. |
| Isolated Yield | 85% | 92% | The microwave method provided a notable improvement in product yield. |
| Purity (HPLC) | >99.0% | >99.5% | Both methods produced high-purity material after recrystallization, with the microwave method yielding slightly higher purity. |
| Solvent Usage | Dichloromethane (VOC) | None (Solvent-free) | Method B aligns with green chemistry by eliminating the use of hazardous chlorinated solvents.[1] |
| Energy Input | Ambient (Stirring) | 150 W Microwave | While requiring direct energy, the short reaction time of Method B may result in lower overall energy consumption at scale. |
| Workup Complexity | Multi-step liquid-liquid extraction | Simple wash | The workup for Method B is significantly simpler, reducing processing time and solvent waste. |
The experimental data clearly demonstrates the superiority of the microwave-assisted, solvent-free approach. The most dramatic improvement is the reduction in reaction time from 4 hours to just 10 minutes. This acceleration is a characteristic advantage of microwave-assisted organic synthesis.[8][9] Furthermore, the complete elimination of dichloromethane as a solvent makes Method B an environmentally benign alternative, reducing both hazardous waste and the costs associated with solvent purchasing and disposal.[6] The modest increase in yield and purity further strengthens the case for adopting this modern synthetic strategy.
Conclusion
The validation study confirms that the microwave-assisted, solvent-free synthesis of this compound is a highly efficient and environmentally superior alternative to the traditional Schotten-Baumann method. It offers significant reductions in reaction time and chemical waste, coupled with an improvement in product yield and purity. For researchers and drug development professionals, this method represents a robust, scalable, and sustainable pathway to a key pharmaceutical intermediate, aligning with the modern imperatives of green and efficient chemical manufacturing.
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In the landscape of drug discovery and development, the journey from a promising "hit" to a viable drug candidate is a meticulous process of iterative refinement. Central to this endeavor is the comparative study of the biological efficacy of structurally related compounds. This guide provides researchers, scientists, and drug development professionals with a framework for designing, executing, and interpreting experiments that objectively compare the performance of chemical analogues. By integrating foundational principles with robust experimental design and data analysis, we can accelerate the identification of lead compounds with superior therapeutic potential.
Chapter 1: The Rationale—Understanding Structure-Activity Relationships (SAR)
The fundamental premise behind comparing related compounds is the principle of Structure-Activity Relationship (SAR). SAR explores the link between a molecule's chemical structure and its biological activity.[1] By systematically modifying a lead compound—a molecule with promising initial activity—researchers can deduce which chemical moieties are crucial for its biological function and which can be altered to enhance desired properties like potency and selectivity, while minimizing toxicity.[1][2]
This process is not merely an academic exercise; it is the engine of lead optimization.[3][4] The goal is to rationally design new molecules by understanding how changes in functional groups, stereochemistry, or overall topography affect the interaction with the biological target.[5] A successful SAR campaign transforms a modestly active compound into a potent, specific, and safe drug candidate.[6]
Chapter 2: Designing a Robust Comparative Study
A successful comparative study hinges on meticulous planning. The choices made at this stage dictate the quality and reliability of the data generated.
Key Considerations for Study Design:
-
Compound Selection: Analogs chosen for comparison should ideally vary by a single, well-defined structural modification. This systematic approach allows for a clearer interpretation of how that specific change impacts activity.
-
Biological System: The choice of cell lines or animal models is paramount. The system must be relevant to the disease context and the molecular target. For instance, when testing oncology drugs, cancer cell lines known to express the target of interest are essential. For advanced studies, patient-derived xenograft (PDX) models, which more accurately represent tumor heterogeneity, are increasingly used.[7]
-
Assay Selection: The assays must be validated, reproducible, and relevant to the compound's mechanism of action. A tiered approach, moving from simple biochemical assays to more complex cell-based and in vivo models, is standard practice.[8]
-
Concentration Range: The dose-response curve is a cornerstone of pharmacology.[9] It is critical to test compounds over a wide range of concentrations to accurately determine key efficacy parameters like the IC50 or EC50.[10][11]
Chapter 3: In Vitro Efficacy Assessment—From Target to Cell
In vitro assays provide the first critical data points on a compound's activity in a controlled environment. They are typically faster and less expensive than in vivo studies, making them ideal for screening and initial comparisons.[8]
Biochemical Assays: Quantifying Target Interaction
These assays measure the direct interaction between a compound and its purified molecular target (e.g., an enzyme or receptor). The most common output is the IC50 (half-maximal inhibitory concentration) , which quantifies how much of a compound is needed to inhibit the biological process by 50%.[11] A lower IC50 value indicates a more potent compound.[11]
Cell-Based Assays: Assessing Effect in a Biological Context
While biochemical assays measure target interaction, cell-based assays measure the downstream consequences in a living cell. This is crucial because factors like cell permeability and off-target effects can influence a compound's ultimate efficacy.
A workhorse of this category is the cell viability assay , such as the MTT or MTS assay.[12] These colorimetric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.[13] The principle relies on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, producing a quantifiable color change.
Example Data: Comparing Two Kinase Inhibitors
Let's consider a hypothetical comparison between a lead compound ("Lead-1") and a newly synthesized analog ("Analog-1A") targeting a cancer-promoting kinase.
| Compound | Target Kinase IC50 (nM) | A549 Lung Cancer Cell Line EC50 (nM) |
| Lead-1 | 15.2 ± 1.8 | 125.7 ± 11.3 |
| Analog-1A | 2.1 ± 0.4 | 22.4 ± 3.1 |
| Staurosporine (Control) | 1.5 ± 0.3 | 10.8 ± 2.5 |
Data are represented as mean ± standard deviation from three independent experiments.
Interpretation: The data clearly show that Analog-1A is significantly more potent than Lead-1, both at the biochemical (IC50) and cellular (EC50) levels. Its potency is approaching that of Staurosporine, a well-known potent but non-selective kinase inhibitor often used as a positive control. This provides a strong rationale for advancing Analog-1A to further testing.
Protocol: MTT Cell Viability Assay
This protocol outlines the steps for determining the EC50 of compounds in an adherent cancer cell line (e.g., A549).
Self-Validation & Controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) to account for any solvent-induced toxicity.
-
Positive Control: A compound known to induce cell death in the chosen cell line (e.g., Staurosporine).
-
Untreated Control: Cells incubated with media alone, representing 100% viability.
-
Media Blank: Wells containing only media and the assay reagents to determine background absorbance.
Methodology:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Compound Preparation: Prepare serial dilutions of the test compounds (Lead-1, Analog-1A) and controls in appropriate cell culture medium.
-
Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Incubate for the desired exposure period (e.g., 48-72 hours).[12]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15] During this time, viable cells will convert the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the media/MTT mixture without disturbing the cells or formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[13][14]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Read the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: After subtracting the background absorbance, normalize the data to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data using a non-linear regression model (variable slope, four parameters) to determine the EC50 value.[9][10]
Chapter 4: Advancing to In Vivo Efficacy Models
While in vitro data is essential for ranking compounds, it cannot predict how a compound will behave in a whole organism. In vivo studies, typically in animal models, are necessary to evaluate a compound's efficacy in a more complex biological system that includes metabolism, distribution, and potential toxicities.[6][16]
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for preclinical evaluation of cancer therapeutics.[7][17] These models allow researchers to assess a compound's ability to inhibit tumor growth in a living system.[18][19]
Key Metrics in In Vivo Studies:
-
Tumor Growth Inhibition (TGI): The primary endpoint, measuring the reduction in tumor volume in treated animals compared to a vehicle-treated control group.
-
Pharmacokinetics (PK): Characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound, determining its exposure at the site of action.
-
Pharmacodynamics (PD): Measures the biochemical or physiological effect of the compound on its target in the animal, confirming target engagement.
-
Tolerability: Assessed by monitoring animal body weight, clinical signs, and post-study pathology to identify potential toxicities.
Chapter 5: Data Analysis and Drawing Conclusions
Comparing the efficacy of related compounds requires rigorous statistical analysis. For dose-response data, comparing IC50 or EC50 values involves more than just looking at the numbers. Statistical tests, such as an F-test or an extra sum-of-squares F test, should be used to determine if the difference between two curves is statistically significant.[10]
The Path Forward:
The ultimate goal of this comparative process is to build a comprehensive data package that clearly identifies a lead candidate. This candidate should not only be highly potent but also possess favorable "drug-like" properties, including safety, selectivity, and good pharmacokinetics.[6][20] The insights gained from comparing related compounds are invaluable, guiding the rational design of superior therapeutics and paving the way for successful clinical development.
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A Comparative Guide to the Purity Assessment of Synthesized "3-Chloro-n-(3,4-dimethylphenyl)propanamide"
Introduction: The Imperative of Purity in Synthesis
In the landscape of pharmaceutical and chemical research, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. "3-Chloro-n-(3,4-dimethylphenyl)propanamide," a substituted amide, serves as a crucial intermediate in various synthetic pathways. Its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and downstream success of the final product. The presence of even trace impurities—such as unreacted starting materials, byproducts, or residual solvents—can lead to unforeseen side reactions, altered biological activity, or toxicological concerns.[1][2]
This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of "this compound". Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. The objective is to empower you to design a robust, multi-faceted analytical strategy that ensures the unambiguous purity of your synthesized compound.[3][4]
Anticipating the Impurity Profile
A robust purity assessment begins with a theoretical understanding of potential contaminants. The synthesis of "this compound" typically involves the acylation of 3,4-dimethylaniline with 3-chloropropionyl chloride.[5] Based on this pathway, likely impurities include:
-
Starting Materials: Residual 3,4-dimethylaniline and 3-chloropropionyl chloride (or its hydrolysis product, 3-chloropropionic acid).
-
Synthesis Byproducts: Products from side reactions or over-alkylation.
-
Residual Solvents: Solvents used during the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexane).
-
Degradation Products: Compounds formed during storage or under specific experimental conditions.
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique can provide a complete purity profile. A validated approach relies on employing multiple, orthogonal methods that measure different physicochemical properties of the compound and its potential impurities.[2]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is indispensable for separating and quantifying non-volatile and thermally sensitive impurities.[6][7][8] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.
Causality of Method Design: For a moderately polar compound like "this compound", a Reverse-Phase HPLC (RP-HPLC) method is the logical choice. A C18 column provides a nonpolar stationary phase, and a polar mobile phase (typically a gradient of water and acetonitrile or methanol) elutes compounds based on their hydrophobicity. UV detection is suitable due to the aromatic ring in the molecule's structure.
Experimental Protocol: RP-HPLC for Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-25 min: 40% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Sources
- 1. upm-inc.com [upm-inc.com]
- 2. rroij.com [rroij.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. biomedres.us [biomedres.us]
- 8. soeagra.com [soeagra.com]
A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-N-(3,4-dimethylphenyl)propanamide: A Comparative Benchmarking Analysis
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of chemical intermediates is paramount. This guide provides an in-depth comparative analysis of established and alternative methodologies for the synthesis of 3-Chloro-n-(3,4-dimethylphenyl)propanamide , a key building block in various research and development pipelines. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of the most relevant synthetic strategies, supported by experimental data and protocols. Our focus is on providing a robust framework for selecting the optimal synthetic route based on laboratory-specific constraints and objectives.
Introduction to this compound
This compound is a substituted amide of significant interest due to its bifunctional nature. The molecule incorporates a reactive alkyl chloride handle, amenable to nucleophilic substitution, and an N-aryl amide moiety, which can influence biological activity and physicochemical properties. This unique combination makes it a versatile precursor for the synthesis of a diverse range of more complex molecules, including potential pharmaceutical candidates and agrochemicals. The core challenge in its synthesis lies in the efficient and clean formation of the amide bond between the sterically hindered 3,4-dimethylaniline and the reactive 3-chloropropionyl moiety.
Benchmarking Synthetic Methodologies
Two principal strategies dominate the landscape for the synthesis of N-aryl amides: the direct acylation of an amine with an acyl chloride and the coupling of a carboxylic acid with an amine using a dehydrating agent. Below, we critically evaluate both approaches for the synthesis of our target molecule.
Method 1: Classical Schotten-Baumann Acylation
The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution of 3,4-dimethylaniline with 3-chloropropionyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Reaction Scheme:
Causality of Experimental Choices:
The choice of solvent and base is critical for the success of this reaction. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions with the acyl chloride. The base, typically a tertiary amine like triethylamine or pyridine, must be non-nucleophilic to prevent it from competing with the aniline in reacting with the acyl chloride. The reaction is often initiated at a reduced temperature (0 °C) to control the exothermic nature of the acylation and then allowed to warm to room temperature to ensure completion.[2]
Method 2: Carboxylic Acid-Amine Coupling via Carbodiimide Activation
An alternative approach involves the direct coupling of 3-chloropropanoic acid with 3,4-dimethylaniline using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] These reagents facilitate the formation of an amide bond by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
Reaction Scheme:
Causality of Experimental Choices:
This method avoids the use of a highly reactive and potentially hazardous acyl chloride. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), is often employed to suppress side reactions and minimize racemization if chiral centers are present.[5] The choice between DCC and EDC is often a practical one; DCC's urea byproduct is poorly soluble in most organic solvents and can be removed by filtration, whereas the EDC byproduct is water-soluble, facilitating an aqueous workup.[6]
Comparative Data Summary
| Parameter | Method 1: Schotten-Baumann Acylation | Method 2: Carbodiimide Coupling |
| Starting Materials | 3,4-Dimethylaniline, 3-Chloropropionyl Chloride | 3,4-Dimethylaniline, 3-Chloropropanoic Acid |
| Key Reagents | Triethylamine or Pyridine | EDC or DCC, HOBt (optional) |
| Typical Solvents | Dichloromethane, THF | Dichloromethane, DMF |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Reported Yields (Analogous Reactions) | Good to Excellent (e.g., 77% for aniline)[7] | Good to Excellent[5] |
| Byproducts | Triethylammonium chloride (filterable/washable) | Dicyclohexylurea (filterable) or EDC-urea (water-soluble) |
| Advantages | Fast reaction times, readily available starting materials. | Milder conditions, avoids handling acyl chlorides. |
| Disadvantages | Acyl chloride is moisture-sensitive and corrosive. | Coupling agents can be expensive, potential for side reactions. |
Experimental Protocols
Protocol for Method 1: Schotten-Baumann Acylation
Materials:
-
3,4-Dimethylaniline
-
3-Chloropropionyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-dimethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[8]
Protocol for Method 2: Carbodiimide Coupling
Materials:
-
3,4-Dimethylaniline
-
3-Chloropropanoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt) (optional)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 3-chloropropanoic acid (1.0 eq) in DCM or DMF, add EDC (1.2 eq) and HOBt (0.1 eq, if used).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,4-dimethylaniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualization of Synthetic Workflows
Sources
- 1. Amide Synthesis [fishersci.dk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Mass Spectrometric Elucidation of 3-Chloro-N-(3,4-dimethylphenyl)propanamide
This guide provides an in-depth analysis of the characteristic fragmentation pattern of 3-Chloro-N-(3,4-dimethylphenyl)propanamide, a halogenated aromatic amide relevant in pharmaceutical and chemical synthesis. We will explore its behavior under collision-induced dissociation (CID) and compare the utility of mass spectrometry against alternative analytical techniques, supported by detailed experimental protocols for researchers and drug development professionals.
Introduction: The Analytical Imperative
This compound (C₁₁H₁₄ClNO, Mol. Wt.: 211.69 g/mol ) is a small molecule whose precise identification and quantification are critical for process optimization, impurity profiling, and metabolic studies.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its unparalleled sensitivity and specificity.[2][3] Understanding the molecule's fragmentation "fingerprint" is the cornerstone of developing robust and reliable LC-MS/MS methods. This guide serves to elucidate that fingerprint, explain the underlying chemical logic, and provide a framework for its practical application.
Predicted Fragmentation Pathway via Collision-Induced Dissociation (CID)
When analyzed using positive mode electrospray ionization (ESI+), this compound readily forms a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion via CID provides structurally significant product ions.
Precursor Ion: The protonated molecule will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4]
-
[M+H]⁺ (³⁵Cl isotope): m/z 212.08
-
[M+H]⁺ (³⁷Cl isotope): m/z 214.08
The primary and most energetically favorable fragmentation pathway for N-aryl amides is the cleavage of the amide (N-CO) bond.[5][6][7] This cleavage results in two diagnostic product ions.
-
Pathway A: Formation of the 3,4-Dimethylaniline Ion. The most common cleavage of the amide bond results in the formation of a stable, protonated 3,4-dimethylaniline fragment. This is often the most abundant product ion and is an excellent choice for quantification.
-
Product Ion: [C₈H₁₂N]⁺ at m/z 122.10
-
-
Pathway B: Formation of the 3-Chloropropanoyl Acylium Ion. The alternative cleavage yields the acylium ion, which retains the chloro-propyl moiety. This fragment is also structurally significant and will display the characteristic 3:1 chlorine isotopic pattern.
-
Product Ion (³⁵Cl isotope): [C₃H₄ClO]⁺ at m/z 91.00
-
Product Ion (³⁷Cl isotope): [C₃H₄ClO]⁺ at m/z 93.00
-
-
Pathway C: Neutral Loss of HCl. A common fragmentation route for alkyl halides is the neutral loss of hydrogen chloride (HCl).[4] This results in a fragment ion corresponding to the loss of approximately 36.46 Da from the precursor ion.
-
Product Ion: [C₁₁H₁₄NO]⁺ at m/z 175.62
-
The predicted fragmentation cascade is visualized below.
A Comparative Guide: MS vs. Alternative Analytical Techniques
While mass spectrometry is a premier technique, it's essential to understand its advantages in context. The choice of analytical methodology depends on the specific research question, balancing sensitivity, specificity, and structural elucidation capabilities.
| Feature | LC-MS/MS | NMR Spectroscopy | HPLC-UV |
| Sensitivity | Excellent (pg to fg) | Low (µg to mg) | Moderate (ng to µg) |
| Specificity | Very High (based on m/z) | Very High (structural) | Low to Moderate |
| Structural Info | Molecular Weight & Fragmentation | Definitive 3D Structure | None (Retention Time only) |
| Quantitative Accuracy | Excellent (with IS) | Good (with standards) | Good (with standards) |
| Throughput | High | Low | High |
| Primary Use Case | Trace-level quantification and identification in complex matrices. | De novo structure elucidation and confirmation of pure substances. | Routine quantification and purity analysis of known compounds. |
Expert Insight: For drug development, LC-MS/MS is indispensable for bioanalysis (quantifying drugs in plasma) and impurity profiling, where sensitivity and specificity are paramount.[2][8] NMR remains the definitive tool for absolute structural confirmation of a synthesized standard, while HPLC-UV is a cost-effective workhorse for quality control in manufacturing environments.
Experimental Protocol: A Self-Validating LC-MS/MS Workflow
This protocol provides a robust starting point for developing a quantitative method for this compound.
Step-by-Step Methodology:
-
Preparation of Standards and Samples:
-
Causality: Using a certified reference standard is crucial for accurate quantification.
-
Prepare a 1 mg/mL primary stock solution of this compound in acetonitrile (ACN).
-
Perform serial dilutions in ACN to create working solutions for the calibration curve.[8]
-
For analysis in a biological matrix (e.g., human plasma), spike the working solutions into blank plasma to create calibration standards (e.g., 1 to 1000 ng/mL).[9]
-
To precipitate proteins, add 3 volumes of cold ACN containing a suitable internal standard to 1 volume of plasma sample. Vortex and centrifuge.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Causality: Chromatographic separation is essential to resolve the analyte from matrix interferences. A C18 column is chosen for its versatility with moderately nonpolar small molecules.[10]
-
Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Justification: Formic acid is added to promote protonation of the analyte, enhancing the [M+H]⁺ signal in the ESI source.[10]
-
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.[8]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Causality: Tandem mass spectrometry (MS/MS) provides the specificity needed for accurate quantification in complex matrices.[2]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Technique: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Quantitative: 212.1 → 122.1 (monitoring the most stable, abundant fragment)
-
Confirmatory: 212.1 → 91.0 (monitoring a second fragment to confirm identity)
-
-
Optimization: The collision energy (CE) for each transition must be optimized to maximize the product ion signal. This is a standard step in method development.[10][11] Source parameters (e.g., gas flows, temperature) should also be tuned for the specific analyte and flow rate.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and dominated by a characteristic cleavage of the amide bond, yielding stable product ions at m/z 122.10 and m/z 91.00. This distinct fragmentation pattern, combined with the high sensitivity and specificity of modern LC-MS/MS instrumentation, enables the development of highly reliable and robust analytical methods. By understanding these fundamental principles and applying the systematic workflow described, researchers can confidently identify and quantify this compound, accelerating research and development objectives.
References
- Title: Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Source: National Institutes of Health (NIH).
- Title: Small Molecule Method Development Strategies with Chad Christianson. Source: Bioanalysis Zone.
- Title: Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Source: YouTube.
- Title: Application of LCMS in small-molecule drug development. Source: Drug Target Review.
- Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source: National Institutes of Health (NIH).
- Title: Advanced techniques and applications of LC-MS in small molecule drug discovery. Source: Drug Target Review.
- Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Source: RSC Publishing.
- Title: Liquid secondary ionization mass spectrometry and collision-induced dissociation study of 2-chloro-N10-substituted phenoxazines. Source: PubMed.
- Title: Mass Spectrometry: Fragmentation. Source: University Slide Deck.
- Title: PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Source: YouTube.
- Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Source: eGyanKosh.
- Title: this compound. Source: Chemcd.
- Title: Collision-induced dissociation. Source: Wikipedia.
Sources
- 1. This compound | 5446-25-3 - Chemical Cloud Database [chemcd.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral "3-Chloro-n-(3,4-dimethylphenyl)propanamide" Derivatives
For researchers and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The accurate determination of enantiomeric excess (ee) is therefore a cornerstone of chiral drug discovery and quality control.[1]
This guide provides an in-depth comparison of modern analytical techniques for assessing the enantiomeric excess of chiral derivatives of "3-Chloro-n-(3,4-dimethylphenyl)propanamide," a scaffold with potential applications in medicinal chemistry. We will move beyond mere protocols to explore the underlying principles and causal logic behind method selection, empowering you to make informed decisions for your analytical challenges.
Chapter 1: The Foundational Choice in Enantioselective Analysis
The first and most critical decision in assessing enantiomeric excess is the overall strategy. All methods fundamentally rely on creating a diastereomeric interaction to differentiate the enantiomers. This can be achieved in two ways: transiently during separation (Direct Methods) or covalently before separation (Indirect Methods).
Direct Methods utilize a chiral environment, most commonly a Chiral Stationary Phase (CSP) in a chromatography column, to form temporary diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes leads to different retention times and, thus, separation.
Indirect Methods involve chemically reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Because diastereomers have different physical properties, they can be separated using standard, achiral analytical techniques like reverse-phase HPLC or NMR.[2][3]
The choice between these two paths is a pivotal one, governed by factors such as sample matrix, available instrumentation, throughput requirements, and the presence of suitable functional groups for derivatization.
Caption: Fundamental strategies for enantiomeric excess determination.
Chapter 2: Direct Separation via Chiral Chromatography (HPLC & SFC)
Direct chromatographic methods are often the preferred approach due to their robustness and ability to analyze the native compound without chemical modification. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the industry's primary tools for this purpose.[4][5] The "magic" of these separations lies entirely within the Chiral Stationary Phase (CSP).
2.1 The Central Role of the Chiral Stationary Phase (CSP)
A CSP creates a chiral environment through which the analyte passes. Enantioselective separation occurs due to differences in the energy of the transient diastereomeric complexes formed between each enantiomer and the stationary phase.[6] For amide-containing molecules like our target compound, polysaccharide-based CSPs are a highly effective starting point.
Why Polysaccharide CSPs? These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a rich variety of chiral recognition mechanisms. For "this compound," the key interactions would be:
-
Hydrogen Bonding: The amide N-H and C=O groups are prime sites for hydrogen bond donor/acceptor interactions with the carbamate groups on the polysaccharide backbone.
-
π-π Stacking: The 3,4-dimethylphenyl aromatic ring can engage in π-π interactions with the aromatic groups of the CSP.
-
Dipole-Dipole Interactions: The chloro- and amide functionalities introduce dipoles that can interact with polar sites on the CSP.
-
Steric Hindrance (Inclusion): The enantiomers will fit differently into the chiral grooves and cavities of the polysaccharide structure, leading to differential retention.
Table 1: Comparison of Common CSP Classes for Amide Separations
| CSP Class | Primary Interaction Mechanism(s) | Suitability for Target Molecule | Key Considerations |
| Polysaccharide Derivatives | H-bonding, π-π stacking, steric inclusion | Excellent . Highly versatile and successful for a broad range of compounds, including amides.[7][8] | Broad applicability often makes this the first choice. Columns like Chiralpak® IC and Chiralcel® OD are workhorses. |
| Pirkle-type (π-acid/π-base) | π-π stacking, H-bonding, dipole-dipole | Good . The aromatic ring makes it a candidate, but generally less versatile than polysaccharide phases. | Requires strong π-acceptor or π-donor characteristics in the analyte. |
| Ligand Exchange | Metal complexation | Poor . Requires analyte to be a suitable ligand (e.g., amino acid). Not applicable here. | Limited to specific compound classes.[5] |
| Macrocyclic Antibiotics | Inclusion, H-bonding, ionic interactions | Moderate . Can be effective but often more complex method development. | Can offer unique selectivity when polysaccharide phases fail. |
2.2 A Pragmatic Workflow for Method Development
Finding the right combination of CSP and mobile phase is an empirical process.[7] A systematic screening approach is essential for efficiency. SFC is often superior to HPLC for screening as it allows for very fast gradients and rapid column equilibration, significantly reducing development time.
Caption: Efficient CSP screening workflow using SFC.
2.3 Experimental Protocol: SFC Screening
This protocol describes a general procedure for rapidly screening multiple CSPs.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the racemic standard of the "this compound" derivative in a suitable solvent (e.g., Methanol or Ethanol).
-
Instrumentation: Use an analytical SFC system equipped with a column switcher, autosampler, and UV (PDA) detector.
-
Screening Columns: A recommended starting set includes Chiralpak® IA, IB, IC, ID, IE, and IF, and Chiralcel® OD and OJ.
-
Generic Gradient Conditions:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol (or other alcohol modifier)
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 40 °C
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.
-
Detection: UV at 254 nm or wavelength of maximum absorbance.
-
-
Execution: Inject the sample onto each column in sequence using the automated column switcher.
-
Analysis: Examine the resulting chromatograms for any sign of peak splitting or separation. Calculate the resolution (Rs) for promising candidates. A resolution of Rs ≥ 1.5 indicates baseline separation.
2.4 Illustrative Data
The following table presents hypothetical but realistic screening data for a chiral derivative of "this compound," demonstrating the variability of performance across different CSPs.
Table 2: Illustrative SFC Screening Results
| CSP | t_R1 (min) | t_R2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralcel® OD-H | 3.45 | 3.45 | 1.00 | 0.00 | No separation observed. |
| Chiralpak® AD-H | 4.12 | 4.35 | 1.08 | 0.95 | Partial separation, requires optimization. |
| Chiralpak® IC | 3.88 | 4.52 | 1.21 | 2.10 | Excellent baseline separation. Best candidate. [7] |
| Chiralpak® AS-H | 5.01 | 5.01 | 1.00 | 0.00 | No separation observed. |
| Chiralcel® OJ-H | 2.97 | 3.05 | 1.04 | 0.60 | Poor resolution. |
Data is illustrative. α = (t_R2 - t_void) / (t_R1 - t_void); Rs is calculated using standard chromatographic software.
From this screen, Chiralpak® IC is the clear winner and would be selected for further optimization and validation. The enantiomeric excess is calculated from the area of the two peaks: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Chapter 3: Indirect Analysis via Derivatization
When direct methods fail or are unavailable, indirect methods provide a powerful alternative. The core principle is to convert the enantiomers into diastereomers, which can then be separated on common achiral columns.[3]
3.1 The Derivatization Principle
(R)-Analyte + (R)-CDA → (R,R)-Diastereomer (S)-Analyte + (R)-CDA → (S,R)-Diastereomer
The (R,R) and (S,R) products have different physical properties and will interact differently with a standard C18 stationary phase, allowing for separation.
Critical Considerations for Trustworthiness:
-
Purity of CDA: The chiral derivatizing agent must be enantiomerically pure. Any impurity will lead to the formation of four diastereomers and an incorrect ee calculation.
-
Reaction Stoichiometry: The reaction must go to 100% completion for both enantiomers. If one enantiomer reacts faster than the other (a process called kinetic resolution), the resulting diastereomer ratio will not reflect the original enantiomer ratio.
-
Racemization: The reaction conditions must not cause racemization of the analyte or the newly formed diastereomers.
3.2 Application to Amide Precursors & NMR Analysis
While the amide bond of our target molecule is not easily derivatized, this method is exceptionally useful for its chiral precursors, such as a hypothetical chiral carboxylic acid or amine used in its synthesis. For this guide, we will illustrate the protocol for a chiral carboxylic acid precursor.
An alternative to chromatographic separation of diastereomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Using a chiral derivatizing agent (like Mosher's acid chloride for an alcohol/amine precursor) or a chiral solvating agent creates diastereomeric complexes where specific nuclei are in slightly different chemical environments.[2][9] This results in separate signals in the ¹H, ¹⁹F, or ³¹P NMR spectrum, the integration of which can be used to determine the ee. This technique is very fast, often taking only minutes per sample.[2]
3.3 Experimental Protocol: Derivatization and RP-HPLC Analysis of a Carboxylic Acid Precursor
This protocol outlines the steps for analyzing a chiral carboxylic acid precursor using (R)-1-phenylethylamine as the CDA.
-
Analyte Preparation: Accurately weigh ~5 mg of the chiral carboxylic acid precursor into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., Dichloromethane).
-
Reagent Preparation: Add 1.2 equivalents of a peptide coupling agent (e.g., HBTU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA).
-
Derivatization: Add 1.1 equivalents of enantiopure (R)-1-phenylethylamine.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with dilute acid (e.g., 1M HCl), extract the organic layer, dry it over MgSO₄, and evaporate the solvent.
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water gradient.
-
Analysis: Inject the redissolved residue. The two diastereomeric amides should elute as two separate peaks. Calculate ee from the peak areas as before.
-
Table 3: Comparison of Direct and Indirect Methods
| Feature | Direct Methods (Chiral Chromatography) | Indirect Methods (Derivatization) |
| Principle | Transient diastereomeric interaction with CSP | Covalent formation of stable diastereomers |
| Pros | - Analyte is not modified- No risk of kinetic resolution- Generally simpler workflow- High-throughput with SFC | - Uses standard achiral equipment- Can be very sensitive- NMR provides an orthogonal technique |
| Cons | - Requires investment in expensive chiral columns- Method development can be empirical and time-consuming | - Reaction must be quantitative- CDA must be 100% pure- Risk of racemization during reaction- More complex, multi-step workflow |
| Best For | Routine analysis, high-throughput screening, final product QC. | Orthogonal confirmation, labs without chiral columns, analysis of precursors. |
Chapter 4: Decision Making and Method Validation
Choosing the optimal method requires balancing speed, accuracy, and available resources. The following flowchart provides a logical pathway for selecting and validating a method for your chiral "this compound" derivative.
Caption: Decision flowchart for selecting an enantioselective method.
A self-validating system is one where the results are verifiable and robust. For any chosen method, specificity must be proven by demonstrating that a racemic sample gives two equal-area, baseline-resolved peaks, and that an enantioenriched sample shows a corresponding change in the peak area ratio. The limit of quantitation (LOQ) for the minor enantiomer is a critical parameter, especially in pharmaceutical applications where strict limits on enantiomeric impurities are required.[10][11]
References
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Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]
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McConnell, O. J., et al. (2012). Characterization of chiral molecules in solution is paramount for measuring reaction success. National Institutes of Health. [Link]
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Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]
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Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1293, 140-148. [Link]
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Weng, W., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303-317. [Link]
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Phenomenex Inc. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]
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Kumar, Y. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmaceutical Sciences, 11(1). [Link]
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Ilisz, I., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(16), 2696-2705. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-n-(3,4-dimethylphenyl)propanamide
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Chloro-n-(3,4-dimethylphenyl)propanamide (CAS No. 5446-25-3). As a halogenated organic amide, this compound requires meticulous management to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting our commitment to fostering a culture of safety and responsibility in the laboratory.
Hazard Assessment and Regulatory Framework
Understanding the "why" behind stringent disposal protocols begins with a thorough hazard assessment. This compound belongs to the family of halogenated organic compounds. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar chemicals and the general class of halogenated organics indicate several potential hazards.
-
Toxicological Profile: Analogous compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled.[1] Some may also be suspected of causing genetic defects.[1] The presence of the chloro- group means that combustion can lead to the formation of highly toxic gases.[2]
-
Irritant Properties: It is prudent to assume the compound is an irritant to the skin, eyes, and respiratory system.[3][4] Prolonged contact with halogenated solvents can lead to dermatitis.
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated organic compounds must not be released into drains or the environment.[5][6]
Regulatory Imperative: The disposal of this chemical falls under strict federal and state regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7][8][9] These regulations mandate a "cradle-to-grave" approach to hazardous waste, ensuring it is handled safely from generation to final disposal.[7] Your institution's Environmental Health & Safety (EHS) department is the direct resource for ensuring compliance with all applicable regulations.
Essential Safety & Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, the following engineering controls and PPE must be in place. This is a non-negotiable aspect of laboratory safety.
| Control/Equipment | Specification & Rationale | Reference |
| Engineering Control | Fume Hood: All handling and aliquoting of this compound and its waste must be conducted in a properly functioning chemical fume hood. This is to prevent the inhalation of any dust or vapors, which are presumed to be toxic.[5][10] | General Lab Safety |
| Hand Protection | Nitrile Gloves: Wear nitrile gloves as a minimum requirement.[2] For prolonged handling or in case of a spill, double-gloving is recommended. Always consult a glove compatibility chart for the specific chemical if available.[11] | [11] |
| Eye Protection | Chemical Splash Goggles: ANSI-approved safety goggles are mandatory to protect against splashes.[5] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[2] | [2][5] |
| Body Protection | Laboratory Coat: A fully buttoned, flame-resistant lab coat is required to protect skin and clothing from contamination.[5][10] | [5][10] |
| Foot Protection | Closed-toe Shoes: Required at all times in the laboratory to protect against spills.[5] | [5] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical. The following steps provide a clear path from waste generation to final disposal.
Step 1: Waste Classification and Segregation
Immediately upon generation, classify the waste. This compound is a halogenated organic waste .
-
Causality: Halogenated waste is segregated from non-halogenated organic waste because it requires specific disposal methods, typically high-temperature incineration, to safely break down the carbon-halogen bonds without producing toxic byproducts like dioxins. Mixing it with non-halogenated solvents can complicate and increase the cost of disposal for the entire waste stream.
-
Action: Designate a specific, dedicated waste container for "Halogenated Organic Waste."[5][10] Never mix this waste with non-halogenated solvents, aqueous waste, or solid waste.
Step 2: Containerization
Select an appropriate waste container.
-
Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting screw cap. The container must be in good condition and compatible with the material.[11] Do not use metal cans, as some halogenated solvents can degrade to form acids that corrode metal.[11]
-
Best Practice: Fill the container to no more than 80% of its capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
Proper labeling is a key component of regulatory compliance and safety.
-
Action: As soon as the first drop of waste enters the container, label it clearly. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate percentages of each component.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Safe Storage
Waste containers must be stored safely pending pickup.
-
Action: Store the sealed and labeled waste container in a designated, cool, and well-ventilated secondary containment bin within or under the fume hood, or in a designated flammable storage cabinet.[11] This prevents the spread of material in case of a leak. Ensure it is stored away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]
Step 5: Arranging Disposal
Hazardous waste must be disposed of through the proper channels.
-
Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Follow their specific procedures for waste manifest documentation and collection.[12]
Disposal Workflow Diagram
Caption: A flowchart illustrating the mandatory steps for the safe disposal of halogenated organic waste.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
Minor Spill (Contained within a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use a spill kit with absorbent materials (e.g., spill pillows or pads) to contain the spill.
-
Cleanup: Wearing your full PPE, carefully collect the absorbent material.
-
Disposal: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed bag or container, label it as hazardous waste, and dispose of it along with the chemical waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Major Spill (Outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area.
-
Contact EHS: Call your institution's emergency EHS number and report the spill. Do not attempt to clean it up yourself.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment for yourself, your colleagues, and the community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-n-(3,4-dimethylphenyl)propanamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds demands a meticulous, evidence-based approach to personal protection. This guide provides essential, immediate safety protocols for handling 3-Chloro-n-(3,4-dimethylphenyl)propanamide, a substituted anilide derivative.
Our directive is to move beyond a simple checklist. We will explore the causality behind each safety recommendation, grounding our procedures in the established hazard profiles of structurally analogous compounds. This document is designed to be a self-validating system of protocols, empowering you to work with confidence and security.
Hazard Assessment: A Proactive Stance on Safety
Based on aggregated GHS (Globally Harmonized System) data for analogous compounds, we must anticipate the following potential hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Irritation/Corrosion: Causes skin irritation.[2][4][5] The potential for absorption through the skin is a significant route of exposure.[4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5][6]
-
Sensitization: May cause an allergic skin reaction.[4]
-
Mutagenicity: Some related structures are suspected of causing genetic defects.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]
This hazard profile mandates the use of comprehensive Personal Protective Equipment (PPE) to create a reliable barrier against all potential routes of exposure.
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a static choice but is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Tightly fitting safety goggles. | Single pair of nitrile gloves. | Full-length lab coat. | Not typically required if no damage is visible. |
| Weighing & Aliquoting (Solid) | Tightly fitting safety goggles and face shield.[7] | Double-gloving with nitrile gloves.[7] | Full-length lab coat with tight cuffs, disposable apron.[7] | Recommended: N95 respirator to prevent inhalation of fine particulates. |
| Solution Preparation & Handling | Tightly fitting safety goggles and face shield. | Double-gloving with chemically resistant nitrile gloves. Change outer glove immediately after any contact. | Full-length lab coat with tight cuffs. | Work within a certified chemical fume hood.[1][7] |
| Spill Cleanup | Tightly fitting safety goggles and face shield. | Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves.[7] | Chemical-resistant disposable coveralls or apron over lab coat.[7] | Required: A respirator (e.g., N95 or higher) is necessary to avoid inhaling aerosolized compound. |
| Waste Disposal | Tightly fitting safety goggles. | Double-gloving with nitrile gloves. | Full-length lab coat. | Work within a certified chemical fume hood. |
Operational Plan: From Preparation to Disposal
Adherence to a systematic workflow is critical for minimizing exposure risk. The following procedural steps provide a framework for safely handling this compound.
Engineering Controls: Your Primary Barrier
Before any PPE is donned, ensure proper engineering controls are in place.
-
Ventilation: All manipulations of this compound, including weighing, solution preparation, and waste consolidation, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]
-
Safety Stations: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[1][5][8]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the nature of the task.
Step-by-Step Protocol for Donning and Doffing PPE
The order of donning and doffing is designed to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Gown: Don the lab coat and fasten it completely.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles and Face Shield: Put on safety goggles first, then the face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.[9]
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the most contaminated item first. Peel them off without touching the outside, turning them inside out.
-
Face Shield/Goggles: Remove from the back of the head.
-
Lab Coat/Gown: Unfasten and roll it away from your body, turning it inside out.
-
Respirator (if worn): Remove from the back.
-
Inner Gloves: Remove as you did the outer pair.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[9][10]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the safe handling workflow.
-
Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Place all used items into a designated, sealed, and clearly labeled hazardous waste bag or container.[11]
-
-
Chemical Waste:
-
Unused compound and solutions must be disposed of as hazardous chemical waste.
-
Do not discharge to sewer systems.[12]
-
Containers must be in good condition, compatible with the waste, and kept closed except when adding material.[11]
-
Label the waste container clearly with "HAZARDOUS WASTE" and list all chemical constituents.[11][13]
-
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures and to schedule a waste pickup.[13]
By integrating this expert-driven, safety-first mindset into your daily laboratory operations, you build a culture of trust and responsibility that protects not only you and your colleagues but also the integrity of your research.
References
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PubChem. 3-Chloro-N-methylpropanamide | C4H8ClNO | CID 249378. PubChem. Available at: [Link].
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AliSafe. Discover the Various Types of PPE for Optimal Chemical Safety. AliSafe. Available at: [Link].
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

